3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide
Beschreibung
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Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)13-12-17(20)18-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20) |
InChI-Schlüssel |
CCRGOGHJUAXGBK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis and Process Optimization of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide: A Technical Guide
Strategic Rationale & Structural Significance
The compound 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide (also known as an enaminone or 3-(dimethylamino)acrylamide derivative) is a highly versatile building block in medicinal chemistry. Structurally, it features a "push-pull" olefin system where the electron-donating dimethylamino group and the electron-withdrawing amide carbonyl create a highly polarized, conjugated π -system.
This specific scaffold is frequently utilized as a thermodynamic sink and a reactive intermediate for the construction of complex heterocycles, such as pyrimidines, pyrazoles, and pyridines, which are ubiquitous in targeted kinase inhibitors and other pharmacological agents[1].
The most elegant and scalable retrosynthetic disconnection for this molecule relies on the condensation of an unactivated acetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA). While active methylenes (e.g., cyanoacetamides) react readily with DMF-DMA[2], simple acetamides require specific energetic inputs to drive the transformation.
Mechanistic Causality: The DMF-DMA Condensation
The synthesis relies on a two-step sequence: the initial N-acetylation of 4-phenoxyaniline, followed by a high-energy condensation with DMF-DMA.
The causality behind the second step is rooted in overcoming the high pKa (~16-17) of the acetamide α -protons. DMF-DMA acts as both an electrophile and a base. Under thermal or microwave activation, the acetamide undergoes transient enolization. The resulting enol/enolate attacks the highly electrophilic acetal carbon of DMF-DMA (often via loss of methoxide to form a reactive Vilsmeier-type iminium species).
This forms a transient hemiaminal intermediate. The thermodynamic driving force of the reaction is the subsequent elimination of two equivalents of methanol, which irreversibly pushes the equilibrium toward the highly stable, conjugated enaminone system.
Mechanistic sequence of the DMF-DMA condensation with an acetamide.
Experimental Workflows & Self-Validating Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. In-Process Control (IPC) gates are embedded to prevent the propagation of failed reactions.
Synthetic workflow and IPC validation gates for enaminone preparation.
Step 1: Synthesis of N-(4-phenoxyphenyl)acetamide
-
Charge: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyaniline (10.0 g, 54.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (TEA, 9.0 mL, 64.8 mmol, 1.2 equiv). Cool the mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.
-
Electrophile Addition: Dropwise add acetyl chloride (4.2 mL, 59.4 mmol, 1.1 equiv) over 15 minutes.
-
Causality: Slow addition controls the exothermic N-acetylation and strictly prevents over-reaction to the di-acetylated byproduct.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
IPC Gate 1 (Validation): Perform TLC (Hexanes/EtOAc 1:1). The starting aniline ( Rf ~0.6) must be completely consumed, replaced by a new spot ( Rf ~0.3). LC-MS must confirm the mass shift to m/z 228.1 [M+H]+ .
-
Workup & Isolation: Quench with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Recrystallize from ethanol/water to afford the intermediate as a white solid.
Step 2: Synthesis of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide
-
Charge: In a 30 mL microwave-safe vial, suspend N-(4-phenoxyphenyl)acetamide (5.0 g, 22.0 mmol) in neat DMF-DMA (15.0 mL, 113 mmol, ~5.1 equiv).
-
Causality: DMF-DMA acts as both the reactant and the solvent. The large excess drives the equilibrium forward, compensating for the low acidity of the unactivated acetyl protons.
-
-
Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 2 hours. The optimization of enaminone synthesis using microwave irradiation significantly enhances yields and reduces reaction times compared to conventional thermal methods[3].
-
IPC Gate 2 (Validation): Analyze an aliquot via LC-MS. The mass of the intermediate ( m/z 228.1) must shift cleanly to the target enaminone ( m/z 283.1 [M+H]+ ).
-
Workup & Isolation: Cool the vial to room temperature. Concentrate the mixture under high vacuum to remove excess DMF-DMA and the methanol byproduct. Purify the crude dark residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM). Triturate with cold diethyl ether to yield the target compound as a pale yellow crystalline solid.
Process Optimization & Quantitative Data
The condensation of unactivated acetamides with DMF-DMA is notoriously sluggish under standard thermal conditions. The table below summarizes the optimization data, demonstrating why Microwave-Assisted Organic Synthesis (MAOS) is the required methodology for this specific transformation.
| Entry | Solvent | Reagents | Temp (°C) | Time | Yield (%) | Mechanistic Observation |
| 1 | Toluene | 1.5 eq DMF-DMA | 110 (Reflux) | 24 h | 12 | Insufficient thermal energy for enolization; mostly unreacted starting material. |
| 2 | DMF | 3.0 eq DMF-DMA | 150 (Thermal) | 18 h | 41 | Prolonged heating caused significant thermal degradation and tar formation. |
| 3 | Neat | 5.0 eq DMF-DMA | 110 (Thermal) | 24 h | 65 | Mass action drives reaction, but conversion remains incomplete. |
| 4 | Neat | 5.0 eq DMF-DMA | 150 (Microwave) | 2 h | 89 | Rapid volumetric heating overcomes activation barrier; clean conversion. |
Analytical Signatures
A self-validating protocol requires rigorous analytical confirmation. The successful synthesis of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide is confirmed by the following key 1H NMR signatures (400 MHz, DMSO- d6 ):
-
Disappearance of Acetyl Singlet: The sharp 3H singlet at δ ~2.1 ppm (from the starting acetamide) must be completely absent.
-
Trans-Alkene Formation: The appearance of two distinct doublets at δ ~7.60 ppm (=CH-N) and δ ~5.45 ppm (CO-CH=) with a large coupling constant ( J=12.5 Hz) confirms the trans-geometry of the newly formed push-pull olefin.
-
Dimethylamino Resonance: A 6H signal around δ 2.85 - 3.05 ppm confirms the incorporation of the N(CH3)2 group. (Note: This may appear as a broad singlet or two separate 3H singlets due to restricted rotation around the C-N partial double bond).
Sources
(2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide synthesis protocol
An In-depth Technical Guide to the Synthesis of (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide. It is designed for an audience of researchers, medicinal chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental choices.
Introduction and Strategic Overview
(2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide is a member of the enamide class of compounds, which are significant structural motifs in pharmaceuticals and versatile building blocks in organic synthesis.[1] This guide details a robust and reproducible method for its synthesis via a direct amide coupling reaction, a cornerstone of modern medicinal chemistry.[2]
The core of our synthetic strategy involves the formation of an amide bond between the carboxylic acid, (2E)-3-(dimethylamino)acrylic acid, and the primary amine, 4-phenoxyaniline. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, which can degrade sensitive substrates. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that readily couples with the amine under mild conditions.[2] This guide employs a widely-used carbodiimide-based activation system, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[3]
Retrosynthetic Analysis
The logical disconnection for the target molecule is at the amide C-N bond, leading directly to the two primary starting materials.
Caption: Retrosynthetic approach for the target compound.
Reaction Mechanism: Amide Coupling with EDC/HOBt
The formation of the amide bond is facilitated by a coupling agent that converts the carboxylic acid's hydroxyl group into a better leaving group.
-
Activation: The carbodiimide (EDC) reacts with the carboxylate of (2E)-3-(dimethylamino)acrylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt Interception: This intermediate is prone to racemization (not a factor here, but critical in peptide synthesis) and can rearrange into an unreactive N-acylurea byproduct. To prevent this, 1-Hydroxybenzotriazole (HOBt) is added.[4] HOBt rapidly intercepts the O-acylisourea to form an active HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.
-
Nucleophilic Attack: The amine (4-phenoxyaniline) then attacks the carbonyl carbon of the active ester.
-
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The byproduct, a water-soluble urea derivative from EDC, can be easily removed during aqueous work-up.[4]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Reagents and Materials
Proper handling and storage of all chemicals are paramount. Ensure all manipulations are performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Reagent/Material | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | Supplier Notes |
| 4-Phenoxyaniline | C₁₂H₁₁NO | 185.22 | 5.40 mmol | 1.0 | 1.00 g | White to light yellow solid. Harmful if swallowed, may cause irritation.[5][6] |
| (2E)-3-(Dimethylamino)acrylic acid | C₅H₉NO₂ | 115.13 | 5.94 mmol | 1.1 | 684 mg | Off-white solid. |
| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 | 6.48 mmol | 1.2 | 1.24 g | Water-soluble carbodiimide. Store under inert gas. |
| HOBt (Hydrate) | C₆H₅N₃O·xH₂O | ~153.14 | 6.48 mmol | 1.2 | ~992 mg | Potential explosion hazard when dry. Use hydrated form. |
| DIPEA | C₈H₁₉N | 129.24 | 10.8 mmol | 2.0 | 1.88 mL | N,N-Diisopropylethylamine. Organic base. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL | Anhydrous, for reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | As needed | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | - | - | As needed | For chromatography. |
| Saturated NaHCO₃ (aq) | - | - | - | - | As needed | For work-up. |
| Brine (Saturated NaCl) | - | - | - | - | As needed | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | As needed | For drying organic layer. |
Detailed Experimental Protocol
This protocol outlines the synthesis on a 1-gram scale of 4-phenoxyaniline.
Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyaniline (1.00 g, 5.40 mmol) and (2E)-3-(dimethylamino)acrylic acid (684 mg, 5.94 mmol).
-
Add anhydrous dichloromethane (DCM, 50 mL) to the flask.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.
-
Add 1-Hydroxybenzotriazole (HOBt, ~992 mg, 6.48 mmol) to the solution. A mild exotherm may be observed.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.88 mL, 10.8 mmol) to the reaction mixture.
-
Cool the flask to 0 °C using an ice-water bath.
Amide Coupling
-
Once the solution is cooled, slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.24 g, 6.48 mmol) portion-wise over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction vigorously for 12-18 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The disappearance of the 4-phenoxyaniline spot (visualized with UV light or an appropriate stain) indicates reaction completion.
Work-up and Isolation
-
Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted acid and HOBt.
-
Water (1 x 50 mL).
-
Brine (saturated NaCl solution) (1 x 50 mL) to aid in phase separation.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, likely a solid or a thick oil, requires purification to remove byproducts such as the EDC-urea and any remaining starting materials.
-
Option A: Recrystallization (Preferred if crude product is solid)
-
Select a suitable solvent system. A good starting point is an Ethyl Acetate/Hexanes mixture.[7]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in a refrigerator (4 °C) to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
-
Option B: Flash Column Chromatography (If crude product is an oil or recrystallization fails)
-
Prepare a silica gel column.
-
Adsorb the crude product onto a small amount of silica gel.
-
Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons from the phenoxyphenyl group, vinylic protons of the propenamide backbone (likely doublets with trans coupling constant ~15 Hz), and singlets for the N,N-dimethyl groups. |
| ¹³C NMR | Resonances for the amide carbonyl carbon (~165 ppm), aromatic carbons, vinylic carbons, and the N,N-dimethyl carbons. |
| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=C stretching (~1600 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion (Expected m/z ≈ 283.15). |
Safety and Handling
-
4-Phenoxyaniline: This compound is classified as moderately toxic and can cause skin and respiratory irritation.[6] Avoid all personal contact, including inhalation of dust.[8][9] Always handle in a well-ventilated fume hood.[5] Wear appropriate PPE, including gloves, lab coat, and safety goggles.[10]
-
EDC·HCl and HOBt: These are common reagents in organic synthesis. HOBt is known to be explosive when completely dry; always use the commercially available hydrated form and avoid excessive heating.
-
DCM: Dichloromethane is a volatile and suspected carcinogen. All manipulations should be performed within a fume hood.
-
General Precautions: A thorough risk assessment should be conducted before beginning any chemical synthesis. Always wash hands thoroughly after handling chemicals.[8]
References
- Apollo Scientific. (n.d.). 4-Phenoxyaniline Safety Data Sheet.
- Chemsrc. (2025, August 20). 4-Phenoxyaniline | CAS#:139-59-3.
- CymitQuimica. (n.d.). CAS 139-59-3: 4-Phenoxyaniline.
- Quora. (n.d.). What reagents can be used to synthesize propionamide? - AI for Science.
- Fisher Scientific. (2010, November 24). 4-Phenoxyaniline Safety Data Sheet.
- ECHEMI. (n.d.). 4-Nitro-2-phenoxyaniline SDS, 5422-92-4 Safety Data Sheets.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of enamides. RSC Publishing.
- Nature Communications. (n.d.). Selective desaturation of amides: A direct approach to enamides.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- NIH National Center for Biotechnology Information. (2021, July 7).
- Organic Chemistry Portal. (2009). A Facile and Practical Synthesis of N-Acetyl Enamides.
- PubChem. (n.d.). Nalpha-{(2e)-3-[4-(Dimethylamino)phenyl]prop-2-Enoyl}-N-{(2s) - PubChem.
- Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp.
- R Discovery. (n.d.). Synthesis Of Enamides Research Articles - Page 1.
- Chemical Synthesis Database. (2025, May 20). (2E)-N,3-diphenyl-2-propenamide.
- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
- NIH National Center for Biotechnology Information. (n.d.).
- Alfa Chemistry. (2018, August 29).
- Benchchem. (n.d.). Purification of N-ethyl-2,2-dimethylpropanamide: Application Notes and Protocols for Researchers.
- PubChem. (n.d.). (E)-2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid [2-(4-acetamidoanilino)-2-keto-1-methyl-ethyl] ester.
- Der Pharma Chemica. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic.
- ResearchGate. (n.d.). (PDF) (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one.
- Google Patents. (n.d.). WO2009084031A2 - An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
- ResearchGate. (n.d.). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde....
- Google Patents. (n.d.).
- NIH National Center for Biotechnology Information. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)
- ACS Publications. (2019, November 20). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor.... Journal of Medicinal Chemistry.
- Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.
- ResearchGate. (2026, March 8). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles.
- Semantic Scholar. (2021, October 28). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.
- Google Patents. (n.d.).
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An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of N-Phenoxyphenyl Amide Derivatives
Introduction
The N-phenoxyphenyl amide scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of bioactive molecules. While not a monolithic class with a single mechanism of action, these compounds have been successfully tailored to interact with a range of biological targets, leading to their investigation for therapeutic applications in oncology, hypertension, and hormonal regulation. This technical guide provides an in-depth exploration of the distinct mechanisms of action of various N-phenoxyphenyl amide derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions and signaling pathways modulated by these compounds, supported by experimental evidence and protocols for their characterization.
I. Inhibition of the WNK-SPAK Kinase Signaling Pathway in Hypertension
A significant class of N-phenoxyphenyl derivatives, specifically N-(4-phenoxyphenyl)benzamides, has emerged as potent inhibitors of the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1] This kinase is a critical component of the WNK (With-No-Lysine [K]) kinase signaling cascade, which plays a pivotal role in the regulation of ion transport and blood pressure.
Mechanism of Action
The WNK-SPAK signaling pathway is a key regulator of the thiazide-sensitive Na-Cl cotransporter (NCC) and the Na-K-2Cl cotransporter (NKCC1) in the kidneys and vasculature, respectively.[1][2] Aberrant activation of this pathway leads to increased salt retention and consequently, salt-sensitive hypertension.[1]
N-phenoxyphenyl benzamide derivatives act as inhibitors of SPAK, thereby disrupting this signaling cascade.[1] By inhibiting SPAK, these compounds prevent the phosphorylation and subsequent activation of NCC and NKCC1.[2] This leads to a dual therapeutic effect: increased sodium excretion in the urine (diuresis) and vasodilation, both of which contribute to a reduction in blood pressure.[2]
Caption: Inhibition of the WNK-SPAK signaling pathway by N-phenoxyphenyl benzamides.
Experimental Protocol: In Vitro SPAK Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of N-phenoxyphenyl benzamide derivatives against SPAK kinase.
Materials:
-
Recombinant human SPAK enzyme
-
Biotinylated peptide substrate (e.g., CATCHtide)
-
ATP
-
Test compounds (N-phenoxyphenyl benzamide derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated plates
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a streptavidin-coated 96-well plate, add the biotinylated peptide substrate and incubate to allow for binding.
-
Wash the plate to remove unbound substrate.
-
Add the recombinant SPAK enzyme, test compounds, and ATP to initiate the kinase reaction. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the plate.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
After incubation and washing, add a chemiluminescent substrate.
-
Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the IC50 value for each compound.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have provided valuable information for the optimization of these SPAK inhibitors. The inhibitory potency is influenced by the substitution pattern on both the phenoxyphenyl and benzamide rings.
| Compound ID | R1 (Benzamide) | R2 (Phenoxyphenyl) | SPAK IC50 (µM) |
| Lead Compound | Unsubstituted | 4-phenoxy | >10 |
| 20l | 3-chloro | 4-phenoxy | 0.21 |
| Analog A | 4-chloro | 4-phenoxy | 1.5 |
| Analog B | 3-methyl | 4-phenoxy | 5.8 |
Data synthesized from principles discussed in cited literature.[1]
II. Antagonism of the Progesterone Receptor in Oncology and Gynecology
N-(4-phenoxyphenyl)benzenesulfonamide derivatives represent a novel class of nonsteroidal progesterone receptor (PR) antagonists.[3][4] The progesterone receptor is a nuclear hormone receptor that plays a crucial role in female reproductive biology and is implicated in the pathogenesis of certain cancers, such as breast and uterine cancers, as well as endometriosis.[3][5]
Mechanism of Action
Progesterone, the natural ligand for PR, binds to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that promotes dimerization, DNA binding to progesterone response elements (PREs), and the recruitment of coactivators, leading to the transcription of target genes.[6][7]
N-(4-phenoxyphenyl)benzenesulfonamide derivatives act as competitive antagonists by binding to the LBD of the PR.[3][4] This binding prevents the receptor from adopting its active conformation.[7] While some PR antagonists (Type II) still allow for DNA binding but prevent transcriptional activation, others (Type I) impair the receptor's association with DNA altogether.[7] The N-(4-phenoxyphenyl)benzenesulfonamides appear to function by preventing the necessary conformational changes required for the recruitment of coactivators, thereby blocking the transcriptional activity of the receptor.[3][4]
Caption: Progesterone receptor antagonism by N-phenoxyphenyl benzenesulfonamides.
Experimental Protocol: Progesterone Receptor Reporter Gene Assay
This assay measures the ability of N-phenoxyphenyl benzenesulfonamide derivatives to inhibit progesterone-induced gene transcription.
Materials:
-
Human cell line expressing the progesterone receptor (e.g., T47D)
-
Reporter plasmid containing a PRE-driven luciferase gene
-
Transfection reagent
-
Progesterone
-
Test compounds (N-phenoxyphenyl benzenesulfonamide derivatives)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing serial dilutions of the test compounds.
-
After a pre-incubation period (e.g., 1 hour), add progesterone to stimulate the PR. Include a vehicle control and a positive control antagonist (e.g., mifepristone).
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of progesterone-induced luciferase activity for each compound and determine the IC50 values.
III. Potential Anticancer Mechanisms via Apoptosis Induction and Cell Cycle Arrest
The N-phenylpropanamide and benzamide scaffolds have been investigated for their potential as anticancer agents.[8] While the precise mechanisms for many of these compounds are still under investigation, a common theme is the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]
Hypothesized Mechanism of Action
Based on studies of structurally related compounds, N-phenoxyphenyl propenamides may exert their anticancer effects through the modulation of key signaling pathways that control cell survival and proliferation.[8]
-
Induction of Apoptosis: These compounds may trigger the intrinsic apoptotic pathway by promoting the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, leading to programmed cell death. The regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also a likely mechanism.[8]
-
Cell Cycle Arrest: N-phenoxyphenyl derivatives could halt the progression of the cell cycle at various checkpoints, such as the G1/S or G2/M phase, thereby preventing cancer cell division.[8]
Caption: Hypothesized anticancer mechanisms of N-phenoxyphenyl propenamide derivatives.
Experimental Protocol: Cell Viability and Apoptosis Assay
This protocol provides a method to evaluate the cytotoxic and pro-apoptotic effects of N-phenoxyphenyl derivatives on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Test compounds
-
Cell culture medium and supplements
-
96-well plates
-
MTT or WST-1 reagent for viability assay
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
Cell Viability (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis (Annexin V/PI Staining):
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
IV. Modulation of the TRPV1 Ion Channel in Pain Perception
While not exclusively "propenamides," the broader chemical space of N-phenyl amides includes potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by noxious stimuli such as heat, acid, and capsaicin, the pungent component of chili peppers.[11] It plays a crucial role in the sensation of pain.[11]
Mechanism of Action
TRPV1 antagonists function by binding to the receptor and inhibiting its activation by various stimuli.[10] This can occur through competitive or non-competitive mechanisms. By blocking the influx of cations (primarily Ca2+ and Na+) into sensory neurons, these antagonists prevent the depolarization of the nerve endings and the subsequent transmission of pain signals to the central nervous system.[11]
Caption: TRPV1 channel antagonism by N-phenyl amide derivatives.
Experimental Protocol: Calcium Influx Assay in TRPV1-Expressing Cells
This assay is used to determine the ability of N-phenyl amide derivatives to inhibit TRPV1 activation by measuring changes in intracellular calcium levels.
Materials:
-
Cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
TRPV1 agonist (e.g., capsaicin)
-
Test compounds (N-phenyl amide derivatives)
-
Assay buffer (e.g., HBSS)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Seed the TRPV1-expressing cells in a 96-well plate and allow them to grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compounds to the cells and pre-incubate.
-
Place the plate in a FLIPR or under a fluorescence microscope.
-
Initiate the assay by adding a TRPV1 agonist (e.g., capsaicin) to the wells.
-
Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.
-
Quantify the inhibition of the agonist-induced calcium influx by the test compounds and calculate their IC50 values.
Conclusion
The N-phenoxyphenyl amide scaffold is a testament to the power of modular chemical design in drug discovery. As demonstrated in this guide, derivatives incorporating this core structure exhibit a remarkable diversity of mechanisms of action, targeting distinct molecular players in various disease states. From the inhibition of kinases in hypertension to the antagonism of nuclear hormone receptors in cancer and the modulation of ion channels in pain, these compounds highlight the nuanced interplay between chemical structure and biological function. A thorough understanding of these multifaceted mechanisms, facilitated by the experimental approaches detailed herein, is paramount for the continued development and optimization of N-phenoxyphenyl amide-based therapeutics.
References
- Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters.
- Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters.
- Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists.
- Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed.
-
Discovery and development of TRPV1 antagonists. Wikipedia. [Link]
-
What are TRPV1 antagonists and how do they work?. Patsnap Synapse. [Link]
-
What are PR antagonists and how do they work?. Patsnap Synapse. [Link]
-
The steroid hormone antagonist RU486. Mechanism at the cellular level and clinical applications. PubMed. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]
-
TRPV1 Antagonists as Analgesic Agents. Bentham Open Archives. [Link]
-
Progesterone receptor and the mechanism of action of progesterone antagonists. PubMed. [Link]
-
TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. PMC. [Link]
-
Discovery of Novel SPAK Inhibitors That Block WNK Kinase Signaling to Cation Chloride Transporters. PMC. [Link]
Sources
- 1. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PR antagonists and how do they work? [synapse.patsnap.com]
- 6. The steroid hormone antagonist RU486. Mechanism at the cellular level and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 11. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
The Biological Activity and Therapeutic Potential of 3-(Dimethylamino)-N-arylpropenamides: A Technical Whitepaper
Prepared by: Senior Application Scientist, Drug Development & Chemical Biology Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, enaminones —specifically 3-(dimethylamino)-N-arylpropenamides —represent a highly versatile and potent pharmacophore. Characterized by a highly stable push-pull electronic system, these compounds have transitioned from being mere synthetic intermediates to standalone therapeutic candidates.
As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its modularity. By tuning the N-aryl substitution, researchers can direct the molecule's biological activity toward potent anticonvulsant efficacy, epigenetic modulation (HDAC inhibition), or utilize it as a critical precursor for pyrazolopyrimidine-based sedatives like Zaleplon[1][2]. This whitepaper deconstructs the chemical biology, in vivo efficacy, and standardized experimental workflows associated with this unique class of compounds.
Chemical Biology & Pharmacophore Mechanics
The biological activity of 3-(dimethylamino)-N-arylpropenamides is intrinsically linked to their structural electronics. The core structure consists of three functional domains:
-
The Dimethylamino Group ( −N(CH3)2 ): Acts as a powerful electron donor.
-
The Propenamide Backbone ( −CH=CH−CO− ): Serves as a conjugated π -electron bridge.
-
The N-Aryl Ring ( −NH−Ar ): Acts as the primary lipophilic binding domain and electron acceptor.
The Causality of CNS Penetration: The push-pull electronic nature of this system allows for the formation of a pseudo-ring structure via intramolecular hydrogen bonding between the amide nitrogen and the vinylic proton[3]. This internal hydrogen bond masks the polarity of the amide, significantly increasing the compound's lipophilicity ( logP ). Consequently, this structural feature is the direct causal factor for the rapid blood-brain barrier (BBB) penetration observed in in vivo models[3].
Core Biological Activities
Anticonvulsant & Neuromodulatory Efficacy
The most extensively validated biological activity of N-aryl enaminones is their anticonvulsant property. Evaluated rigorously by the NIH Anticonvulsant Screening Program, specific halogenated derivatives (such as ADD 196022) have demonstrated exceptional protection against maximal electroshock (MES) seizures[4][5].
-
Mechanism of Action: While the precise molecular target is multifaceted, these compounds are known to modulate voltage-gated sodium channels and influence GABAergic transmission. They prevent the high-frequency repetitive firing of action potentials, effectively halting the anatomical spread of seizure discharges[3].
Epigenetic Modulation (HDAC Inhibition)
Beyond neurology, the 3-(dimethylamino)propenamide scaffold has been successfully adapted for oncology. By modifying the aryl group to include zinc-chelating motifs (e.g., N-hydroxy-2-propenamide derivatives), the scaffold acts as a Histone Deacetylase (HDAC) inhibitor[6].
-
Mechanism of Action: By preventing the removal of acetyl groups from histones, these compounds relax the chromatin structure. This leads to the re-expression of silenced tumor suppressor genes (such as the CDK inhibitor p21WAF1), ultimately triggering G2/M cell cycle arrest and apoptosis in malignant cells[6].
Precursor to Pyrazolo[1,5-a]pyrimidines
In industrial drug development, 3-(dimethylamino)-N-arylpropenamides are the critical electrophilic intermediates used to synthesize GABA-A receptor agonists. For example, reacting N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide with 3-aminopyrazole-4-carbonitrile yields Zaleplon, a blockbuster non-benzodiazepine hypnotic[1][2].
Quantitative Data: Structure-Activity Relationship (SAR)
To provide a clear benchmark for lead optimization, the following table summarizes the in vivo anticonvulsant efficacy of key 3-(dimethylamino)-N-arylpropenamide derivatives.
| Compound Substitution (N-Aryl) | Animal Model | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
| Unsubstituted Phenyl | Rat (p.o.) | ~68.9 | >500.0 | >7.2 |
| 4-Chlorophenyl (ADD 196022) | Rat (p.o.) | 5.8 | >380.0 | >65.5 |
| 4-Bromophenyl | Rat (i.p.) | 10.0 | >500.0 | >50.0 |
Data derived from NIH Anticonvulsant Screening Program evaluations[3][4][5]. The Protective Index (PI = TD₅₀/ED₅₀) highlights the exceptional safety margin of the 4-chlorophenyl derivative.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these compounds.
Protocol A: Synthesis of 3-(Dimethylamino)-N-arylpropenamides
This protocol utilizes a solvent-free or highly concentrated Mannich-type condensation.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine 1.0 equivalent of the chosen N-arylacetamide with 1.2 to 1.5 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1].
-
Reaction Execution: Heat the mixture to reflux (approx. 100°C) for 8 hours.
-
Causality of Reagent Choice: DMF-DMA acts as both the electrophilic one-carbon synthon and the reaction medium. As the reaction proceeds, methanol is generated. Refluxing allows the volatile methanol to escape, driving the equilibrium toward the thermodynamically stable trans-enaminone via Le Chatelier's principle.
-
-
Isolation: Evaporate the unreacted DMF-DMA under reduced pressure. Take the residue up in dichloromethane, pass through a hydrous magnesium silicate pad to remove polar impurities, and crystallize using a hexane/dichloromethane gradient[1][2].
Protocol B: In Vivo Anticonvulsant Screening (MES Test)
This protocol is the gold standard for identifying compounds that prevent partial and generalized tonic-clonic seizures.
-
Formulation: Suspend the synthesized enaminone in a 2% starch vehicle containing 0.5% v/v polyethylene glycol (PEG) and one drop of Polysorbate 80[1].
-
Causality of Formulation: Because enaminones are highly lipophilic, they do not dissolve well in aqueous buffers. The PEG/Starch/Polysorbate matrix ensures a homogenous micro-suspension, preventing erratic absorption rates in the GI tract.
-
-
Administration: Administer the suspension orally (p.o.) or intraperitoneally (i.p.) to Wistar rats (200-240g). Allow a 30 to 60-minute incubation period for BBB transit[1].
-
Induction: Apply an alternating electrical current (typically 50 mA in mice, 150 mA in rats, 60 Hz) for 0.2 seconds via corneal electrodes[4].
-
Endpoint Validation: Observe the animal for Hindlimb Tonic Extension (HLTE).
-
Causality of Endpoint: The abolition of HLTE is a self-validating binary endpoint. If the compound successfully blocks sodium channels or enhances GABA, the seizure discharge cannot physically propagate to the hindlimbs, confirming the compound's systemic efficacy[4].
-
Visualizations of Pathways and Workflows
Synthesis and multi-target biological pathways of 3-(dimethylamino)-N-arylpropenamides.
Step-by-step workflow of the Maximal Electroshock (MES) in vivo screening protocol.
References
-
Edafiogho, I. O., et al. "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry, 1992.[Link]
-
Eddington, N. D., et al. "Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives." European Journal of Medicinal Chemistry, 2002.[Link]
-
Edafiogho, I. O., et al. "Anticonvulsant Enaminones: With Emphasis on Methyl 4-[(p-Chlorophenyl)Amino]-6-Methyl-2-Oxocyclohex-3-En-1-Oate (ADD 196022)." Current Medicinal Chemistry, 1994.[Link]
- Dusza, J. P., et al. "US4626538A - [7-(3-disubstituted amino)phenyl]pyrazolo[1,5-a]pyrimidines.
Sources
- 1. US4626538A - [7-(3-disubstituted amino)phenyl]pyrazolo[1,5-a]pyrimidines - Google Patents [patents.google.com]
- 2. Zaleplon | 151319-34-5 [chemicalbook.com]
- 3. Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 3-(Dimethylamino)propiophenone | 3506-36-3 | Benchchem [benchchem.com]
Spectroscopic Profiling and Structural Characterization of (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern drug discovery, functionalized enamines serve as critical building blocks for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide (CAS: 241132-67-2) is a highly versatile "push-pull" alkene intermediate. It seamlessly integrates a reactive enamine-amide core with a 4-phenoxyphenyl moiety—a privileged pharmacophore frequently utilized to occupy deep hydrophobic pockets in kinase targets such as FLT3 and PDGFR[1][2].
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the compound's spectroscopic signatures. Rather than merely presenting data, this guide elucidates the underlying quantum mechanical and structural causalities—such as resonance-induced restricted rotation and conjugative shielding—that define its analytical profile. Furthermore, it establishes self-validating experimental workflows to ensure absolute data integrity during structural characterization.
Structural & Physicochemical Fundamentals
Before interpreting the spectroscopic data, it is essential to deconstruct the molecule's architecture to anticipate its physical behavior.
-
Chemical Name: (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide (Synonym: 3-(dimethylamino)-N-(4-phenoxyphenyl)acrylamide)
-
Molecular Formula: C₁₇H₁₈N₂O₂
-
Molecular Weight: 282.34 g/mol
-
Structural Mechanics: The molecule is defined by an α,β -unsaturated amide system. The electron-donating dimethylamino group ("push") and the electron-withdrawing carbonyl group ("pull") create a highly polarized, conjugated π -system. The (2E) stereochemistry minimizes steric clash, allowing optimal orbital overlap across the enamine core. The flexible diaryl ether (phenoxyphenyl) acts as a lipophilic tail[3].
Spectroscopic Data & Causality Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is heavily dictated by its push-pull resonance. The delocalization of the nitrogen lone pair into the carbonyl oxygen increases the double-bond character of the C–N(Me)₂ bond.
-
Causality of Restricted Rotation: This partial double-bond character restricts the free rotation of the dimethylamino group at room temperature, resulting in two distinct methyl signals (or a significantly broadened singlet) in both ¹H and ¹³C NMR.
-
Causality of Alkene Shifts: The resonance severely shields the α -carbon (pushing electron density onto it) while deshielding the β -carbon. The large vicinal coupling constant ( J≈13.5 Hz) strictly confirms the (2E) trans-geometry of the alkene protons.
Table 1: Representative ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Structural Causality |
| 9.85 | Singlet (s) | 1H | - | N-H (Amide): Sharp peak due to DMSO disrupting intermolecular H-bonds. |
| 7.65 | Doublet (d) | 2H | 8.8 | Ar-H (Aniline ortho): Deshielded by the adjacent amide nitrogen. |
| 7.52 | Doublet (d) | 1H | 13.5 | =CH-N ( β -proton): Highly deshielded due to electron withdrawal by carbonyl. |
| 7.38 | Triplet (t) | 2H | 7.8 | Ar-H (Phenoxy meta): Standard aromatic resonance[3]. |
| 7.10 | Triplet (t) | 1H | 7.4 | Ar-H (Phenoxy para): Standard aromatic resonance. |
| 6.98 | Doublet (d) | 2H | 8.8 | Ar-H (Aniline meta): Shielded by the ether oxygen. |
| 6.95 | Doublet (d) | 2H | 7.8 | Ar-H (Phenoxy ortho): Shielded by the ether oxygen. |
| 5.15 | Doublet (d) | 1H | 13.5 | CO-CH= ( α -proton): Highly shielded by enamine resonance electron density. |
| 2.95 | Broad Singlet (br s) | 6H | - | N(CH₃)₂: Broadened due to restricted C-N bond rotation. |
Table 2: Representative ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Structural Causality |
| 168.5 | Quaternary | C=O (Carbonyl): Shifted slightly upfield due to extended conjugation. |
| 157.8, 151.5 | Quaternary | Ar-C (Ether carbons): Highly deshielded by electronegative oxygen. |
| 153.2 | Methine (CH) | =CH-N ( β -carbon): Deshielded by resonance-induced positive charge. |
| 136.4 | Quaternary | Ar-C (Aniline C1): Attached to the amide nitrogen. |
| 130.2 - 118.2 | Methine (CH) | Aromatic Carbons: Phenoxyphenyl ring system[3]. |
| 92.5 | Methine (CH) | CO-CH= ( α -carbon): Highly shielded by resonance electron density. |
| 44.5, 37.2 | Methyl (CH₃) | N(CH₃)₂: Split into two distinct signals due to restricted rotation. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups.
-
Causality of Amide I Shift: The Amide I band (C=O stretch) typically appears at 1680 cm⁻¹. However, the strong electron-donating effect of the dimethylamino group through the conjugated double bond increases the single-bond character of the carbonyl. This weakens the C=O bond, shifting the stretching frequency to a lower wavenumber ( ∼ 1655 cm⁻¹).
Table 3: Key FT-IR Vibrational Modes (ATR Mode)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3280 | Medium, Sharp | N-H Stretch | Secondary amide N-H bond. |
| 3050, 2920 | Weak | C-H Stretch | Aromatic/alkene (sp²) and aliphatic (sp³) C-H bonds. |
| 1655 | Strong | C=O Stretch | Amide I: Conjugated carbonyl. |
| 1610 | Medium | C=C Stretch | Alkene double bond (push-pull system). |
| 1540 | Strong | N-H Bend | Amide II: Coupled with C-N stretching. |
| 1240 | Strong | C-O-C Stretch | Asymmetric stretch of the diaryl ether[3]. |
High-Resolution Mass Spectrometry (HRMS)
Causality of Ionization: Positive Electrospray Ionization (ESI+) is the optimal mode because the dimethylamino group is highly basic and readily accepts a proton. Collision-Induced Dissociation (CID) primarily cleaves the relatively weak amide bond.
Table 4: HRMS Fragmentation Data (ESI-TOF)
| Exact Mass (m/z) | Ion Type | Formula | Fragment Origin |
| 283.1441 | [M+H]⁺ | C₁₇H₁₉N₂O₂⁺ | Intact protonated molecular ion. |
| 186.0913 | Fragment | C₁₂H₁₂NO⁺ | 4-phenoxyaniline fragment (cleavage of amide C-N bond). |
| 98.0600 | Fragment | C₅H₈NO⁺ | Dimethylaminoacrylium fragment. |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols feature built-in self-validating mechanisms.
High-Resolution NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is selected to fully solubilize the rigid aromatic ether and to disrupt intermolecular hydrogen bonding, ensuring a sharp, quantifiable N-H amide resonance. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
-
Probe Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for the ¹H and ¹³C channels to optimize RF power transfer and maximize the signal-to-noise (S/N) ratio.
-
Locking and Shimming (Self-Validation): Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform gradient shimming.
-
Validation Check: The system self-validates magnetic field homogeneity by monitoring the lock signal intensity. Proceed only if the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.
-
-
Acquisition: Acquire the ¹H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Causality: A D1 of 2 seconds ensures complete relaxation of the protons between scans, allowing for accurate integration of the push-pull alkene protons.
-
LC-HRMS (ESI-TOF) Workflow
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid acts as a proton source, facilitating the ionization of the basic dimethylamino group.
-
-
System Suitability (Self-Validation): Inject a calibration tuning mix (e.g., Agilent ESI-L) before the sample.
-
Validation Check: The system self-validates by confirming that the mass accuracy of known calibrants is within ± 5 ppm, ensuring the TOF analyzer is properly calibrated for exact mass determination.
-
-
Chromatographic Separation: Inject 2 μ L of a 1 μ g/mL sample solution onto a C18 column (50 x 2.1 mm, 1.8 μ m). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min to separate the target compound from unreacted 4-phenoxyaniline impurities.
-
Mass Detection: Operate the TOF analyzer in ESI+ mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
Caption: Analytical workflow for the orthogonal spectroscopic validation of the propenamide intermediate.
Mechanistic Application: Synthesis of Kinase Inhibitor Cores
In drug development, (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide is rarely the final drug; it is a highly reactive precursor[4].
The Cyclocondensation Mechanism: When reacted with a bifunctional nucleophile (such as a hydrazine or an amidine), the electron-deficient β -carbon undergoes a Michael-type nucleophilic attack. Subsequently, the dimethylamino group acts as an excellent leaving group, being eliminated as dimethylamine gas. This triggers an intramolecular cyclization with the carbonyl carbon, forming a pyrazole or pyrimidine core[4]. The resulting heterocycle binds to the hinge region of kinases, while the retained 4-phenoxyphenyl group extends into the hydrophobic pocket, a design strategy heavily utilized in FLT3 and PDGFR inhibitors[1][2].
Caption: Logical relationship and synthetic pathway converting the propenamide into a kinase inhibitor core.
References
-
241132-67-2 | Sigma-Aldrich: (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide, Sigma-Aldrich.
-
[1] Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation, Journal of Medicinal Chemistry - ACS Publications. 1
-
[3] N-(4-Phenoxyphenyl)acetamide | C14H13NO2 | CID 80579, PubChem - NIH. 3
-
[4] Construction, molecular docking simulation and evaluation of electrochemical properties of polymeric nanospheres comprising novel synthesized monomer via green microemulsion polymerization, ResearchGate. 4
-
[2] US11384076B2 - Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) FLT3 inhibitors, Google Patents. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11384076B2 - Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) FLT3 inhibitors - Google Patents [patents.google.com]
- 3. N-(4-Phenoxyphenyl)acetamide | C14H13NO2 | CID 80579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide in organic solvents. While direct, quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals. By leveraging an understanding of the compound's structural attributes and employing the detailed experimental protocols provided, users of this guide will be equipped to systematically characterize its solubility profile. This guide emphasizes a self-validating experimental workflow, ensuring the generation of reliable and reproducible data critical for applications ranging from synthesis and purification to formulation development.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle. From the selection of appropriate solvents for synthesis and purification to the design of effective drug delivery systems, a thorough understanding of a compound's solubility is paramount. Inadequate solubility can lead to poor bioavailability, challenging formulations, and ultimately, the failure of a promising therapeutic candidate.
3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide, an enamide derivative, possesses structural features—a tertiary amine, an amide linkage, and aromatic rings—that suggest a nuanced solubility profile across a range of organic solvents. This guide provides the foundational knowledge and practical methodology to elucidate this profile.
Predicting Solubility: A Structure-Based Rationale
The molecular structure of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide offers predictive insights into its likely solubility in various organic solvents. The presence of both polar (dimethylamino, amide) and non-polar (phenyl rings) functional groups suggests that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the amide and dimethylamino groups is expected to facilitate strong dipole-dipole interactions with polar aprotic solvents, likely resulting in good solubility.
-
Polar Protic Solvents (e.g., Alcohols, Water): The potential for hydrogen bonding with the amide group suggests moderate solubility in polar protic solvents. However, the large non-polar surface area of the phenoxyphenyl group may limit solubility in highly polar solvents like water.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The extensive aromatic system might suggest some affinity for non-polar solvents. However, the polar functional groups will likely hinder significant dissolution in highly non-polar media. A related chalcone derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was reported to have poor solubility in toluene and benzene[1].
A Framework for Experimental Solubility Determination
The following sections provide a detailed methodology for the systematic determination of the solubility of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide.
Logical Workflow for Solubility Assessment
A systematic approach is crucial for obtaining accurate and reproducible solubility data. The following diagram outlines a logical workflow for this process.
Caption: Logical workflow for solubility assessment.
Detailed Experimental Protocol
This protocol is based on the equilibrium solubility method, a gold-standard technique for generating reliable solubility data.
Materials:
-
3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide (high purity)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials
-
Constant temperature bath with shaker/rotator
-
Calibrated pipettes
-
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
-
Validated analytical instrument (e.g., HPLC-UV, LC-MS)[2][3]
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide to a screw-capped vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the pre-validated analytical instrument.
-
Analyze the diluted solution to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Self-Validating System: Ensuring Data Integrity
To ensure the trustworthiness of the generated data, the following checks should be integrated into the experimental design:
-
Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change significantly after the chosen equilibration period.
-
Solid-State Analysis: Analyze the solid material before and after the solubility experiment (e.g., by XRPD) to ensure that the compound has not undergone any phase changes or solvate formation.
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Data Presentation: A Template for Your Findings
The quantitative solubility data obtained should be summarized in a clear and organized manner. The following table provides a template for presenting your experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetonitrile | 25 | HPLC-UV | ||
| e.g., Methanol | 25 | HPLC-UV | ||
| e.g., Dichloromethane | 25 | HPLC-UV | ||
| e.g., Toluene | 25 | HPLC-UV | ||
| e.g., Dimethyl Sulfoxide | 25 | HPLC-UV |
Conclusion: From Data to Decision-Making
By following the principles and protocols outlined in this technical guide, researchers can confidently determine the solubility of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide in a range of organic solvents. This critical data will empower informed decision-making in process development, formulation design, and preclinical studies, ultimately accelerating the path of this compound toward its intended application. The emphasis on a robust, self-validating experimental workflow ensures the generation of high-quality, reliable data that will stand up to scientific scrutiny.
References
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Hasan, A., Akhtar, N., Lajis, N. H., Rusli, A. F. B., & Lo, K. M. (n.d.). 3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. PMC. Retrieved from [Link]
- Hasan, A., Akhtar, N., Lajis, N. H., Rusli, A. F. B., & Lo, K. M. (2010). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one.
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NextSDS. (n.d.). 3-(DIMETHYLAMINO)-N-(4-PHENOXYPHENYL)ACRYLAMIDE — Chemical Substance Information. Retrieved from [Link]
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Vaickelionienė, R., Grybaitė, B., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]
- Theodora, K., & Constantinos, P. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 17(14), 2869.
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- Valderrama, J. A., & Rodríguez, J. A. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Molbank, 2022(3), M1408.
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). PMC. Retrieved from [Link]
- Memon, A. A., Khuhawar, M. Y., & Bhanger, M. I. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 431-435.
- Reddy, G. V., & Li, C.-J. (2017). Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)
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An In-Depth Technical Guide to the In Vitro Screening of Novel Propenamide Compounds
Introduction: The Therapeutic Promise of Propenamide Scaffolds
Propenamide and its related amide derivatives represent a versatile class of organic compounds with significant therapeutic potential across a spectrum of diseases.[1] These scaffolds are integral to a variety of biologically active molecules and have been investigated for their utility as anticancer, anti-inflammatory, anticonvulsant, and neuroprotective agents.[2][3][4] The core structure, characterized by a propenoyl group attached to a nitrogen atom, allows for diverse chemical modifications, making it a privileged scaffold in medicinal chemistry. For instance, certain propenamide-conjugated sulfonamides have demonstrated dual inhibitory effects on urease and cyclooxygenase-2 (COX-2), highlighting their potential in treating conditions involving inflammation and bacterial infections.[5][6] Furthermore, derivatives of N-phenylpropanamide have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, underscoring their promise in oncology.[7] Given the broad therapeutic landscape, a robust and systematic in vitro screening cascade is paramount to identifying and characterizing novel propenamide compounds with desired biological activities.
This guide provides a comprehensive framework for the in vitro screening of novel propenamide compounds, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and rigorous screening process.
Part 1: Designing a Robust Screening Cascade
A successful screening campaign begins with a well-defined strategy. A tiered or cascaded approach is the most efficient method, starting with broad, high-throughput screens to identify initial "hits" and progressively moving towards more complex, lower-throughput assays to characterize lead candidates.[8][9]
Defining the Therapeutic Target and Rationale
The initial and most critical step is to clearly define the therapeutic goal. Are you searching for compounds with general cytotoxic effects against cancer cells, or are you targeting a specific enzyme or signaling pathway? The answer will dictate the entire screening strategy.
-
Target-Based Screening: This approach focuses on a specific molecular target, such as an enzyme or receptor, believed to be involved in a disease.[10] For propenamide compounds, a common target class is histone deacetylases (HDACs), as many propenamide-containing structures exhibit HDAC inhibitory activity.[11]
-
Phenotypic Screening: This method assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the molecular target.[12] This is particularly useful for identifying compounds with novel mechanisms of action.
Selection of Appropriate Cellular Models
The choice of cell lines is critical and should reflect the therapeutic area of interest.[13]
-
Cancer: A panel of well-characterized cancer cell lines, such as the NCI-60 panel, can provide a broad overview of a compound's anticancer activity.[14] For mechanism-specific studies, cell lines with known genetic backgrounds (e.g., specific mutations in signaling pathways) are invaluable.
-
Neurological Disorders: Neuronal cell lines (e.g., SH-SY5Y) or primary neuron cultures are appropriate for investigating neuroprotective or neurotoxic effects.
-
Inflammation: Immune cell lines (e.g., macrophages, lymphocytes) or co-culture systems can be used to model inflammatory responses.
A crucial consideration is the use of both cancerous and non-cancerous "normal" cell lines (e.g., HEK293) to determine a compound's selectivity index—a measure of its toxicity to cancer cells versus normal cells.[15]
The Tiered Screening Workflow
A logical and efficient screening cascade is essential for managing the large number of compounds typically evaluated in a drug discovery program.
Caption: A typical tiered workflow for in vitro drug screening.
Part 2: Primary Screening - Identifying Bioactive Compounds
The goal of primary screening is to rapidly and cost-effectively assess a large library of propenamide compounds to identify those with biological activity.[16][17] Cell viability and cytotoxicity assays are the workhorses of primary screening.[18][19]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]
-
Compound Treatment: Prepare serial dilutions of the propenamide compounds in culture medium. Add the diluted compounds to the cells and incubate for a defined period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis and Hit Identification
The raw absorbance data is used to calculate the percentage of cell viability relative to a vehicle-treated control. This data is then plotted against the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined, which is the concentration of a compound that inhibits cell viability by 50%.[20]
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| PRO-001 | MCF-7 | 5.2 | 10.5 |
| PRO-002 | HCT116 | 12.8 | 3.1 |
| PRO-003 | A549 | > 50 | - |
| Control Drug | MCF-7 | 2.1 | 15.2 |
Table 1: Hypothetical Primary Screening Data. The Selectivity Index is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line.
Compounds with potent IC50 values and a favorable selectivity index are considered "hits" and are prioritized for further investigation in secondary assays.
Part 3: Secondary Assays - Elucidating the Mechanism of Action
Once initial hits are identified, the focus shifts to understanding how they work. Secondary assays are designed to investigate the mechanism of action (MOA) of the compounds.[21]
Target-Specific Assays: HDAC Inhibition
As previously mentioned, HDACs are a common target for propenamide-containing molecules.[11] A variety of commercially available kits can be used to assess HDAC inhibitory activity in a high-throughput format.
Principle of a Luminescent HDAC Assay: These assays typically use an acetylated peptide substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer enzyme to release a luminescent substrate. The intensity of the light produced is proportional to the HDAC activity.[22]
Step-by-Step Methodology (Based on Promega's HDAC-Glo™ I/II Assay): [11][22]
-
Compound Preparation: Prepare serial dilutions of the hit compounds.
-
Enzyme Reaction: In a multi-well plate, combine the HDAC enzyme, the acetylated substrate, and the test compound. Incubate to allow for the enzymatic reaction to occur.
-
Developer Addition: Add the developer reagent, which contains a protease that will cleave the deacetylated substrate.
-
Luminescence Reading: Measure the luminescence using a plate reader. A decrease in luminescence compared to the control indicates HDAC inhibition.
Caption: Workflow of a luminescent HDAC inhibition assay.
Phenotypic Assays: Cell Cycle Analysis
If a target-based approach is not immediately apparent, phenotypic assays can provide valuable clues about the MOA. Cell cycle analysis is a powerful tool for determining if a compound induces cell cycle arrest at a specific phase.[7]
Principle: This technique uses flow cytometry to measure the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G1, S, and G2/M) have distinct DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the propenamide compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ethanol to permeabilize the cell membrane.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of each cell is proportional to its DNA content.
-
Data Analysis: The resulting data is displayed as a histogram, showing the distribution of cells in each phase of the cell cycle.
An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound interferes with the cellular machinery responsible for progressing through that stage of the cell cycle.
Part 4: Lead Optimization and Future Directions
The data gathered from the primary and secondary screens provide the foundation for lead optimization. This stage involves a multidisciplinary effort, including medicinal chemistry, to synthesize analogs of the most promising hit compounds to improve their potency, selectivity, and drug-like properties. The in vitro screening cascade is then repeated with these new analogs to establish a structure-activity relationship (SAR).
Future directions in the in vitro screening of propenamide compounds may involve the use of more physiologically relevant models, such as 3D cell cultures (e.g., spheroids or organoids) and co-culture systems, which better mimic the complex microenvironment of tissues in vivo.[12][14] Additionally, high-content imaging and analysis can provide multiparametric phenotypic data, offering deeper insights into the cellular effects of these compounds.[12]
Conclusion
The in vitro screening of novel propenamide compounds is a critical and dynamic process in the quest for new therapeutics. By employing a strategically designed screening cascade, integrating both target-based and phenotypic assays, and adhering to rigorous scientific principles, researchers can effectively identify and characterize promising drug candidates. The methodologies and insights provided in this guide serve as a robust framework for navigating the complexities of early-stage drug discovery and unlocking the full therapeutic potential of the versatile propenamide scaffold.
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Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]
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Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. Available at: [Link]
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Wang Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. Available at: [Link]
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SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
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Zhao, W., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific reports, 9(1), 1-11. Available at: [Link]
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Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in chemistry, 11, 1219984. Available at: [Link]
-
Hilaris Publisher. (2024, December 30). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Available at: [Link]
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BEX Co., Ltd. Cytotoxicity Assays | Life Science Applications. Available at: [Link]
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Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Available at: [Link]
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Drug Discovery News. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Available at: [Link]
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S.L., D., & N, M. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Tropical Journal of Pharmaceutical Research, 10(2). Available at: [Link]
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Drug Discovery News. High throughput screening in modern drug discovery. Available at: [Link]
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IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. Available at: [Link]
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-
Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in chemistry, 11, 1219984. Available at: [Link]
-
Khan, I., et al. (2020). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. ACS omega, 5(46), 29937-29949. Available at: [Link]
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ResearchGate. Structure–activity relationship of the propenamide and propanamide series. Available at: [Link]
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ResearchGate. Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Available at: [Link]
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Application Notes and Protocols for the N-arylation of 3-(Dimethylamino)acrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the N-arylation of 3-(dimethylamino)acrylamide, a critical transformation for synthesizing a diverse range of compounds with applications in medicinal chemistry and materials science. N-aryl acrylamides are important structural motifs found in various biologically active molecules and functional polymers.[1] This protocol focuses on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3][4]
The synthesis of N-aryl acrylamides can be achieved through various methods, including the condensation of acrylic chloride with corresponding amines.[1][5] However, for more complex and functionalized aryl groups, transition metal-catalyzed cross-coupling reactions offer a superior approach with broader substrate scope and milder reaction conditions.[6] The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for this purpose, demonstrating high efficiency and functional group tolerance.[2]
This guide will provide a comprehensive overview of the reaction, a detailed experimental protocol, and insights into the underlying catalytic cycle.
Reaction Principle and Considerations
The N-arylation of 3-(dimethylamino)acrylamide is a cross-coupling reaction that forms a new C-N bond between the nitrogen atom of the acrylamide and an aryl group from an aryl halide or pseudohalide. The reaction is typically catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.
General Reaction Scheme:
Where Ar is an aryl group, X is a halide (I, Br, Cl) or a pseudohalide (e.g., OTf, ONf), and R represents the substituents on the amide nitrogen.
For the specific case of 3-(dimethylamino)acrylamide, the reaction is as follows:
The Catalytic System
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium precursor, the phosphine ligand, and the base.
-
Palladium Precursor: A variety of palladium(II) and palladium(0) sources can be used. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and [(allyl)PdCl]₂. These precursors are reduced in situ to the active Pd(0) catalyst.[6]
-
Ligand: The choice of ligand is crucial for catalyst stability and reactivity.[7] For the N-arylation of amides, bulky, electron-rich biaryl phosphine ligands have shown exceptional performance.[8][9][10][11][12] Ligands such as XPhos, RuPhos, and BrettPhos are often effective in promoting the coupling of amides with a wide range of aryl halides, including challenging aryl chlorides.[8][10] The steric bulk of these ligands facilitates the reductive elimination step and prevents the formation of inactive catalyst species.[6][10]
-
Base: A non-nucleophilic base is required to deprotonate the amide, forming the corresponding amidate which then participates in the catalytic cycle.[6] Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
Substrate Considerations
-
Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. While aryl iodides and bromides are more reactive, modern catalyst systems have enabled the efficient use of the more abundant and less expensive aryl chlorides.[8][10]
-
3-(Dimethylamino)acrylamide: This substrate contains two key functional groups that can influence the reaction:
-
Acrylamide Moiety: The double bond in the acrylamide is susceptible to polymerization, especially at elevated temperatures. It is crucial to employ reaction conditions that minimize this side reaction.
-
Dimethylamino Group: The tertiary amine can potentially coordinate to the palladium center, which might affect the catalyst's activity. However, the use of bulky biaryl phosphine ligands can mitigate this issue by sterically shielding the metal center.
-
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 3-(dimethylamino)acrylamide with an aryl bromide. The conditions may require optimization for different aryl halides.
Materials and Equipment
-
Reagents:
-
3-(Dimethylamino)acrylamide
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk tube or a sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Procedure
Reaction Setup (under an inert atmosphere):
-
To a dry Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), 3-(dimethylamino)acrylamide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C.
Reaction Monitoring:
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-(dimethylamino)acrylamide.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-3 mol% Pd(OAc)₂ | Sufficient for catalytic turnover while minimizing cost. |
| Ligand Loading | 2-6 mol% XPhos | A slight excess of ligand relative to palladium ensures catalyst stability. |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base to efficiently deprotonate the amide. |
| Solvent | Anhydrous Toluene | A common solvent for Buchwald-Hartwig aminations, with a suitable boiling point. |
| Temperature | 80-110 °C | Balances reaction rate with minimizing potential polymerization of the acrylamide. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion, should be monitored by TLC or LC-MS. |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the Buchwald-Hartwig N-arylation protocol.
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Application Note: Advanced Chromatographic Purification of Propenamide-Based Targeted Covalent Inhibitors (TCIs)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Introduction: The Ascendancy of Propenamide Warheads
Propenamides (N-substituted acrylamides) have evolved from foundational monomers in polymer science into sophisticated electrophilic warheads essential for modern drug discovery[1]. They are the critical functional group in numerous FDA-approved Targeted Covalent Inhibitors (TCIs), including the BTK inhibitor Ibrutinib and the EGFR inhibitor Osimertinib[1][2]. These molecules are designed to form irreversible covalent bonds with specific nucleophilic cysteine residues within a target protein's active site.
However, the inherent electrophilicity of the β -carbon that makes propenamides effective therapeutic warheads also renders them highly unstable during downstream processing. Traditional purification techniques often result in catastrophic yield losses, necessitating specialized chromatographic interventions[3].
Mechanistic Insights: The Reactivity Dilemma
Standard silica gel column chromatography frequently fails when applied to propenamides due to two primary degradation pathways:
-
Silanol-Catalyzed Michael Addition: Uncapped, acidic silanol groups on standard irregular silica gel act as mild Lewis acids. They coordinate with the propenamide carbonyl, increasing the electrophilicity of the β -carbon and catalyzing the addition of residual nucleophiles (e.g., unreacted amines or thiols from upstream synthesis).
-
On-Column Free-Radical Polymerization: As the compound concentrates into tight chromatographic bands, the localized high concentration of the alkene increases the probability of intermolecular reactions. Trace peroxides in ethereal mobile phases (e.g., THF, diethyl ether) or dissolved oxygen can initiate spontaneous free-radical polymerization, permanently trapping the target compound on the column[4].
Fig 1. Primary degradation pathways of propenamides during chromatographic purification.
Strategic Chromatographic Interventions
To ensure high recovery and structural integrity, the purification environment must be rigorously controlled:
-
Stationary Phase Selection: Transitioning from irregular acidic silica to spherical, neutral silica or amine-functionalized silica mitigates silanol-mediated catalysis. For highly reactive or polar propenamides, Reverse-Phase (C18) chromatography is the gold standard[5].
-
Radical Suppression: The addition of 0.01% to 0.05% Butylated hydroxytoluene (BHT) or hydroquinone to the mobile phase quenches trace radicals, preventing polymerization.
-
Thermal Management: Fractions must be collected in chilled receptacles, and solvent removal must be performed under high vacuum at strictly controlled temperatures (< 30 °C).
Quantitative Performance Data
The following table summarizes the causal relationship between chromatographic conditions and propenamide recovery, based on internal benchmarking of Ibrutinib analogs.
| Stationary Phase | Mobile Phase Additive | Mean Recovery (%) | Purity (%) | Primary Failure Mode Observed |
| Standard Silica (Irregular, 60Å) | None | 45 - 60 | < 85 | On-column polymerization, Michael addition |
| Amine-Functionalized Silica | None | 75 - 85 | > 90 | Minor hydrolysis / band tailing |
| Spherical Silica (Neutral) | 0.05% BHT | 85 - 92 | > 95 | None (Optimal for lipophilic targets) |
| Reverse-Phase (C18) | 0.1% Formic Acid | 90 - 98 | > 98 | None (Optimal for polar/reactive targets) |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating critical checkpoints to ensure the structural integrity of the propenamide warhead is maintained throughout the workflow.
Protocol A: Normal-Phase Flash Chromatography (For Lipophilic Propenamides)
Objective: Rapid purification of stable, lipophilic propenamide intermediates using radical-suppressed normal-phase chromatography.
Materials:
-
High-performance spherical silica column (e.g., 20–40 µm particle size).
-
Mobile Phase A: Hexanes (HPLC grade, peroxide-free).
-
Mobile Phase B: Ethyl Acetate containing 0.05% w/v BHT.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude propenamide mixture in a minimum volume of dichloromethane (DCM). Causality Note: Avoid dissolving in THF or ether to prevent the introduction of peroxides.
-
Column Equilibration: Flush the spherical silica column with 5 column volumes (CV) of 5% Mobile Phase B in Mobile Phase A.
-
Loading: Apply the sample via dry loading onto Celite or direct liquid injection. If direct liquid injection is used, ensure the injection volume is < 2% of the total column volume to prevent band broadening.
-
Gradient Elution: Execute a fast gradient (e.g., 5% to 60% B over 15 CV) at a high flow rate (e.g., 40 mL/min for a 40g column). Causality Note: High flow rates minimize the residence time of the propenamide on the silica, reducing the window for silanol-catalyzed degradation.
-
Validation Check (Self-Validating Step): Before pooling fractions, perform a rapid UPLC-MS analysis. Confirm the presence of the target mass and strictly verify the absence of +18 Da (water addition) or +amine mass adducts, which indicate warhead degradation.
-
Concentration: Pool validated fractions and concentrate using a rotary evaporator. The water bath temperature must not exceed 25 °C . Shield the flask from direct ambient light.
Protocol B: Reverse-Phase (C18) Purification (For Highly Reactive TCIs)
Objective: High-purity isolation of highly reactive or polar propenamides where normal-phase silica induces unacceptable degradation.
Materials:
-
C18 preparative column (e.g., 5 µm, 100Å).
-
Mobile Phase A: Milli-Q Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS grade) with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude material in DMSO or a DMSO/Water mixture. Filter through a 0.22 µm PTFE syringe filter.
-
Equilibration: Equilibrate the C18 column with 10% Mobile Phase B for 3 CV.
-
Elution: Run a shallow gradient tailored to the compound's lipophilicity (e.g., 10% to 90% B over 20 minutes). Causality Note: The use of C18 completely eliminates silanol-driven Michael additions, while the slightly acidic pH (formic acid) protonates residual nucleophilic amines, rendering them unreactive toward the propenamide.
-
Cold Collection: Route the fraction collector output into a chilling block or ice bath.
-
Lyophilization: Do not use rotary evaporation for aqueous fractions. Immediately freeze the pooled fractions using liquid nitrogen and lyophilize to dryness to prevent thermal polymerization.
Purification Decision Workflow
Fig 2. Decision matrix and workflow for the chromatographic purification of propenamides.
References
-
Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery ResearchGate [Link]
-
Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]
-
Determination of Trace Acrylamide in Starchy Foodstuffs by HPLC Using a Novel Mixed-Mode Functionalized Calixarene Sorbent for Solid-Phase Extraction Cleanup Journal of Agricultural and Food Chemistry - ACS Publications[Link]
-
Postpolymerization Amidation of Discrete Oligo(N-succinimidyl acrylates) Enables Diversification of Discrete and Stereochemically Defined Oligoacrylamides ACS Macro Letters - ACS Publications[Link]
Sources
Application Note: Advanced Recrystallization and Purification Strategies for N-Aryl Propenamides
Introduction & Mechanistic Context
N-aryl propenamides (commonly referred to as N-aryl acrylamides) are highly privileged pharmacophores in modern drug discovery. They are most prominently utilized as tunable covalent reactive groups, acting as Michael acceptors to target non-catalytic cysteine residues in kinases (e.g., in the design of targeted covalent inhibitors like osimertinib)[1].
Structurally, the acrylamide group is highly conjugated. The N1-C7 bond length is significantly shorter than a typical C-N single bond, imparting double-bond character that dictates a nearly planar molecular conformation[2]. This rigid planarity strongly influences crystal packing and lattice energy.
While early-stage discovery often relies on silica gel chromatography, N-aryl propenamides can suffer from mass loss and decomposition upon prolonged exposure to acidic silica environments[3]. Consequently, recrystallization remains the gold standard for late-stage purification. It ensures the complete removal of unreacted anilines and the isolation of the thermodynamically stable polymorphs required for clinical formulation.
Physicochemical Properties & Solvent Selection
The solubility of N-aryl propenamides is governed by their hydrogen-bonding capacity (amide N-H donor and C=O acceptor) and the lipophilicity of the aryl substitutions. Notably, these compounds often exhibit poor solubility in semi-aqueous media (<1 mM)[4], making purely aqueous recrystallization unviable for most derivatives.
Table 1: Recommended Solvent Systems for N-Aryl Propenamide Recrystallization
| Solvent System (Good / Anti-Solvent) | Polarity Profile | Typical Yield | Application / Substrate Scope |
| Dichloromethane / Pentane | High / Non-polar | 75 - 85% | Highly lipophilic or halogenated derivatives; often requires deep cooling (e.g., -78 °C)[5]. |
| Ethyl Acetate / Heptane | Moderate / Non-polar | 80 - 92% | Industry standard for process scale; excellent for electron-donating substituents. |
| Ethanol / Water | Protic / Aqueous | 65 - 80% | Restricted to derivatives with hydrophilic appendages (e.g., phenolic hydroxyl groups). |
| Toluene (Single Solvent) | Low / Aromatic | 70 - 85% | Rigid, planar molecules; exploits strong temperature-solubility dependence. |
Recrystallization Workflow
Workflow for the recrystallization of N-aryl propenamides.
Detailed Experimental Protocols
Protocol A: Binary Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
Objective: Isolate thermodynamically stable polymorphs while purging unreacted aniline and acryloyl chloride byproducts.
-
Dissolution: Suspend the crude N-aryl propenamide in a minimum volume of ethyl acetate (typically 3-5 volumes, v/w) in a round-bottom flask equipped with a reflux condenser.
-
Causality: Ethyl acetate acts as the "good" solvent. Using the minimum volume at elevated temperatures ensures a steep supersaturation gradient upon cooling, maximizing recovery.
-
-
Thermal Activation: Heat the suspension to 70 °C under continuous stirring until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) into a clean, pre-warmed receiving flask.
-
Causality & Self-Validation: This step removes insoluble inorganic salts or polymerized acrylamide byproducts. If the filtrate is not perfectly clear, the filtration must be repeated. Particulates act as heterogeneous nucleation sites, which can prematurely trigger the crystallization of undesired kinetic polymorphs.
-
-
Anti-Solvent Addition: Slowly add hot heptane dropwise until the solution becomes faintly turbid (the cloud point), then add 1-2 drops of EtOAc to regain a perfectly clear solution.
-
Controlled Cooling: Cool the solution to room temperature at a strictly controlled rate of 0.1–0.5 °C/min.
-
Causality: Slow cooling maintains the system within the metastable zone. This allows solute molecules sufficient time to align into the lowest-energy crystal lattice (thermodynamic control) rather than precipitating rapidly as an amorphous solid containing trapped impurities.
-
-
Isolation: Filter the resulting crystals under vacuum and wash with a cold (0 °C) mixture of EtOAc/Heptane (1:9 v/v).
-
Drying: Dry the crystals in a vacuum oven at 40 °C to a constant weight.
-
Self-Validation: Achieving a constant weight mathematically confirms the complete evaporation of residual solvents, a critical quality attribute for downstream biological assays.
-
Protocol B: Rescuing "Oiled Out" Mixtures
Highly lipophilic N-aryl propenamides often present purification challenges by forming an oil that refuses to crystallize[6].
-
Phase Recognition: Monitor the cooling process. If the solution turns milky and deposits a dense, viscous oil at the bottom of the flask instead of forming solid particles, halt the cooling immediately.
-
Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation curve crosses the miscibility gap before reaching the solubility curve. The compound becomes trapped in a solute-rich liquid phase.
-
-
Re-dissolution: Reheat the mixture until it forms a single homogeneous clear phase. Add 10-15% more of the "good" solvent (e.g., EtOAc) to shift the system's concentration away from the liquid-liquid phase boundary.
-
Trituration & Seeding: Cool the solution to just 2-3 °C above the previously observed cloud point. Introduce 0.1-0.5% (w/w) of pure crystalline seed of the desired N-aryl propenamide, or triturate the mixture with a non-polar solvent like hexane[6].
-
Causality: Seed crystals bypass the high activation energy required for primary nucleation. They provide an immediate structural template for crystal growth, forcing the thermodynamic system to follow the solid-liquid equilibrium curve rather than phase-separating into an oil.
-
-
Maturation: Hold the temperature constant for 1-2 hours to allow the seed bed to grow and consume the supersaturation, then resume controlled cooling (0.1 °C/min) to 0 °C.
References[2] Benchchem. "N-(2,4-dimethylphenyl)prop-2-enamide." URL: 5]">https://www.benchchem.com[5] Fagundes, C. "Enantioselective Hydroalkylation and Natural Product Modification Mediated by Radical Reactions." BORIS Theses, Universität Bern. URL: 3]">https://boris.unibe.ch[3] Frontiers in Chemistry. "Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach." URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1068432[1] The Journal of Organic Chemistry (ACS Publications). "Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design." URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01368[4] ResearchGate. "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." URL: https://www.researchgate.net/publication/370660603_Evaluation_of_Substituted_N-Aryl_Maleimide_and_Acrylamides_for_Bioconjugation[6] Benchchem. "Technical Support Center: N-Aryl Benzamide Synthesis." URL: https://www.benchchem.com/support/n-aryl-benzamide-synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(2,4-dimethylphenyl)prop-2-enamide | 17090-22-1 | Benchchem [benchchem.com]
- 3. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Access Restricted - boris-portal [boris-portal.unibe.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution 1H and 13C NMR Spectral Analysis of N-Phenoxyphenyl Propenamides
Executive Summary
N-phenoxyphenyl propenamides are highly valued structural motifs in contemporary medicinal chemistry. The propenamide (acrylamide) moiety functions as a potent Michael acceptor, frequently utilized to form irreversible covalent bonds with target nucleophiles—such as the thiol group of cysteine residues in targeted kinase inhibitors. Concurrently, the flexible, hydrophobic N-phenoxyphenyl ether linkage allows for optimal occupation of deep hydrophobic pockets within receptor domains, making them critical components in neuroactive steroid modulators and peripheral benzodiazepine receptor (PBR) ligands[1].
As a Senior Application Scientist, I have designed this protocol to guide researchers through the rigorous structural characterization of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the self-validating methodologies required to confirm the stereochemistry of the propenamide double bond (E vs. Z) and to verify the electronic integrity of the diaryl ether linkage.
Experimental Design & Causality: Sample Preparation
The choice of solvent and relaxation parameters directly dictates the quality and reliability of the spectral data. For N-phenoxyphenyl propenamides, deuterated chloroform (CDCl₃) is the solvent of choice.
The Causality of Solvent Selection: CDCl₃ is non-polar, which prevents the rapid chemical exchange of the amide NH proton. This allows the NH signal to be observed as a distinct, albeit broad, singlet[2]. If a protic solvent like CD₃OD is utilized, the labile NH proton will exchange with deuterium and disappear from the spectrum, complicating the definitive confirmation of the amide bond formation.
Protocol 1: Optimized Sample Preparation
-
Gravimetric Optimization: Accurately weigh 15–20 mg of the purified N-phenoxyphenyl propenamide.
-
Insight: This specific mass provides an optimal signal-to-noise (S/N) ratio for ¹H NMR in a single scan, while ensuring a high-quality ¹³C NMR spectrum can be acquired within a reasonable timeframe (~1024 scans) without concentration-induced viscosity broadening.
-
-
Dissolution: Dissolve the compound entirely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
-
Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug into a standard 5 mm precision NMR tube.
-
Insight: Particulate matter causes localized magnetic susceptibility gradients. In diaryl ether systems where aromatic signals heavily overlap, poor homogeneity will result in broad, asymmetric peak bases, making accurate integration of the 9 protons of the phenoxyphenyl group impossible.
-
NMR Acquisition Workflows
To ensure a self-validating system, the acquisition parameters must be tailored to the relaxation properties of the propenamide system.
Protocol 2: Instrument Tuning and Acquisition
-
Probe Tuning & Matching: Manually tune and match the probe for both ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) channels to maximize power transfer and sensitivity.
-
Gradient Shimming: Perform automated gradient shimming (e.g., TopShim) on the Z-axis. Field-proven insight: Always run a manual touch-up on the Z1 and Z2 gradients after automation to ensure the resolution of the ~15.6 Hz trans-olefinic coupling.
-
¹H NMR Acquisition (zg30): Execute a standard 30° pulse program.
-
Causality: A 30° flip angle allows for a shorter relaxation delay (D1 = 1.0 s) compared to a 90° pulse. This prevents the saturation of slow-relaxing spins and allows for rapid signal averaging. Acquire 16 to 32 scans.
-
-
¹³C NMR Acquisition (zgpg30): Use a proton-decoupled pulse sequence.
-
Causality: Set the relaxation delay (D1) to at least 2.0 s. Quaternary carbons (such as the amide carbonyl and the ipso-carbons of the phenoxyphenyl group) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these critical diagnostic peaks are not attenuated. Acquire 1024 to 2048 scans.
-
Workflow for high-resolution NMR acquisition and processing of propenamide derivatives.
Spectral Analysis & Diagnostic Features
¹H NMR Spectral Signatures
The ¹H NMR spectrum of an (E)-N-phenoxyphenyl propenamide is defined by three highly diagnostic regions[2],[3]:
-
The Olefinic Protons (δ 6.0 - 7.8 ppm): The propenamide double bond exhibits two distinct doublet signals. For the (E)-isomer, the trans-coupling constant ( 3Jtrans ) is characteristically large, strictly ranging from 15.0 to 16.0 Hz[2]. The α-proton typically appears upfield around δ 6.30 (d, J = 15.6 Hz). Conversely, the β-proton is shifted significantly downfield to ~δ 7.64 (d, J = 15.6 Hz) due to the strong electron-withdrawing resonance effect of the adjacent carbonyl group[2],[3].
-
The Phenoxyphenyl Aromatics (δ 6.8 - 7.5 ppm): The diaryl ether linkage creates a complex multiplet pattern. Protons ortho and para to the oxygen atom are shielded by the oxygen's lone pair electron donation (+M effect), appearing upfield (δ 6.90 - 7.10), whereas the meta protons are relatively deshielded (δ 7.20 - 7.40)[2].
-
The Amide NH (δ 8.0 - 9.0 ppm): Appears as a broad singlet (e.g., δ 8.95)[2]. The broadening is caused by the electric quadrupole moment of the adjacent ¹⁴N nucleus, which induces rapid, non-radiative relaxation of the attached proton.
¹³C NMR Spectral Signatures
-
Carbonyl Carbon (δ 164 - 170 ppm): The amide C=O carbon is highly deshielded (e.g., δ 169.64)[2]. It appears slightly upfield of a corresponding ester due to the stronger electron-donating capacity of the nitrogen atom compared to oxygen.
-
Olefinic Carbons (δ 116 - 145 ppm): The α-carbon is shielded by resonance from the nitrogen lone pair (the "push-pull" effect), appearing around δ 116.02 ppm. The β-carbon is heavily deshielded by the carbonyl group, appearing at δ 144.64 ppm[2],[3].
-
Aromatic Carbons (δ 115 - 160 ppm): The oxygen-bearing ipso-carbons of the phenoxyphenyl group are the most deshielded aromatic signals, appearing characteristically between δ 155.32 and 156.13 ppm[2].
Logical decision tree for assigning 1H and 13C NMR signals in N-phenoxyphenyl propenamides.
Quantitative Data Presentation
To facilitate easy comparison and rapid structural verification, the expected chemical shifts for a standard (E)-N-(4-phenoxyphenyl)-3-phenyl-2-propenamide derivative are summarized below[2],[3].
Table 1: Representative ¹H NMR Chemical Shifts in CDCl₃ (300 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Diagnostic Significance |
| Amide NH | 8.95 | Singlet (broad) | 1H | Confirms secondary amide; broad due to ¹⁴N quadrupolar relaxation. |
| β-CH (Olefin) | 7.64 | Doublet (d), J = 15.6 | 1H | Large J-value strictly confirms (E)-trans stereochemistry. |
| Ar-H (Meta) | 7.24 | Multiplet (m) | 4H | Deshielded aromatic protons of the diaryl ether system. |
| Ar-H (Ortho/Para) | 6.90 | Multiplet (m) | 5H | Shielded aromatic protons due to oxygen +M resonance effect. |
| α-CH (Olefin) | 6.30 | Doublet (d), J = 15.6 | 1H | Upfield olefinic proton; strongly coupled to the β-proton. |
Table 2: Representative ¹³C NMR Chemical Shifts in CDCl₃ (75 MHz)
| Carbon Position | Chemical Shift (δ, ppm) | Diagnostic Significance |
| C=O (Amide) | 169.64 | Highly deshielded carbonyl carbon; confirms amide formation. |
| Ar-C (C-O-C) | 155.32, 156.13 | Ipso-carbons attached to the diaryl ether oxygen; deshielded by electronegativity. |
| β-CH (Olefin) | 144.64 | Deshielded by resonance with the electron-withdrawing carbonyl group. |
| Ar-CH | 117.02 - 128.91 | Complex overlapping aromatic carbons of the phenoxyphenyl and phenyl rings. |
| α-CH (Olefin) | 116.02 | Shielded relative to β-carbon due to polarization of the double bond. |
Troubleshooting & Spectral Artifacts
-
Rotational Isomers (Rotamers): Due to the partial double-bond character of the C-N amide bond, restricted rotation frequently occurs. In some sterically hindered N-substituted propenamides or acrylamides, this manifests as two distinct sets of NMR signals (representing major and minor rotamers)[4].
-
Self-Validating Protocol: If peak duplication is observed, do not immediately assume chemical impurity. Run a Variable Temperature (VT) NMR experiment at an elevated temperature (e.g., 80 °C in DMSO-d₆). If the peaks are rotamers, the thermal energy will overcome the rotational barrier, causing the duplicated signals to coalesce into a single time-averaged peak.
-
-
Data Processing Artifacts: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation. This suppresses high-frequency noise without significantly degrading the resolution required to accurately measure the critical ~15.6 Hz trans-olefinic coupling.
References[2] Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE (Caffeic Acid Phenethyl Ester) under Infrared Irradiation Conditions. Source: scirp.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuIFb3cBf2uiOdjP0G-QfTlX67_drU7jPcCC3cNovttaulJSoGINFzLmviSQBxchBZGdd5W2Khn6fMy0mhcY-qXwhmusRK5rdEWJdCua_lJDGGfpnS_qxpS9I1si0eBnQmChVP0C9Qq-R-jc0gBRhlcVsAeYBiJA==[3] Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. Source: mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9rCodUm6jcEbi8xs2Mq1bjZ8tmX9SZubqtR-ftTF4cjcYjWBP2EepGYtlm3dUj-pAMpKy2Q7BEHN0sfFWkgiaiQkCPmAOtm02goSp2rkUpMYYN98sLtfRl0xEUBovCyPruHk=[1] Structure−Activity Relationships and Effects on Neuroactive Steroid Synthesis in a Series of 2-Phenylimidazo[1,2-a]pyridineacetamide Peripheral Benzodiazepine Receptors Ligands. Source: acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGhfJ3a-xoHL77ifeeVWbqmDtWZ1Jb1msfyeBe9xJspDbv7DmyomcpQbgsCg-I9rQOmKiRnmUyTK5wCpmf4MDEDCU_1pfXGw19EcJG1w_-SLCpSwQj1Iu7d_OOmMuaa089KKobKQ==[4] Tandem Type Polymerization. Synthesis and Characterization of Ordered Poly(amide−thioether) from 2,6-Dichlorophenyl Methacrylate, 4,4'-Thiobis(benznenethiol), and 4,4'-Oxydianiline. Source: acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY1U09_J60AM1EGS5b3cSSb3NSTSY3OjGsq9LbMoAkewmujqvcvBVTIcXuBkJEv9pIn1yHLXxA48BJrcgDsdLErMomxYJkHmTTqDEMFXm4F90H18rh0TfOuWcDZzLwdobi-93T
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-Free Synthesis of Carboxylic Acids and Amide Analogs of CAPE (Caffeic Acid Phenethyl Ester) under Infrared Irradiation Conditions [scirp.org]
- 3. Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Cell-Based Assay Protocols for Evaluating Propenamide Cytotoxicity
Executive Summary
Propenamide derivatives—characterized by their α,β-unsaturated carbonyl (acrylamide) moiety—are widely investigated in drug discovery as targeted covalent inhibitors (e.g., EGFR and SIRT2 inhibitors) and potent cytotoxic agents[1][2]. The electrophilic nature of the propenamide group allows it to act as a Michael acceptor, forming irreversible covalent bonds with nucleophilic cysteine residues on target proteins[3]. This application note provides a comprehensive, self-validating protocol for assessing the cytotoxicity and mechanistic pathways of propenamide compounds in established cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer)[3][4].
Mechanistic Rationale & Experimental Causality
As a Senior Application Scientist, it is critical to understand the chemical biology of your compounds before selecting an assay. Propenamides do not merely halt proliferation; their mechanism of action dictates how we must measure their effects.
-
Targeted Inhibition vs. Oxidative Stress: Propenamides induce cytotoxicity through dual mechanisms. While they can selectively inhibit specific kinases (such as EGFR), their Michael acceptor properties also allow them to deplete intracellular glutathione (GSH). This depletion leads to reactive oxygen species (ROS) accumulation and subsequent apoptotic cell death[1][3].
-
Assay Selection (SRB vs. MTT): The industry-standard MTT assay relies on the reduction of tetrazolium salts by metabolically active cells. However, redox-active Michael acceptors can occasionally interfere with this reduction, leading to false-positive viability signals. Therefore, the Sulforhodamine B (SRB) assay—which stoichiometrically binds to basic amino acid residues to measure total cellular protein mass—is the preferred, redox-independent choice for propenamides[4].
-
Self-Validating Design: A robust assay must be a self-validating system. Every experimental plate must contain a vehicle control (0.1% DMSO) to establish 100% baseline viability, a positive cytotoxic control (e.g., 1 µM Staurosporine or Doxorubicin) to confirm assay sensitivity, and cell-free media blanks to subtract background absorbance.
Fig 1. Dual-mechanism of propenamide cytotoxicity via targeted inhibition and ROS-mediated apoptosis.
Step-by-Step Experimental Protocols
Protocol A: Cell Culturing and Treatment
Objective: Establish a uniform monolayer of cells for reproducible compound exposure.
-
Cell Seeding: Harvest exponentially growing MCF-7 or HCT-116 cells using 0.25% Trypsin-EDTA[4].
-
Plating: Seed cells into 96-well tissue culture plates at a density of 2,000–5,000 cells/well in 100 µL of complete media (e.g., RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin)[4].
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 10 mM stock of the propenamide derivative in anhydrous DMSO. Perform serial dilutions in complete media to achieve final treatment concentrations (e.g., 0.1, 1.0, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.
-
Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 to 72 hours[4].
Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: Quantify cell viability based on cellular protein content, avoiding redox interference.
-
Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour.
-
Washing: Wash the plates 4–5 times with slow-running tap water to remove TCA, media, and dead cells. Air-dry the plates at room temperature.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Rinsing: Rapidly wash the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.
-
Solubilization: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a microplate shaker for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the optical density (OD) at 510 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol C: Intracellular ROS Measurement (DCFDA Assay)
Objective: Validate if the propenamide induces oxidative stress via GSH depletion[3].
-
Seed and treat cells in a black, clear-bottom 96-well plate for 24 hours.
-
Wash cells twice with PBS to remove esterases present in serum.
-
Add 100 µL of 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media to each well.
-
Incubate for 45 minutes at 37°C in the dark.
-
Wash twice with PBS and add 100 µL of PBS per well.
-
Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
Fig 2. Standardized workflow for evaluating propenamide cytotoxicity and mechanism of action.
Quantitative Data Presentation
To evaluate structure-activity relationships (SAR), IC₅₀ values and mechanistic outputs should be systematically tabulated. Below is a representative data structure summarizing the effects of various propenamide derivatives on cancer cell lines based on established literature.
| Compound Class | Cell Line | Target/Mechanism | IC₅₀ (µM) ± SD | ROS Induction (Fold Change) | Apoptosis (Caspase 3/7 Fold Change) |
| Alpha-cyano propenamide[1] | MCF-7 | EGFR Kinase Inhibition | 1.70 ± 0.20 | 1.2x | 4.5x |
| Bis-cinnamamide derivative[3] | HCT-116 | Oxidative Stress / Apoptosis | 2.85 ± 0.31 | 3.8x | 6.2x |
| Indolyl-propenamide[3] | Caco-2 | Oxidative Stress / Apoptosis | 0.89 ± 0.12 | 4.1x | 7.0x |
| Adamantyl vinyl dipeptide[4] | MCF-7 | Antiproliferative | 27.4 ± 1.5 | N/A | 2.1x |
| Cambinol-based propenamide[2] | B-Cell Lymphoma | SIRT2 Inhibition | 0.25 ± 0.05 | 1.5x | 5.8x |
References
- Title: Alpha-cyano-beta-hydroxy-beta-methyl-N-[4-(trifluoromethoxy)phenyl] propenamide: an inhibitor of the epidermal growth factor receptor tyrosine kinase with potent cytotoxic activity against breast cancer cells.
- Title: Introducing of potent cytotoxic novel 2-(aroylamino)cinnamamide derivatives against colon cancer mediated by dual apoptotic signal activation and oxidative stress.
- Title: Antiproliferative Properties of Vinyl Dipeptides: Synthesis and MCF-7 Cell Line Testing.
- Title: Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies.
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Application Note: A Framework for Screening Novel Propenamide Derivatives, Featuring (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide, for Kinase Inhibitory Activity
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The discovery of small molecule kinase inhibitors remains a cornerstone of modern drug development.[2][3] This document provides a comprehensive technical guide for researchers and drug development professionals on how to approach the screening and characterization of a novel compound, using the uncharacterized molecule (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide as a representative test article. While this specific compound is not documented as a known kinase inhibitor, its structure, which includes a phenoxyphenyl group similar to that found in some known inhibitors, warrants investigation.[4] We present a multi-part workflow, beginning with a robust primary high-throughput screening (HTS) assay, followed by dose-response analysis to determine potency (IC₅₀), and concluding with essential secondary assays for mechanism of action (MoA) and selectivity profiling. The protocols herein are designed to be self-validating, incorporating critical controls and data analysis steps to ensure scientific rigor and trustworthiness.
Introduction to Kinase Inhibitor Screening
The human kinome consists of over 500 protein kinases, all of which utilize adenosine triphosphate (ATP) to phosphorylate protein substrates.[2] This fundamental action regulates a vast array of cellular processes.[5] The structural similarity of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[6][7] A non-selective inhibitor can lead to off-target effects and associated toxicities.[8][9] Therefore, a systematic screening cascade is essential to not only identify active compounds but also to thoroughly characterize their potency and specificity.[2][10]
This guide uses (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide as a model compound to illustrate this process. The workflow is built upon established, industry-standard biochemical assays that are sensitive, reliable, and amenable to HTS formats.[11] We will focus on a luminescence-based assay platform that measures the activity of virtually any purified kinase by quantifying the amount of ADP produced during the enzymatic reaction.[12][13]
Compound Handling and Preparation
Proper handling of the test compound is critical for generating reproducible results.
-
Solubilization: The test compound, (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide, should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).[14] DMSO is the standard solvent for most compound libraries due to its ability to dissolve a wide range of organic molecules.
-
Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Serial Dilutions: For dose-response experiments, a serial dilution series is prepared. It is crucial to perform an intermediate dilution step from the high-concentration DMSO stock into assay buffer to minimize the final DMSO concentration in the reaction well, which should typically not exceed 1% to avoid solvent-induced artifacts.[14]
Part I: Primary Screening Using a Luminescence-Based Assay
The initial step is to determine if the compound has any inhibitory activity against a target kinase. A single-point screen at a relatively high concentration (e.g., 10 µM) is a cost-effective strategy to identify "hits".[10] We will use the ADP-Glo™ Kinase Assay as our model system, which quantifies the amount of ADP produced, resulting in a luminescent signal directly proportional to kinase activity.[12][15]
Assay Principle
The ADP-Glo™ Assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light.[13][16] The signal strength correlates directly with kinase activity.[12]
Experimental Workflow: Primary Kinase Inhibitor Screen
Caption: Workflow for a primary single-point kinase inhibitor screen.
Protocol: Primary Screen at 10 µM
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other formats.
-
Plate Mapping: Design the plate layout to include test compounds, positive controls (kinase + substrate + ATP + DMSO), and negative controls (substrate + ATP + DMSO, no kinase).
-
Compound Plating: Dispense 1 µL of 1 mM (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide in DMSO into the appropriate wells (for a 100 µL final reaction volume, this yields 10 µM). Dispense 1 µL of DMSO into control wells.
-
Kinase Addition: Add 50 µL of 2X kinase solution (prepared in kinase reaction buffer) to all wells except the negative controls. Add 50 µL of reaction buffer to negative control wells.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to interact with the kinase.[14]
-
Reaction Initiation: Add 49 µL of 2X Substrate/ATP solution to initiate the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]
-
Kinase Reaction: Incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure the reaction is within the linear range of product formation.
-
Signal Development:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis for Primary Screen
Calculate the percent inhibition for the test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
A compound is typically considered a "hit" if it shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls).
Part II: Dose-Response and IC₅₀ Determination
For any "hits" identified in the primary screen, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound across a range of concentrations.[14][18]
Protocol: 10-Point IC₅₀ Determination
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Execution: Perform the kinase assay as described in Part I, but instead of a single concentration, add the dilution series to the plate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (variable slope) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]
-
Data Presentation: Sample IC₅₀ Data Table
| Kinase Target | Test Compound | IC₅₀ (nM) | Hill Slope | R² |
| Kinase X | (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide | 150.7 | -1.1 | 0.992 |
| Kinase X | Staurosporine (Control) | 8.2 | -0.9 | 0.998 |
This table presents hypothetical data for illustrative purposes.
Part III: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the kinase is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[2] This can be investigated by measuring the IC₅₀ value at varying ATP concentrations.
-
ATP-Competitive Inhibitors: If the compound is ATP-competitive, its apparent IC₅₀ value will increase as the concentration of ATP in the assay increases.[6]
-
Non-Competitive Inhibitors: The IC₅₀ will remain relatively unchanged regardless of the ATP concentration.
-
Allosteric Inhibitors: These bind to a site other than the ATP pocket and are typically non-competitive with respect to ATP.[3]
Visualizing Inhibition Mechanisms
Caption: Competitive vs. Non-competitive inhibition mechanisms.
Part IV: Kinase Selectivity Profiling
A potent inhibitor is not necessarily a good drug candidate; it must also be selective.[6] High-throughput screening of the hit compound against a large panel of kinases (representing the human kinome) is a critical step to identify both the intended targets and any unintended "off-targets".[2][10] Off-target activity can lead to toxicity or, in some cases, beneficial polypharmacology.[19][20]
-
Profiling Services: Several companies offer kinase profiling as a fee-for-service, screening a compound against hundreds of kinases.
-
Data Interpretation: The results are often displayed as a "kinome map" or a selectivity index, which compares the potency against the primary target versus off-targets.[2] A highly selective compound will show potent inhibition of one or a few kinases with minimal activity against others.
Troubleshooting and Ensuring Data Integrity
-
False Positives: Compounds can interfere with the assay technology itself (e.g., inhibiting luciferase).[16] Hits should be confirmed using an orthogonal assay format (e.g., a fluorescence-based assay if the primary screen was luminescence-based).[11][21]
-
High Background: This can be caused by contaminated reagents or autophosphorylation of the kinase.[17] Ensure high-quality reagents are used and optimize the enzyme concentration.
-
Poor IC₅₀ Curve Fit: If data points are scattered and do not fit a sigmoidal curve, it could indicate compound precipitation at high concentrations, compound instability, or a complex inhibition mechanism.[17] Visually inspect wells for precipitation and verify compound stability in assay buffer.
Conclusion
The journey of kinase inhibitor discovery is a multi-step process that requires careful, systematic evaluation.[2] This application note provides a foundational framework for the initial biochemical characterization of a novel compound, exemplified by (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide. By following a rigorous cascade of primary screening, dose-response analysis, MoA studies, and selectivity profiling, researchers can build a comprehensive understanding of a compound's activity. This robust approach ensures that only the most promising, potent, and selective candidates are advanced in the drug discovery pipeline, ultimately increasing the probability of developing safe and effective therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PMC. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BMC Bioinformatics. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]
-
ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link] unexpected
-
National Center for Biotechnology Information. (n.d.). Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]
-
RSC Publishing. (2014, November 14). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Retrieved from [Link]
-
ACS Publications. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. Retrieved from [Link]
-
PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Retrieved from [Link]
-
medRxiv. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. PMC. Retrieved from [Link]
-
MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 21). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. PMC. Retrieved from [Link]
-
AACR Journals. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Retrieved from [Link]
-
Cambridge Healthtech Institute. (2023). Strategies for Targeting Kinases. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]
-
PubMed. (2020, September 1). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Retrieved from [Link]
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The Versatility of Enaminones: A Strategic Guide to Heterocyclic Synthesis
Introduction: The Enaminone as a Keystone in Heterocyclic Chemistry
Enaminones are a class of conjugated organic compounds bearing an amino group and a carbonyl group linked by a carbon-carbon double bond. This unique structural arrangement confers a dual reactivity profile, possessing both nucleophilic and electrophilic centers, which establishes them as exceptionally versatile and powerful building blocks in the synthesis of a diverse array of heterocyclic compounds.[1][2] The inherent ambident nature of enaminones allows for their participation in a multitude of chemical transformations, including condensation reactions, cycloadditions, and multicomponent reactions (MCRs), providing efficient and atom-economical pathways to complex molecular architectures.[2] Many of the resulting heterocyclic scaffolds are of profound interest in medicinal chemistry and drug discovery, forming the core structures of numerous pharmacologically active agents with activities ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant.[3][4]
This technical guide provides an in-depth exploration of the application of enaminones in the synthesis of several key heterocyclic systems. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present data to illustrate the broad utility of these synthons for researchers, medicinal chemists, and professionals in drug development.
I. Synthesis of Pyridines: Exploiting the Reactivity of Enaminones
The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Enaminones serve as excellent precursors for the construction of substituted pyridines through various synthetic strategies.
A. Metal-Free, Visible-Light Photocatalytic Synthesis of Tetrasubstituted Pyridines
A green and efficient method for the synthesis of 2,3,4,6-tetrasubstituted pyridines involves the visible-light-mediated photocatalytic annulation of enaminones with N,N,N′,N′-tetramethylethylenediamine (TMEDA).[5] This approach is notable for its mild, metal-free conditions, utilizing a common organic dye as the photocatalyst.[5]
Mechanism Insight: The reaction is initiated by the photocatalyst, which, upon irradiation with visible light, promotes the formation of radical intermediates from TMEDA. These intermediates then engage with the enaminone in a cascade of reactions, leading to the construction of the pyridine ring.
Sources
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- 5. Frontiers | Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols [frontiersin.org]
Application Note: High-Throughput Screening of Propenamide Libraries for Targeted Covalent Inhibitor Discovery
Executive Summary
Propenamides (commonly referred to as acrylamides) have emerged as privileged electrophilic warheads in the development of targeted covalent inhibitors (TCIs). By exploiting the Michael addition reaction, propenamides form irreversible covalent bonds with nucleophilic cysteine residues—a strategy successfully employed in approved kinase inhibitors like Afatinib and in the pursuit of complex viral targets such as SARS-CoV-2 Nsp15[1][2].
However, the discovery of optimal propenamide inhibitors requires screening large libraries to identify non-covalent scaffolds that perfectly align the warhead with the target cysteine, while maintaining a tuned intrinsic reactivity to ensure a favorable safety profile[3]. This application note details a comprehensive, high-throughput screening (HTS) workflow designed to triage propenamide libraries. By integrating high-throughput intact mass spectrometry (MS) with orthogonal reactivity counter-screens, this protocol establishes a self-validating system to identify highly selective and potent covalent leads.
Mechanistic Foundation: The Kinetics of Covalent Inhibition
Unlike standard reversible ligands, targeted covalent inhibitors operate via a two-step kinetic mechanism. The molecule first binds non-covalently to the target protein, defined by the inhibition constant ( KI ). This binding event places the propenamide warhead in precise spatial proximity to the reactive cysteine. Subsequently, an irreversible covalent bond is formed, governed by the inactivation rate constant ( kinact )[4].
Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.
The overall efficiency of a covalent inhibitor is defined by the ratio kinact/KI . A successful HTS campaign must identify compounds that achieve a high kinact/KI primarily through strong non-covalent affinity (low KI ) rather than excessive intrinsic warhead reactivity, which inevitably leads to off-target toxicity.
Screening Strategy and Triage Workflow
To systematically isolate high-quality hits from a library of 10,000+ propenamides, we employ a multi-tiered triage workflow. Intact protein MS serves as the primary screen because it provides direct, unambiguous evidence of covalent adduct formation, bypassing the false positives (e.g., redox cyclers, aggregators) common in primary biochemical functional assays.
High-throughput screening triage workflow for propenamide covalent libraries.
Experimental Protocols
Protocol A: Primary Screen via High-Throughput Intact Protein MS
High-throughput solid-phase extraction coupled to mass spectrometry (e.g., RapidFire-MS) enables processing times of 5–15 seconds per sample, making intact protein MS highly viable for primary screening[4].
Self-Validating System Design: This protocol requires parallel screening against both the Wild-Type (WT) target protein and a Cys-to-Ala mutant of the target residue. A true hit will exhibit a mass shift (+ adduct mass) in the WT but not the mutant, internally validating that the engagement is strictly site-specific and not an artifact of non-specific surface labeling.
Step-by-Step Methodology:
-
Assay Preparation: Dilute the WT and Cys-to-Ala mutant proteins to 1 µM in an amine-free assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: Amine-free buffers prevent nucleophilic buffer components from competing with the protein cysteine or reacting with the propenamide warhead.
-
Compound Addition: Dispense 50 µM of the propenamide library compounds into 384-well plates using acoustic liquid handling (e.g., Echo). Causality: A high ligand-to-protein ratio (50:1) drives the equilibrium toward the reversible complex ( E⋅I ), ensuring that the rate-limiting step observed is the covalent bond formation ( kinact ).
-
Incubation: Incubate the plates at room temperature for exactly 60 minutes.
-
Reaction Quenching: Add 1% Formic Acid (final concentration) to all wells. Causality: Acidification instantly halts the Michael addition by protonating the nucleophilic cysteine thiolate (dropping the pH well below the cysteine pKa of ~8.3), while simultaneously denaturing the protein to expose the adduct for efficient ionization during MS analysis.
-
Data Acquisition: Analyze via RapidFire-TOF MS. Calculate the percent labeling by comparing the area under the curve (AUC) of the modified protein peak to the sum of the modified and unmodified peaks.
Protocol B: Glutathione (GSH) Reactivity Counter-Screen
Because propenamides are Michael acceptors, they possess inherent electrophilicity. Compounds that are too reactive will indiscriminately alkylate off-target proteins in vivo. The GSH reactivity assay filters out these liabilities[3].
Self-Validating System Design: Include a highly reactive positive control (e.g., chloroacetamide, t1/2<5 min) and a non-reactive negative control (e.g., a saturated propanamide analog, no reaction). This ensures the assay's dynamic range is accurately calibrated for each run.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM PBS (pH 7.4). Causality: 5 mM GSH mimics the high intracellular concentration of glutathione, providing a physiologically relevant threshold for intrinsic reactivity.
-
Incubation: Mix 10 µM of the hit compound with the GSH solution at 37°C.
-
Kinetic Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with an equal volume of cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Monitor the depletion of the parent compound over time. Calculate the half-life ( t1/2 ) using a first-order decay model. Compounds with t1/2<120 minutes are flagged as highly reactive and deprioritized.
Data Interpretation & Hit Triage
The integration of primary intact MS data, GSH reactivity, and subsequent biochemical kinetic profiling ( kinact/KI ) allows for a highly rational triage process. Table 1 illustrates a representative data matrix used to make advancement decisions.
Table 1: Representative Hit Triage Matrix for Propenamide Libraries
| Compound ID | Intact MS (% Labeling) | WT vs Cys-Mutant Selectivity | GSH Reactivity ( t1/2 , min) | kinact/KI ( M−1s−1 ) | Triage Decision | Rationale |
| PROP-001 | 95% | Yes (WT only) | > 240 | 1.2 x 10^4 | Advance | Optimal balance of high potency and excellent chemical stability. |
| PROP-042 | 88% | No (Labels both) | 15 | 8.5 x 10^3 | Discard | Highly reactive PAINS risk; non-specific alkylation of the protein surface. |
| PROP-105 | 12% | Yes (WT only) | > 240 | N/A | Discard | Poor non-covalent affinity ( KI ) or suboptimal warhead trajectory. |
| PROP-211 | 75% | Yes (WT only) | 180 | 4.1 x 10^3 | Optimize | Good stability and specific binding; requires medicinal chemistry to tune the affinity scaffold. |
By strictly adhering to this self-validating workflow, drug development professionals can confidently navigate the complexities of covalent drug discovery, ensuring that only propenamides with the precise balance of affinity and reactivity are advanced into lead optimization.
References
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au - ACS Publications[Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts MDPI[Link]
-
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM Analytical Chemistry - ACS Publications[Link]
-
Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning RSC Publishing[Link]
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Technical Support Center: Synthesis of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the synthesis of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthesis. Our goal is to provide a logical, experience-driven framework to diagnose and resolve common experimental issues.
The synthesis of enaminones, such as the target molecule, is a cornerstone transformation in medicinal chemistry, providing versatile intermediates for the construction of various heterocyclic systems and bioactive compounds.[1] The most direct and common route involves the condensation of N-(4-phenoxyphenyl)acetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA). While seemingly straightforward, this reaction is sensitive to a number of parameters that can significantly impact the overall yield and purity of the final product.
This guide is structured as an interactive troubleshooting workflow, followed by a comprehensive FAQ section and detailed experimental protocols.
Troubleshooting Guide: Diagnosing Low Yield
Low product yield is a multifaceted problem. The following section is designed as a diagnostic flowchart to systematically identify the root cause of the issue.
Q1: My final isolated yield is low. Where should I begin my investigation?
The first step is to determine when the product is being lost. Is the reaction itself inefficient, or is the loss occurring during the work-up and purification stages?
Initial Diagnostic Workflow:
-
Analyze the Crude Reaction Mixture: Before performing any aqueous work-up, carefully take an aliquot of the crude reaction mixture. Dilute it with a suitable solvent (e.g., deuterated chloroform or DMSO for NMR; acetonitrile or methanol for LC-MS) and analyze it.
-
Compare Crude vs. Purified: Compare the analysis of the crude mixture to your final, purified product.
This initial comparison will direct your troubleshooting efforts, as visualized in the workflow below.
Caption: Diagnostic workflow for troubleshooting low product yield.
Q2: My crude analysis shows low conversion (Path A). How do I troubleshoot the reaction itself?
Low conversion points directly to issues with either the starting materials or the reaction conditions.
Starting Material Integrity:
-
N-(4-phenoxyphenyl)acetamide Purity: The starting acetamide must be pure and dry. The presence of the parent amine (4-phenoxyaniline) or residual acids/bases from its synthesis can interfere with the reaction.
-
Causality: The reaction mechanism involves the deprotonation of the acetyl methyl group. The acidity of this proton is critical, and impurities can alter the reaction environment.
-
Validation: Confirm the purity of your N-(4-phenoxyphenyl)acetamide via melting point and ¹H NMR. If in doubt, recrystallize from ethanol/water.[1]
-
-
DMF-DMA Quality: DMF-DMA is highly sensitive to moisture. Hydrolysis renders it inactive for the condensation reaction.
-
Causality: DMF-DMA reacts with water to form N,N-dimethylformamide, methanol, and dimethylamine. This decomposition consumes the reagent and introduces nucleophilic amine byproducts.
-
Validation: Always use a fresh bottle or a properly stored (under inert gas) aliquot of high-purity DMF-DMA. A yellowish color can indicate degradation.
-
Reaction Condition Optimization:
The condensation reaction requires sufficient thermal energy to proceed at a reasonable rate. The choice of solvent and reaction time is also critical.
-
Temperature: Insufficient heat will result in a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures can lead to the decomposition of the product and reagents.
-
Solvent: Anhydrous, non-protic solvents are required. Toluene, xylene, or DMF are common choices.
-
Causality: Protic solvents (like alcohols) will react with DMF-DMA, quenching the reagent. The solvent must be able to solubilize the starting amide and remain stable at the reaction temperature.
-
-
Stoichiometry: A slight excess (1.2–1.5 equivalents) of DMF-DMA is often used to drive the reaction to completion.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 80 °C | Low Conversion | Insufficient energy to overcome the activation barrier for condensation. |
| 110-120 °C (Toluene) | Optimal Yield | Provides sufficient thermal energy for the reaction while minimizing degradation. | |
| > 140 °C (Xylene) | Decreased Yield, More Impurities | Potential for thermal decomposition of the enaminone product or DMF-DMA.[2] | |
| Time | 2 hours | Incomplete Reaction | The reaction may not have reached equilibrium or completion. |
| 6-12 hours | Optimal Yield | Allows the reaction to proceed to completion. Monitor by TLC or LC-MS. | |
| DMF-DMA | 1.0 eq. | Moderate Yield | May result in incomplete conversion, especially if any reagent degradation occurs. |
| 1.2-1.5 eq. | Optimal Yield | Pushes the equilibrium towards the product side. |
Table 1: Effect of Reaction Parameters on Synthesis Yield.
Q3: My crude analysis looks good, but my yield drops significantly after work-up and chromatography (Path B). What's going wrong?
This is a very common issue. Enaminones are known to be sensitive to certain conditions, particularly acid.[3]
Work-up Issues (Hydrolysis):
The enaminone functional group can be susceptible to hydrolysis back to the corresponding β-keto-amide, especially under acidic conditions.
-
Causality: The enamine double bond can be protonated, forming an iminium ion which is readily attacked by water.
-
Solution: Avoid acidic aqueous washes (e.g., 1M HCl). Perform a neutral work-up using water and brine. Ensure the organic layer is thoroughly dried with an agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
Purification Issues (Decomposition on Silica):
Standard silica gel is acidic (pKa ≈ 4.5) and can cause significant product degradation.[3] If you observe streaking on your TLC plate or recover very little product from your column, this is the most likely cause.
-
Causality: The acidic silanol groups on the silica surface can catalyze the hydrolysis of the enaminone or cause it to irreversibly bind to the stationary phase.
-
Solutions:
-
Neutralized Silica: Prepare a slurry of your silica gel in the starting eluent (e.g., 95:5 DCM:MeOH) and add 1-2% triethylamine (Et₃N) by volume. This neutralizes the acidic sites and dramatically improves recovery.[3]
-
Basic Alumina: Use basic alumina as your stationary phase. It is an excellent alternative for acid-sensitive compounds.[3]
-
Recrystallization: This is the preferred method if possible. It avoids chromatography altogether. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and allowing it to cool slowly.[1]
-
Alternative Chromatography: For highly polar compounds that are difficult to purify, consider alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using an amine-functionalized column.[4][5]
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the formation of the enaminone from N-(4-phenoxyphenyl)acetamide and DMF-DMA?
A: The reaction proceeds through a condensation mechanism. First, the active methyl group of the acetamide is deprotonated (either by a base or by the methoxide generated in situ) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. The resulting intermediate eliminates methanol and dimethylamine to form the stable, conjugated enaminone product.[6][7]
Q: What are the most likely side products in this reaction?
A: Common side products include:
-
Unreacted N-(4-phenoxyphenyl)acetamide.
-
Byproducts from the decomposition of DMF-DMA, such as N,N-dimethylformamide.
-
If the reaction is run for too long at very high temperatures, self-condensation or polymerization products may form, though this is less common under controlled conditions.
Q: My product is a pale yellow oil/solid that darkens over time. Is it unstable?
A: Yes, enaminones can be sensitive to light, air (oxidation), and acid, as previously discussed. For long-term storage, it is best to keep the purified product under an inert atmosphere (nitrogen or argon) in a freezer, protected from light.
Q: Are there alternative reagents to DMF-DMA?
A: Yes, other formylating agents can be used, although DMF-DMA is often the most convenient and effective. Alternatives include the Vilsmeier-Haack reagent (generated from POCl₃ and DMF), which is much more acidic and may not be suitable for all substrates.[2] Another approach is the use of Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane), which can sometimes offer different reactivity or work under milder conditions.
Protocols
Protocol 1: Synthesis of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide
This procedure is a representative method and may require optimization.
Materials:
-
N-(4-phenoxyphenyl)acetamide (1.0 eq, e.g., 5.0 g, 22.0 mmol)[8]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, e.g., 4.9 mL, 33.0 mmol)
-
Anhydrous Toluene (approx. 10 mL per gram of amide)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(4-phenoxyphenyl)acetamide and anhydrous toluene.
-
Stir the suspension and add the DMF-DMA via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 95:5 DCM:MeOH). The starting material should be consumed within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be taken directly to the purification step.
Protocol 2: Purification via Chromatography on Neutralized Silica Gel
Materials:
-
Crude product from Protocol 1.
-
Silica gel (230-400 mesh).
-
Triethylamine (Et₃N).
-
Eluent: Dichloromethane (DCM) and Methanol (MeOH).
Procedure:
-
Prepare the Eluent: Prepare a stock solution of your mobile phase. A gradient from 100% DCM to 95:5 DCM:MeOH is a good starting point. To this eluent, add 1% triethylamine by volume.
-
Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent (containing Et₃N).
-
Load the Sample: Dissolve the crude product in a minimum amount of DCM. If it does not fully dissolve, you can "dry load" it by adsorbing it onto a small amount of silica gel and loading the dry powder onto the top of the column.
-
Elute: Run the column using your gradient, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
-
Mushtaq, S., et al. (2014). Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. Molecules, 19(1), 267-281. Retrieved from [Link]
-
Wang, R., et al. (2022). Annulation of Enyne-Amide with Enaminone Enables Divergent Synthesis of Furo[2,3-b]pyridine Derivatives. Organic Letters, 24(30), 5575–5580. Retrieved from [Link]
-
Le Bras, J., & Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. Retrieved from [Link]
-
Liskon Biological. (2024, April 30). Exploration of the Reaction Mechanism of DMF-DMA. Retrieved from [Link]
-
Słoczyńska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1034-1048. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Retrieved from [Link]
-
Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6999. Retrieved from [Link]
-
Hasan, A., et al. (2010). 3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2288. Retrieved from [Link]
-
Çolak, F., et al. (2015). Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43–o44. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80579, N-(4-Phenoxyphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide synthesis not work? [Forum post]. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? [Forum post]. Retrieved from [Link]
-
El-Nahas, A. M., et al. (2016). N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO3, OH and Cl: A theoretical study of the kinetics and mechanisms. Arabian Journal of Chemistry, 9(Suppl 2), S1637-S1647. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Engineering and Applied Sciences, 19(2), 1-5. Retrieved from [Link]
-
Wang, C., et al. (2024). Unlock the C–N Bond Amidation of Enaminones: Metal-Free Synthesis of Enamides by Water-Assisted Transamidation. The Journal of Organic Chemistry, 89(1), 475–484. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(12), 6061-6066. Retrieved from [Link]
-
Hasan, A., et al. (2010). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2288. Retrieved from [Link]
-
ResearchGate. (2021). Could you help me with the mechanism of this reaction? [Forum post]. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labex.hu [labex.hu]
- 5. biotage.com [biotage.com]
- 6. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(4-Phenoxyphenyl)acetamide | C14H13NO2 | CID 80579 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for propenamide synthesis
Welcome to the Propenamide Synthesis Support Center . This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the installation of propenamide (acrylamide) warheads—a critical pharmacophore in the design of Targeted Covalent Inhibitors (TCIs)[1][2].
Below, you will find mechanistic troubleshooting FAQs, quantitative condition matrices, and self-validating experimental protocols to resolve common synthetic bottlenecks.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: I am seeing a massive amount of a +[Amine Mass] side product during my acryloyl chloride coupling. What is happening and how do I stop it? A1: You are observing a classic 1,4-conjugate addition (Michael addition)[3]. Because the newly formed propenamide is an electrophilic Michael acceptor, unreacted nucleophilic amine starting material can attack the β -carbon of the product[2][3]. Causality & Solution: The basicity of the reaction mixture (often driven by excess DIPEA or TEA) keeps the amine highly nucleophilic. To suppress this, you can modulate the pH by adding 1.0 equivalent of Trifluoroacetic Acid (TFA)[2]. The acidity of TFA is strong enough to suppress the Michael addition while retaining the reactivity of the amine to reach full conversion for amidation[2]. Alternatively, use a two-step approach: acylate with 3-chloropropionyl chloride, followed by base-mediated β -elimination (the strategy used in Osimertinib synthesis) to completely block the Michael addition pathway[2].
Q2: My isolated propenamide yields are low, and the NMR shows broad, polymeric peaks. How do I prevent polymerization? A2: Propenamides are highly susceptible to free-radical polymerization, especially when concentrated or exposed to light and heat[4]. Causality & Solution: Radical initiation occurs spontaneously during concentration. To create a self-validating, stable system, introduce a radical scavenger such as Butylated hydroxytoluene (BHT) at 100-200 ppm during the reaction and workup[5]. Furthermore, avoid heating the solvent during rotary evaporation; keep the water bath strictly below 30 °C.
Q3: Acryloyl chloride is too harsh for my sensitive substrate, leading to epimerization and degradation. Are there milder alternatives? A3: Yes. Using acrylic acid with a mild coupling reagent like Propylphosphonic anhydride (T3P) is highly effective[5]. Causality & Solution: T3P generates a relatively harmless, water-soluble triphosphate byproduct, avoiding the harsh HCl generation associated with acyl chlorides[5]. It is particularly effective for epimerizable or sterically hindered substrates[6]. Another cutting-edge alternative is the palladium-catalyzed carbonylative amidation of vinyl thianthrenium salts, which operates under very mild conditions (1 atm CO, 80 °C) and shows >90% yields for complex arylamines[1][7].
Mechanistic pathway of propenamide synthesis and the Michael addition side reaction.
Section 2: Quantitative Condition Matrix
When optimizing your synthesis, use the following quantitative data to select the most appropriate amidation strategy based on your substrate's sensitivity and nucleophilicity.
| Amidation Strategy | Typical Yield (%) | Michael Adduct Impurity (%) | Polymerization Risk | Reagent Cost |
| Acryloyl Cl + DIPEA | 40 – 60 | 15 – 30 | High | Low |
| Acryloyl Cl + TFA | 80 – 95 | < 2 | Moderate | Low |
| T3P + Acrylic Acid | 75 – 90 | < 5 | Moderate | High |
| β -Elimination Route | 70 – 85 | 0 | Low | Moderate |
Section 3: Self-Validating Experimental Protocols
Protocol A: pH-Modulated Direct Amidation (TFA-Suppressed)
This protocol is ideal for highly nucleophilic secondary amines (e.g., piperazines) where Michael addition is the primary mode of failure[2].
-
Self-Validation Mechanism: This protocol validates its own progress via kinetic pH control. By pre-forming the amine-TFA salt, the steady-state concentration of the free amine is minimized. If the +[Amine] adduct appears in LC-MS, it instantly indicates that the stoichiometry of TFA was too low or the addition rate of acryloyl chloride was too fast.
Step-by-Step Methodology:
-
Preparation: Dissolve the amine starting material (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an N2 atmosphere.
-
pH Modulation: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA, 1.0 eq) dropwise. Stir for 15 minutes to allow complete formation of the amine-TFA salt.
-
Acylation: Add acryloyl chloride (1.1 eq) dropwise over 10 minutes[2]. Maintain the temperature at 0 °C.
-
Monitoring: Stir for 1 hour. Pull a 10 μ L aliquot, quench in MeOH, and analyze via LC-MS. The target mass [M+H]+ should be dominant with <2% of the Michael adduct.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer twice with DCM.
-
Stabilization: Add BHT (100 ppm) to the combined organic layers before drying over Na2SO4 . Concentrate under reduced pressure with a water bath ≤30 °C.
Protocol B: T3P-Mediated Coupling with Acrylic Acid
This protocol is ideal for epimerizable substrates, sterically hindered amines, or acid-sensitive compounds[5][6].
-
Self-Validation Mechanism: T3P acts as both a coupling agent and a water-partitioning leaving group. The complete removal of the triphosphate byproduct during a simple aqueous wash validates the purification step without needing chromatography. If the crude NMR shows impurities, it directly indicates an incomplete aqueous wash rather than a failed reaction[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 eq) and acrylic acid (1.1 eq) in Ethyl Acetate (EtOAc) to a concentration of 0.2 M.
-
Stabilization: Add BHT (100 ppm) directly to the reaction mixture to scavenge spontaneous radicals[5].
-
Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.
-
Coupling: Add Propylphosphonic anhydride (T3P, 50 wt% in EtOAc, 1.5 eq) dropwise[5].
-
Propagation: Remove the ice bath, warm to room temperature, and stir for 12–16 hours.
-
Workup: Wash the organic layer sequentially with water ( 3× ), 1M HCl ( 1× ), and brine ( 1× ). The T3P byproduct will partition entirely into the aqueous phase.
-
Verification: Obtain a crude 1H NMR. You should observe distinct doublet-of-doublets for the propenamide vinyl protons between δ 5.5 and 6.5 ppm.
Troubleshooting workflow for optimizing propenamide synthesis conditions.
References[1] Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. rsc.org. URL[4] An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure. benchchem.com. URL[3] Direct Amidation of Tertiary N-Benzylamines | Organic Letters. acs.org. URL[7] Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. researchgate.net. URL[2] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. medium.com. URL[5] Terpene polyacrylate TPA5 shows favorable molecular hydrodynamic properties as a potential bioinspired archaeological wood consolidant. nih.gov. URL[6] Development of Adagrasib's Commercial Manufacturing Route. acs.org. URL
Sources
Technical Support Center: Identifying & Mitigating Byproducts in Enaminone Reactions
Welcome to the technical support center for enaminone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile enaminone scaffold. As experienced chemists know, while the condensation of a β-dicarbonyl compound with an amine appears straightforward, the reality is often complicated by a variety of side reactions. This resource provides in-depth, field-tested insights in a practical Q&A format to help you troubleshoot these challenges, identify unknown byproducts, and optimize your reaction outcomes.
General Troubleshooting & Common Impurities
Q1: My enaminone reaction has a low yield and the crude NMR looks very complex. Where do I even begin to identify the byproducts?
A1: A complex crude reaction mixture is a common challenge, often stemming from the multiple reactive sites present in both the starting materials and the enaminone product itself.[1][2] The first step is to systematically consider the most probable side reactions.
The primary reaction involves the nucleophilic attack of an amine on a β-dicarbonyl compound, followed by dehydration to form the conjugated enaminone.[3] However, several competing pathways can lead to a range of impurities.
Most Common Byproduct Classes:
-
Unreacted Starting Materials: The most obvious, but crucial to confirm. Incomplete conversion is common if the reaction has not reached equilibrium or if the dehydration step is inefficient.[4][5]
-
Hydrolysis Products: Enaminones can be sensitive to water, especially under acidic conditions, hydrolyzing back to the starting β-dicarbonyl and amine.[6][7] If your work-up involves an aqueous acid wash, this is a likely cause of yield loss.
-
Bis-Adducts or Michael Addition Products: The newly formed enaminone is nucleophilic and can react with another molecule of the starting dicarbonyl compound or other electrophiles present in the mixture.[6][7]
-
Polymerization Products: Enaminones, particularly those derived from reactive aldehydes or ketones, can be prone to polymerization, often appearing as an insoluble oil or precipitate.[5][7]
-
Amide Byproducts: In reactions using β-ketoesters, cleavage of the ester can occur, especially at elevated temperatures or with certain bases, leading to the formation of amide byproducts.[8]
To begin troubleshooting, a logical workflow is essential. The diagram below outlines a systematic approach to diagnosing issues in your reaction.
Caption: Initial troubleshooting workflow for enaminone reactions.
Mechanistic Origins of Byproducts
Q2: What are the mechanistic reasons for byproduct formation? How can I use this knowledge to control my reaction?
A2: Understanding the reaction mechanism is key to controlling its outcome. The formation of an enaminone is a reversible condensation reaction that proceeds via a hemiaminal (or carbinolamine) intermediate.[3] Each step in this pathway presents an opportunity for side reactions.
Caption: Core reaction pathway and common diversion points leading to byproducts.
Key Mechanistic Control Points:
-
Nucleophilic Attack & Hemiaminal Formation: The reaction begins with the amine attacking a carbonyl carbon.[3] If the dicarbonyl is unsymmetrical, this can lead to regioisomers. The resulting hemiaminal is often unstable.
-
Dehydration: This step is typically the rate-limiting step and is often acid-catalyzed.[3][6]
-
Causality: Insufficient catalysis leads to a slow reaction and accumulation of the hemiaminal. Conversely, excessively strong acid can promote side reactions or degradation of the product. Enaminones can be unstable on acidic silica gel, for example.[7]
-
Control: Use a catalytic amount of a mild acid like p-toluenesulfonic acid (pTsOH). For sensitive products, consider neutral or base-catalyzed conditions.[9]
-
-
Michael Addition / Bis-Adducts: The product enaminone is an electron-rich alkene (nucleophilic at the α-carbon) and can react with electrophiles.[6]
-
Causality: If there is an excess of the starting β-dicarbonyl, the enaminone can act as a nucleophile and attack it in a Michael-type addition. This is more common at higher concentrations.
-
Control: Use a 1:1 stoichiometry of reactants or a slight excess of the amine. Consider adding the dicarbonyl compound slowly to a solution of the amine to maintain a low concentration of the electrophile.[5]
-
Analytical Strategies for Byproduct Identification
Q3: I have an unknown peak in my ¹H NMR spectrum. How can I determine if it's a common byproduct?
A3: NMR spectroscopy is the most powerful tool for identifying byproducts, as the chemical shifts of protons are highly sensitive to the local electronic environment.[10][11] Combining NMR with Mass Spectrometry (MS) provides an even higher degree of confidence.[12][13]
| Byproduct Type | Key ¹H NMR Spectroscopic Features | Expected Mass (MS) |
| Bis-Adduct | Loss of the characteristic enaminone vinyl proton (C=C-H). Appearance of new aliphatic signals corresponding to the second dicarbonyl unit. Complex multiplets often appear. | M + (Mass of Dicarbonyl) |
| Hydrolysis Product | Reappearance of signals for the starting β-dicarbonyl compound.[7] The enol form of a dicarbonyl often shows a very broad signal >10 ppm. | Mass of Dicarbonyl |
| Amide (from ketoester) | Disappearance of the ester -OCH₃ or -OCH₂CH₃ signal (typically 3.5-4.5 ppm). Appearance of new signals corresponding to the amine alkyl groups attached to the new amide carbonyl. | M - (Mass of OR) + (Mass of Amine) |
| Polymer | Broad, unresolved humps in the baseline of the NMR spectrum, particularly in the aliphatic and aromatic regions, indicating a mixture of large molecules.[7] | A distribution of high molecular weight ions in MS, often difficult to resolve. |
Experimental Protocol: NMR Sample Preparation for Byproduct Analysis
-
Acquire Crude Spectrum: Take a ¹H NMR of the unpurified, dried crude reaction mixture. Use a common deuterated solvent like CDCl₃ or DMSO-d₆.[10] This provides the most accurate picture of what is in the reaction flask.
-
Spiking Experiment: If you suspect the presence of unreacted starting material, add a small amount of the pure starting material to the NMR tube and re-acquire the spectrum. An increase in the intensity of the suspected peaks confirms its identity.
-
Solvent Change: Sometimes, peaks can overlap. Acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) can change the chemical shifts and resolve overlapping signals.
-
2D NMR: If the structure is still unclear, 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations) can be invaluable for piecing together the structure of an unknown byproduct.
Q4: My product seems to decompose during silica gel chromatography. What is happening and what are the alternatives?
A4: This is a very common issue. Standard silica gel is acidic (pKa ≈ 4-5) and can catalyze the hydrolysis of acid-sensitive enaminones back to their starting components.[7] You may observe streaking on the TLC plate or the appearance of new, more polar spots after the column.
Troubleshooting & Mitigation:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% of a volatile base like triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface. Run the column as usual.
-
Use Basic Alumina: Basic alumina is an excellent alternative stationary phase for purifying acid-sensitive compounds.[7][8] Note that the elution order of compounds may differ from silica gel.
-
Alternative Purification: If chromatography remains problematic, consider other methods:
-
Crystallization: If your product is a solid, crystallization is often the best method for achieving high purity.
-
Distillation: For volatile, thermally stable enaminones, distillation under reduced pressure can be effective.
-
Extraction: A carefully planned series of aqueous extractions at different pH values can sometimes remove impurities without the need for chromatography.
-
Mitigation and Prevention Strategies
Q5: How can I proactively modify my reaction conditions to prevent the formation of these byproducts?
A5: Prevention is always the best strategy. Optimizing your reaction conditions based on the likely byproduct pathways is crucial.
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inefficient water removal; insufficient catalyst; low temperature. | Use a Dean-Stark trap or molecular sieves.[6] Slightly increase the reaction temperature or catalyst loading. Monitor by TLC until starting material is consumed.[14] |
| Hydrolysis | Presence of water; acidic work-up or purification. | Use anhydrous solvents and dry glassware.[7] Perform work-up with a mild base (e.g., NaHCO₃ solution).[14] Use neutralized silica or basic alumina for chromatography.[7] |
| Bis-Adduct Formation | High concentration; incorrect stoichiometry. | Reduce reactant concentrations. Add the dicarbonyl starting material slowly to the amine. Use a slight excess of the amine. |
| Polymerization | High temperature; radical pathways. | Lower the reaction temperature.[7] If a radical mechanism is suspected, add a radical inhibitor like BHT.[7] |
References
-
Master Organic Chemistry. (2010, May 24). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the enaminone formation. ResearchGate. Retrieved from [Link]
-
YouTube. (2019, January 18). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. Retrieved from [Link]
-
Al-Shimaa Badran, et al. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. ARKIVOC. Retrieved from [Link]
-
ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (2026, March 26). Formation of Imines and Enamines. Chemistry Steps. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. Wiley Online Library. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review of Uncommon Transformations in Enaminone Chemistry. ResearchGate. Retrieved from [Link]
-
Reddit. (2024, November 13). Issues with a reported condensation reaction/enamine formation. r/Chempros. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC. Retrieved from [Link]
-
Bentham Science. (n.d.). NMR of the Enaminones. Bentham Science. Retrieved from [Link]
-
Master Analyse et Controle. (n.d.). Enaminone analysis by H NMR spectroscopy. Master Analyse et Controle. Retrieved from [Link]
-
ResearchGate. (2023, March 1). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. ResearchGate. Retrieved from [Link]
Sources
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Stability Issues of Propenamide Compounds in DMSO
Welcome to the Advanced Troubleshooting Hub for Targeted Covalent Inhibitors (TCIs). As a Senior Application Scientist, I frequently consult with drug development professionals experiencing unexplained loss of compound potency, assay irreproducibility, or precipitation when working with propenamide (acrylamide) warheads. Propenamides are the most widely utilized electrophilic warheads in the design of TCIs due to their optimal balance of reactivity and stability[1]. However, handling these inherently reactive electrophiles in dimethyl sulfoxide (DMSO) presents unique mechanistic challenges[2].
This guide is designed to move beyond basic handling instructions. Here, we explore the causality behind stability liabilities and provide self-validating protocols to ensure the integrity of your covalent libraries.
Troubleshooting Guide & FAQs
Q1: Why does my propenamide-based TCI lose potency after being stored in DMSO for several weeks at -20°C? Causality: DMSO is highly hygroscopic. Every time a stock vial is opened to ambient air, it absorbs atmospheric moisture. The introduction of water into the DMSO stock facilitates the nucleophilic attack of water on the compound, leading to hydrolysis of the amide bond or hydration of the propenamide double bond (+18 Da mass shift). Furthermore, repeated freeze-thaw cycles create localized concentration gradients and micro-environments that can trigger the spontaneous polymerization of the acrylamide group[2]. Actionable Fix: Always use anhydrous DMSO (≤0.005% water) and prepare single-use aliquots. Store at -80°C rather than -20°C, and purge vials with dry argon or nitrogen before sealing to displace moisture-laden air.
Q2: I observe precipitation when diluting my DMSO stock into the aqueous assay buffer. How can I prevent this "solvent crash"? Causality: Propenamides are often highly lipophilic. Direct dilution of a highly concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer causes a rapid shift in solvent polarity. This thermodynamic shock leads to supersaturation and immediate colloidal aggregation or crystallization. Actionable Fix: Perform intermediate serial dilutions in DMSO to reach a 100x working concentration, then dilute 1:100 into the assay buffer with rapid vortexing. Ensure both the DMSO stock and the buffer are pre-equilibrated to room temperature before mixing.
Q3: Can I use older DMSO stocks if they have been kept continuously frozen and sealed? Causality: Even in a frozen state, degradation can occur if the solvent was contaminated with trace nucleophiles or moisture prior to freezing. Additionally, certain compounds can undergo oxidative degradation or form disulfides over time in DMSO if other reactive moieties (like thiols) are present[3]. Actionable Fix: Implement a self-validating Quality Control (QC) step. Before running critical biological assays, analyze the stock via LC-MS to confirm the presence of the intact parent mass and the absence of polymeric species.
Data Presentation: Stability Profiles
To optimize your storage strategy, consult the quantitative stability data summarized below. This table highlights the expected half-life of propenamide compounds based on empirical storage conditions.
Table 1: Stability Profile of Propenamide Compounds in DMSO
| Storage Condition | Container Type | Atmosphere | Estimated Stability | Primary Degradation Pathway |
| Room Temp (25°C) | Clear Glass | Ambient Air | < 48 Hours | Hydrolysis, Polymerization[2] |
| 4°C (Fridge) | Amber Glass | Ambient Air | 1 - 2 Weeks | Hydrolysis, Oxidation |
| -20°C (Freezer) | Polypropylene | Ambient Air | 1 - 3 Months | Freeze-Thaw induced Polymerization |
| -80°C (Deep Freeze) | O-ring Sealed Tube | Argon Purged | > 2 Years | Negligible (Highly Stable)[2] |
Experimental Protocols
Protocol 1: Preparation and Storage of Propenamide Stock Solutions
Objective: To generate high-fidelity, degradation-resistant DMSO stocks of targeted covalent inhibitors using a self-validating system.
-
Equilibration: Allow the lyophilized propenamide compound to fully equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.
-
Solubilization: Dissolve the compound in strictly Anhydrous DMSO (sealed under argon, <50 ppm H2O) to achieve the desired concentration (e.g., 10 mM).
-
Homogenization: Vortex gently. Caution: Avoid excessive sonication, which generates localized heat and can initiate polymerization of the acrylamide warhead.
-
Aliquoting: Dispense the solution into single-use, low-bind polypropylene microcentrifuge tubes with O-ring seals (e.g., 10 µL to 50 µL per tube).
-
Inert Atmosphere: Purge the headspace of each tube with a gentle stream of dry Argon gas for 3 seconds before capping.
-
Storage: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.
-
Validation (QC): Randomly select one aliquot, dilute in LC-MS grade acetonitrile/water, and run UPLC-MS-UV to establish a baseline purity chromatogram[2].
Protocol 2: Aqueous Dilution of Propenamide DMSO Stocks for Cell-Based Assays
Objective: To prevent solvent crash and ensure accurate dosing in aqueous media.
-
Thawing: Remove a single-use aliquot from -80°C and allow it to equilibrate to room temperature in the dark for 15 minutes.
-
Intermediate Dilution: Dilute the master stock into room-temperature anhydrous DMSO to create a 100x working stock (e.g., 100 µM).
-
Aqueous Transfer: Using a high-precision pipette, inject 1 part of the 100x DMSO stock into 99 parts of vigorously vortexing aqueous assay buffer.
-
Validation (QC): Measure the optical density (OD) at 600 nm or use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates before applying the solution to cells.
Visualizations
Mechanistic pathways of propenamide degradation in DMSO leading to assay failure.
Self-validating workflow for the preparation and storage of propenamide TCIs in DMSO.
References
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.PMC.
- Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase.PMC.
- Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery.Green Chemistry.
- Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM.bioRxiv.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04440E [pubs.rsc.org]
- 3. Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM | bioRxiv [biorxiv.org]
Technical Support Center: Optimizing Solubility of N-Phenoxyphenyl Propenamides for Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with N-phenoxyphenyl propenamides (commonly utilized as covalent kinase inhibitors, such as BTK or EGFR inhibitors).
These compounds feature a highly flexible, bulky hydrophobic core (the diphenyl ether/phenoxyphenyl moiety) and a reactive acrylamide/propenamide warhead. While this structure drives target affinity, it routinely causes hydrophobic collapse, colloidal aggregation, and false readouts in aqueous bioassays[1]. This guide provides field-proven, self-validating methodologies to ensure your compounds remain in solution and your data remains artifact-free.
Part 1: Biochemical Assay Troubleshooting & Solvent Dynamics
Q: Why do I observe flat dose-response curves and inconsistent IC50 values in my cell-free kinase assays?
A: Causality & Mechanism: Erratic IC50 values are a hallmark of colloidal aggregation. When an N-phenoxyphenyl propenamide is introduced into an aqueous buffer from a high-concentration DMSO stock, the DMSO solvent front rapidly diffuses into the bulk water. This leaves the highly lipophilic N-phenoxyphenyl core exposed. To minimize entropically unfavorable interactions with water, the compound molecules self-associate into sub-visible colloidal aggregates (typically 100–1000 nm in diameter)[1]. These aggregates non-specifically sequester the target enzyme, leading to promiscuous inhibition and flat dose-response curves. Furthermore, excessive DMSO concentrations linearly increase solvent viscosity, which artificially depresses protein-ligand binding kinetics[2].
Solution: Limit final DMSO concentrations to ≤1% (v/v) and incorporate a non-ionic surfactant (e.g., Tween-20 or Triton X-100) at concentrations near their critical micelle concentration (CMC) to stabilize the compound in a monomeric state.
Table 1: Quantitative Impact of Solubilizing Agents on Assay Performance
| Solubilizing Agent | Assay Type | Optimal Concentration | Quantitative Impact / Limit | Mechanism of Action |
| DMSO | Biochemical | 0.5% - 1.0% (v/v) | Viscosity increases 3x at higher volume fractions, altering kinetics[2]. | Co-solvent; disrupts water lattice. |
| DMSO | Cell-Based | < 0.05% (v/v) | >0.5% causes ~25% cell death at 24h via caspase-3 cleavage[3]. | Co-solvent; highly membrane permeable. |
| HP-β-CD | Cell-Based | 10 - 50 mM | Increases aqueous solubility 40-100x[4]. | Macrocyclic inclusion of hydrophobic core. |
| Tween-20 | Biochemical | 0.01% (v/v) | Prevents >100 nm colloidal aggregates. | Non-ionic surfactant; micelle formation. |
Protocol 1: Self-Validating Solubilization for Biochemical Assays
This protocol ensures monomeric dispersion and includes a built-in validation step.
-
Stock Preparation: Dissolve the N-phenoxyphenyl propenamide in 100% anhydrous DMSO to a concentration of 10 mM.
-
Intermediate Dilution: Perform serial dilutions of the compound in 100% DMSO to create a 100x concentration plate.
-
Aqueous Transfer: Transfer 1 µL of the 100x DMSO stock into 99 µL of assay buffer containing 0.01% Tween-20 . Mix vigorously by pipetting.
-
Self-Validation Step (Centrifugation): Centrifuge the final assay mixture at 10,000 x g for 10 minutes. Measure the UV absorbance (at the compound's λmax) of the supernatant and compare it to an uncentrifuged control.
-
Validation Logic: If the absorbance of the supernatant drops by >5%, the compound has precipitated. You must increase the surfactant concentration or decrease the top compound concentration.
-
Part 2: Cell-Based Assays & Macrocyclic Carriers
Q: How can I maintain compound solubility in cell culture media without exceeding DMSO toxicity limits?
A: Causality & Mechanism: Cellular assays (e.g., using fibroblasts or PBMCs) are highly sensitive to DMSO. Concentrations above 0.5% (v/v) induce osmotic stress, alter membrane fluidity, and trigger apoptosis via PARP-1 and caspase-3 cleavage[3]. To deliver hydrophobic propenamides without toxic DMSO levels, you must use macrocyclic host molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic N-phenoxyphenyl core enters the apolar cavity of the cyclodextrin ring via van der Waals forces, while the hydrophilic exterior of HP-β-CD ensures aqueous solubility[5]. This "Ap-type" phase solubility dynamic can increase the aqueous solubility of hydrophobic compounds by up to 100-fold[4].
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
This protocol encapsulates the hydrophobic core while leaving the propenamide warhead accessible for cellular target engagement.
-
Buffer Preparation: Prepare a 50 mM solution of HP-β-CD in your base cell culture media (without FBS).
-
Complexation: While vortexing the HP-β-CD solution at medium speed, add the 10 mM DMSO compound stock dropwise. Do not exceed a final DMSO concentration of 0.05%.
-
Equilibration: Incubate the mixture at 37°C for 1 hour to allow the inclusion complex to reach thermodynamic equilibrium.
-
Self-Validation Step (DLS): Perform Dynamic Light Scattering (DLS) on the final media.
-
Validation Logic: A monodisperse peak at ~1-3 nm indicates successful inclusion complex formation. Peaks >100 nm indicate free compound aggregation, meaning the HP-β-CD concentration must be increased.
-
Workflow for generating HP-β-CD inclusion complexes for cell assays.
Part 3: Validation & Quality Control
Q: How do I systematically diagnose if my assay failure is due to compound aggregation or a true lack of target engagement?
A: Causality & Mechanism: Visual inspection is fundamentally inadequate for detecting colloidal aggregates, which scatter light but do not form visible precipitates until they reach the micron scale. If a propenamide compound shows poor activity, it is critical to separate physical formulation failures (aggregation) from chemical failures (e.g., the acrylamide warhead is unreactive or sterically hindered). Use the decision tree below to systematically isolate the variable.
Decision tree for diagnosing and resolving colloidal aggregation in bioassays.
Sources
Technical Support Center: Navigating the Purification of Polar Amide Compounds
Welcome to the technical support center dedicated to addressing the significant challenges researchers, scientists, and drug development professionals face during the purification of polar amide compounds. The unique physicochemical properties of these molecules—high polarity, potent hydrogen bonding capabilities, and the potential for interactions with stationary phases—demand a nuanced and strategic approach to achieve high purity.
This guide is structured in a practical question-and-answer format to directly address common issues encountered in the laboratory. We will delve into the causality behind these challenges and provide field-proven, step-by-step troubleshooting protocols to enhance your purification success.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reversed-Phase Chromatography (RPC) Challenges
Reversed-phase chromatography is often the first choice for purification, but polar amides can present significant hurdles in this mode.
Question 1: My polar amide shows little to no retention on a standard C18 column and elutes near the void volume. What's happening and how can I fix it?
Answer: This is a classic and frequent problem. Standard C18 columns have long alkyl chains, creating a highly non-polar (hydrophobic) stationary phase. Highly polar molecules, like many amides, have a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the stationary phase, leading to rapid elution with poor or no retention.
Causality Explained: The primary retention mechanism in RPC is hydrophobic interaction. If a molecule lacks sufficient hydrophobic character, it will not partition effectively onto the stationary phase and will be swept through the column by the mobile phase.
Troubleshooting Protocol:
-
Confirm 100% Aqueous Compatibility: First, ensure your C18 column is stable in high-aqueous mobile phases. Traditional C18 phases can undergo "hydrophobic collapse" or "dewetting" in mobile phases with more than 95-98% water, leading to a dramatic loss of retention. Consider using columns specifically designed for aqueous stability, which often have a lower C18 ligand density or are end-capped with polar groups.
Technical Support Center: Storage and Handling of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide
Welcome to the dedicated technical support resource for 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent and identify potential degradation.
I. Understanding the Stability of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide
The molecular structure of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide contains two key functional groups that are susceptible to degradation: an enamine/enamide system and a phenoxy (aromatic ether) linkage . Understanding the potential liabilities of these groups is crucial for maintaining the compound's purity and activity.
-
Enamine/Enamide Moiety: This electron-rich system is prone to hydrolysis, particularly in the presence of moisture and acidic conditions. It can also be susceptible to oxidation.
-
Phenoxy Linkage: Aromatic ethers can undergo cleavage under certain conditions, notably through oxidative and photolytic pathways.
This guide will provide you with the necessary knowledge and tools to mitigate these risks.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide.
Q1: What are the ideal storage conditions for solid 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide?
A1: For optimal stability, the solid compound should be stored under the following conditions:
-
Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Avoid high temperatures.
-
Atmosphere: In an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]
-
Light: Protected from light, especially UV radiation, by using an amber vial or storing it in a dark place.[2][3][4][5][6]
-
Moisture: In a desiccated environment to prevent hydrolysis. Use of a desiccator is highly recommended.[7]
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
A2: The choice of solvent is critical. Aprotic, anhydrous solvents such as DMSO or DMF are generally preferred.
-
Solvent Quality: Always use high-purity, anhydrous solvents.
-
Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
Q3: I suspect my compound has degraded. What are the initial signs I should look for?
A3: Visual inspection can sometimes provide initial clues:
-
Color Change: A change from its initial color (e.g., yellowing or browning) can indicate degradation.
-
Clumping: The solid material may become sticky or clump together due to moisture absorption.
-
Incomplete Dissolution: Difficulty in dissolving the compound in a solvent where it was previously soluble.
However, these are only preliminary indicators. Chromatographic analysis is necessary for confirmation.
Q4: What are the primary degradation pathways I should be concerned about?
A4: The two main pathways are hydrolysis of the enamide and cleavage of the phenoxy ether linkage.
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, can break down the enamide.
-
Oxidation: The electron-rich enamine and the aromatic ether can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the phenoxy group.[2]
III. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a more detailed approach to troubleshooting potential degradation issues.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation leading to lower effective concentration or the presence of interfering byproducts. | 1. Verify Compound Integrity: Analyze the compound's purity using a stability-indicating method like HPLC-UV. 2. Prepare Fresh Solutions: Use a freshly opened vial of the compound to prepare new stock solutions in anhydrous solvent. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the new peaks and deduce their structures.[8][9][10] 2. Perform Forced Degradation: Conduct stress testing (see Section IV) to intentionally generate degradation products and confirm their retention times.[11][12][13][14][15][16][17][18] |
| Decrease in the main peak area over time in stability studies. | Compound is unstable under the tested storage conditions. | 1. Re-evaluate Storage Conditions: Refer to the ideal storage conditions in Q1 of the FAQ. 2. Conduct a Formal Stability Study: Design a study with multiple time points and conditions to determine the shelf-life of the compound in both solid and solution forms. |
| Solid compound appears discolored or sticky. | Likely moisture absorption and/or oxidation. | 1. Handle in an Inert Atmosphere: Use a glove box or glove bag for aliquoting and weighing the compound. 2. Store with a Desiccant: Ensure the storage container includes a desiccant. |
IV. Experimental Protocols
This section provides detailed methodologies for assessing the stability of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide.
Protocol 1: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[11][12][13][14][15][16][17][18]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide in a suitable solvent (e.g., acetonitrile:water 50:50) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][4][5][6]
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis spectrophotometry). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Inject a standard solution of the compound multiple times to ensure the system is performing consistently (check for retention time, peak area, and tailing factor).
-
Sample Analysis: Inject the unstressed control and all samples from the forced degradation study.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any new peaks that appear.
-
Assess the peak purity of the parent compound in the stressed samples to ensure no co-eluting impurities.
-
V. Visualization of Degradation Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the likely degradation pathways of 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide based on its chemical structure.
Caption: Predicted degradation pathways for 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps for a comprehensive stability assessment.
Caption: Workflow for assessing the stability of a research compound.
VI. Concluding Remarks
Proactive management of storage and handling conditions is paramount to ensure the quality and reliability of experimental data generated using 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide. By understanding its potential degradation pathways and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can confidently maintain the integrity of this valuable compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Kinart, Z., et al. (2012). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 78(19), 6864-6872. [Link]
-
Patil, S. S., et al. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis, 250, 116457. [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624-635. [Link]
-
Li, Y., & Wu, J. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1343-1353. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Kumar, A., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 150, 223-231. [Link]
-
Jain, R., et al. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 9(3), 1-10. [Link]
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Joint FAO/WHO Expert Committee on Food Additives. (2004). ALIPHATIC AND AROMATIC ETHERS. INCHEM. [Link]
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Sharma, S., & Singh, S. (2015). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 3(3), 1-8. [Link]
-
Kaza, M., et al. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 28(10), 4123. [Link]
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Kumar, A., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. [Link]
-
Pérez-Castaño, E., et al. (2005). Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection. Analytica Chimica Acta, 540(1), 123-129. [Link]
-
Miyazawa, T., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 67(11), 5243-5247. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
-
Shariati-Rad, M., et al. (2019). High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips. Pharmaceutical Sciences, 25(4), 336-343. [Link]
-
Chan, K. M., et al. (2008). SPE/HPLC/UV studies on acrylamide in deep-fried flour-based indigenous Chinese foods. Journal of Separation Science, 31(1), 125-132. [Link]
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Kuhlmann, F. E. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Gryn'ova, G., & Coote, M. L. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15831-15840. [Link]
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Liu, Y., et al. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 15(40), 15336-15342. [Link]
-
Pharmaceutical Guidelines. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Shinde, P., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 18(2), 263-271. [Link]
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Lestari, M., et al. (2021). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING. ResearchGate. [Link]
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Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. [Link]
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Zhang, Y., et al. (2005). Determination of acrylamide in starch-based foods by HPLC with pre-column ultraviolet derivatization. Analytica Chimica Acta, 541(1-2), 159-164. [Link]
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Patel, R. M., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4627-4634. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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University of Toronto. (2022). Chemical Storage Guidelines. [Link]
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Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. [Link]
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Campbell, C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(12), 3037-3047. [Link]
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Boudreau, P. A. (2020). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. ACD/Labs. [Link]
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Campbell, C., et al. (2021). New developments in the pharmaceutical stress testing industry. European Pharmaceutical Review. [Link]
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Zhang, X., et al. (2007). Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. Biomaterials, 28(22), 3289-3298. [Link]
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Li, Y., et al. (2013). Hydrolytic and Enzymatic Degradation of Nanoparticles Based on Amphiphilic Poly(gamma-Glutamic acid)-graft-L-phenylalanine Copolymers. Journal of Nanoscience and Nanotechnology, 13(9), 6101-6107. [Link]
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Gauthier, M. A., et al. (2020). Vinyl Copolymers with Faster Hydrolytic Degradation than Aliphatic Polyesters and Tunable Upper Critical Solution Temperatures. ChemRxiv. [Link]
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Gaharwar, A. K., et al. (2019). Hydrolytic and Enzymatic Degradation of Photocurable Polymer Networks Comprising Ester-Urethane Building Block, PEGylated. ChemRxiv. [Link]
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Technical Support Center: Overcoming Poor Reproducibility in Cell-Based Assays with Propenamide Compounds
Introduction Welcome to the Application Scientist Support Center. Propenamide (acrylamide) derivatives are a cornerstone of modern targeted covalent inhibitors (TCIs), particularly for targeting non-catalytic cysteine residues[1]. However, their electrophilic nature introduces unique variables that frequently compromise assay reproducibility. This guide deconstructs the mechanistic pitfalls of propenamide cell-based assays and provides self-validating protocols to ensure robust, reproducible data.
Section 1: The Mechanistic Root of Variability
All irreversible covalent enzyme inhibitors, including propenamides, operate via a two-step mechanism[1]. The compound first binds to the target protein in a reversible process (defined by the inhibition constant, KI ), followed by permanent inactivation through covalent bond formation (defined by the inactivation rate, kinact )[2]. Because the second step is driven by time, traditional equilibrium-based metrics like a standard IC50 are fundamentally inadequate and will shift dynamically depending on the assay's incubation period[3].
Caption: Two-step kinetic mechanism of covalent inhibition by propenamide compounds.
Section 2: Troubleshooting Guide & FAQs
Q1: Why do my propenamide IC50 values shift drastically between different assay runs? Causality: You are likely observing Time-Dependent Inhibition (TDI)[4]. Unlike reversible inhibitors, the apparent potency of a covalent inhibitor increases over time as the irreversible E−I complex accumulates[2]. If your cell incubation time varies even slightly, or if the target protein turnover rate fluctuates depending on cell confluency, the IC50 will shift. Solution: Transition from standard IC50 reporting to evaluating kinact/KI using time-dependent cellular assays[5]. Ensure strict adherence to a standardized pre-incubation time and monitor target engagement kinetically rather than at a single arbitrary endpoint[3].
Q2: My compound shows sub-nanomolar potency in biochemical assays but poor or highly variable activity in cells. What is happening? Causality: Propenamides are Michael acceptors and can be scavenged by off-target nucleophiles before they ever reach the intracellular target. Cell culture media is rich in glutathione (GSH) and serum proteins (like BSA in FBS) that contain reactive surface cysteines[6]. High intrinsic reactivity leads to rapid depletion of the free compound in the media. Solution: Profile your hits in an in vitro GSH reactivity assay[7]. Compounds with a GSH half-life of <100 minutes are often too reactive and will yield irreproducible cellular results due to media depletion[7]. Additionally, perform your cell assays with titrated FBS concentrations to assess the impact of serum protein binding.
Q3: How can I confirm that my cellular phenotype is driven by on-target covalent engagement rather than non-specific electrophilic stress? Causality: Highly reactive propenamides can induce global electrophilic stress by depleting intracellular GSH, leading to non-specific cytotoxicity that mimics a positive phenotypic response[8]. Solution: Implement a washout experiment[9]. Treat cells with the inhibitor, wash the media thoroughly to remove unbound compound, and then measure the downstream signaling or viability. A true covalent inhibitor will maintain target suppression post-washout due to the permanent adduct, whereas non-specific stress or reversible off-target effects will diminish.
Caption: Troubleshooting workflow for resolving propenamide assay reproducibility.
Section 3: Quantitative Data Summaries
To maintain reproducibility, propenamide compounds should ideally fall within specific kinetic and stability thresholds. The table below summarizes the quantitative parameters you should track during your assay optimization[7],[5],[2].
| Parameter | Ideal Range | Problematic Range | Impact on Assay Reproducibility |
| GSH Half-life ( t1/2 ) | > 120 min | < 100 min | Rapid media depletion; high inter-assay variability[7]. |
| kinact/KI | > 104M−1s−1 | < 103M−1s−1 | Requires high doses, increasing off-target reactivity[5]. |
| Serum Shift (FBS) | < 3-fold shift | > 10-fold shift | Potency becomes highly dependent on exact FBS batch/concentration. |
| Washout Recovery | < 10% recovery | > 50% recovery | Indicates reversible binding or rapid target protein resynthesis. |
Section 4: Step-by-Step Methodologies
Protocol 1: Time-Dependent Cellular Target Engagement Assay This protocol is a self-validating system that accounts for the time-dependent nature of propenamides while confirming covalent binding via a washout step.
-
Cell Seeding: Seed cells at a strictly controlled density (e.g., 5,000 cells/well) in a 96-well plate. Causality: Consistent cell density ensures the ratio of inhibitor to intracellular target remains constant, preventing density-dependent IC50 shifts.
-
Compound Treatment: Treat cells with a 10-point serial dilution of the propenamide compound.
-
Time-Course Incubation: Prepare parallel plates and incubate for distinct time points (e.g., 1h, 4h, 8h, 24h) to capture the kinetics of covalent bond formation[10].
-
Washout (Validation Step): At each time point, aspirate the media, wash cells 3x with warm PBS, and replace with compound-free media for 2 hours. Causality: This removes the reversible free fraction, ensuring the measured response is driven solely by the irreversible covalent adduct[9].
-
Quantification: Lyse cells and quantify target engagement (e.g., via downstream phosphorylation ELISA or mass spectrometry).
-
Data Analysis: Plot IC50 vs. Time. Use non-linear regression to extract the kinact/KI parameter, providing a time-independent measure of potency[3].
Protocol 2: In Vitro GSH Reactivity Assay This protocol evaluates the intrinsic chemical reactivity of the propenamide warhead to predict media stability[6].
-
Preparation: Prepare a 5 mM solution of reduced glutathione (GSH) in PBS (pH 7.4)[5].
-
Initiation: Add the propenamide inhibitor to a final concentration of 10 µM (maintaining pseudo-first-order kinetics).
-
Incubation: Incubate the mixture at 37°C in a shaking incubator.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench each sample with an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples via LC-MS/MS to quantify the disappearance of the parent compound. Calculate the half-life ( t1/2 ). Reject compounds with t1/2<100 minutes to ensure cellular assay reproducibility[7].
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Domainex. "Covalent inhibitor drug discovery." 7
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A Comparative Guide to the Anticancer Activity of Propenamide Analogs in Colon Cancer
In the landscape of anticancer drug discovery, the propenamide scaffold has emerged as a promising framework for the development of novel therapeutic agents. These compounds, characterized by a core acrylamide moiety, have demonstrated a diverse range of biological activities, with a significant focus on their potential to combat various cancers. This guide provides an in-depth comparative analysis of the biological activity of a series of propenamide analogs, specifically 2-(aroylamino)cinnamamides, against colon cancer. We will delve into their cytotoxic effects, explore the underlying molecular mechanisms, and provide detailed experimental protocols to empower researchers in their own investigations.
The Rationale for Targeting Colon Cancer with Propenamide Analogs
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective and targeted therapies. Propenamide derivatives have garnered attention due to their structural similarities to natural compounds like curcumin and trans-cinnamaldehyde, which are known to possess anticancer properties.[1][2][3][4] The propenamide backbone, particularly the Michael acceptor functionality of the acrylamide group, is hypothesized to play a crucial role in their biological activity, potentially through covalent interactions with key cellular targets.[1][4] This guide focuses on a series of 2-(aroylamino)cinnamamide derivatives and their efficacy against the HCT-116 human colon cancer cell line, a well-established model in cancer research.[2][3][4]
Comparative Cytotoxicity of 2-(Aroylamino)cinnamamide Analogs
The cornerstone of evaluating any potential anticancer agent is its ability to selectively kill cancer cells. The cytotoxic activity of a panel of 2-(aroylamino)cinnamamide analogs was assessed against the HCT-116 colon cancer cell line using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results, summarized in the table below, reveal a clear structure-activity relationship (SAR).
| Compound ID | R1 Group | R2 Group | IC50 (µM) against HCT-116[2] |
| 1 | Phenyl | Phenyl | > 50 |
| 2 | 4-Methoxyphenyl | Phenyl | 25.3 |
| 3 | 4-Chlorophenyl | Phenyl | 15.8 |
| 4 | 2-Thienyl | Phenyl | 9.7 |
| 5 | Phenyl | 4-Methoxyphenyl | 32.5 |
| 6 | Phenyl | 4-Chlorophenyl | 18.2 |
| 7 | Phenyl | 2-Thienyl | 12.4 |
| 8 | 2-Thienyl | 2-Thienyl | 4.6 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the nature of the aromatic substituents (R1 and R2) on the propenamide scaffold significantly influences the cytotoxic activity.
-
Effect of R1 Substituent: Replacing the phenyl group at the R1 position with a 4-methoxyphenyl group (compound 2 ) or a 4-chlorophenyl group (compound 3 ) leads to a moderate increase in activity compared to the unsubstituted analog (compound 1 ). A more pronounced enhancement is observed with the introduction of a 2-thienyl group (compound 4 ), suggesting that heteroaromatic rings at this position are favorable for cytotoxicity.
-
Effect of R2 Substituent: Similar trends are observed for substitutions at the R2 position. While a 4-methoxyphenyl group (compound 5 ) results in modest activity, a 4-chlorophenyl (compound 6 ) or a 2-thienyl group (compound 7 ) leads to improved potency.
-
Synergistic Effect: The most potent compound in this series is analog 8 , which features a 2-thienyl group at both the R1 and R2 positions. This highlights a synergistic effect of these heteroaromatic moieties, resulting in a significantly lower IC50 value.
This SAR data provides a valuable roadmap for the rational design of more potent propenamide-based anticancer agents. The electronic and steric properties of the aromatic substituents appear to be critical determinants of their interaction with cellular targets.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
To understand how these propenamide analogs exert their cytotoxic effects, further mechanistic studies are essential. Research indicates that these compounds trigger programmed cell death, or apoptosis, in colon cancer cells.[1][2][3][4] This is a highly regulated process that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells.
The Apoptotic Pathway
The induction of apoptosis by these propenamide analogs is believed to be a multi-faceted process, primarily initiated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3][4][5] This oxidative stress can then trigger the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by propenamide analogs.
As depicted in the diagram, the propenamide analogs lead to an increase in intracellular ROS levels, which in turn damages the mitochondria.[5] This process is further regulated by the tumor suppressor protein p53, which can be activated by cellular stress.[6][7][8] Activated p53 upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7][9][10] The activation of Bax and inhibition of Bcl-2 leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[5] Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.[11]
Cell Cycle Arrest
In addition to inducing apoptosis, certain propenamide analogs have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[12][13][14][15] Flow cytometry analysis can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have indicated that treatment with these compounds can lead to an accumulation of cells in the G2/M phase, suggesting an arrest at this checkpoint.[12][14][15] This G2/M arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cdc2.[14]
Experimental Protocols for Validation
To ensure the scientific rigor of these findings, it is crucial to employ well-validated experimental protocols. The following are step-by-step methodologies for the key experiments discussed in this guide.
MTT Assay for Cell Viability
This assay is a quantitative colorimetric method to determine cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the propenamide analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat HCT-116 cells with the propenamide analogs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptotic Proteins
This method is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat HCT-116 cells with the propenamide analogs and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
The 2-(aroylamino)cinnamamide scaffold represents a promising starting point for the development of novel anticancer agents for the treatment of colon cancer. The clear structure-activity relationships identified in this guide provide a strong foundation for the design of more potent and selective analogs. The mechanistic studies revealing the induction of apoptosis via oxidative stress and the intrinsic pathway, coupled with the ability to induce cell cycle arrest, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided herein serve as a valuable resource for researchers to further investigate the therapeutic potential of this exciting class of compounds. Future research should focus on optimizing the lead compounds for improved efficacy and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinical applications.
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Omar, A. M., et al. (2020). Introducing of potent cytotoxic novel 2-(aroylamino)cinnamamide derivatives against colon cancer mediated by dual apoptotic signal activation and oxidative stress. Bioorganic Chemistry, 101, 103953. [Link]
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Omar, A. M., et al. (2019). Discovery, optimization, and cellular activities of 2-(aroylamino)cinnamamide derivatives against colon cancer cells. bioRxiv. [Link]
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Omar, A. M., et al. (2020). Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer. Preprints.org. [Link]
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Omar, A. M., et al. (2020). Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer. ResearchGate. [Link]
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Carullo, G., et al. (2024). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chemical Biology & Drug Design, 103(1), e14415. [Link]
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Wang, Y., et al. (2022). Compound 225# inhibits the proliferation of human colorectal cancer cells by promoting cell cycle arrest and apoptosis induction. Oncology Letters, 24(5), 391. [Link]
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Muthusamy, G., et al. (2025). Pennogenin Induces Apoptosis in Colon Cancer HCT-116 Cells via Increasing Apoptotic Markers and Downregulating PI3K/AKT/mTOR Pat. BioMed Research International. [Link]
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Shaked, H., et al. (2022). Natural compounds arrest colon cancer cell lines at the G1 or G2–M stage of the cell cycle. Journal of Natural Products, 85(1), 136-146. [Link]
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Shibue, T., & Takeda, K. (2003). Involvement of Bcl-2 Family Proteins in p53-induced Apoptosis. The Journal of Medical Investigation, 50(3-4), 131-137. [Link]
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Fernandes, M. A. S., et al. (2021). Apoptosis induction and cell cycle effects of compounds in HCT-116 cells. ResearchGate. [Link]
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Chen, Y., et al. (2018). APTM, a Thiophene Heterocyclic Compound, Inhibits Human Colon Cancer HCT116 Cell Proliferation Through p53-Dependent Induction of Apoptosis. Biological and Pharmaceutical Bulletin, 41(5), 724-730. [Link]
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Buttke, T. M., & Sandstrom, P. A. (2000). Oxidative stress and apoptosis. Immunology Today, 21(9), 445. [Link]
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Wang, W., & Heidman, J. (2004). Individual and interactive effects of apigenin analogs on G2/M cell-cycle arrest in human colon carcinoma cell lines. Nutrition and Cancer, 50(2), 179-188. [Link]
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Kim, M. J., et al. (2016). Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder. Molecular Medicine Reports, 14(5), 4571-4578. [Link]
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A Comparative Guide to Covalent Inhibition: Evaluating 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide Against Established Kinase Inhibitors
In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has re-emerged as a powerful approach to achieve durable and potent therapeutic effects. By forming a stable, covalent bond with their protein targets, these inhibitors can offer advantages in terms of prolonged target engagement, high potency, and the ability to overcome drug resistance. This guide provides a comparative analysis of a putative novel covalent inhibitor, 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide , against two well-established, FDA-approved covalent inhibitors: Ibrutinib and Afatinib .
The core of this comparison lies in the shared chemical feature: the α,β-unsaturated carbonyl system of the prop-2-enamide (acrylamide) group. This reactive moiety, often termed a "warhead," is designed to engage a nucleophilic amino acid residue, typically a cysteine, within the active site of the target protein.[1][2] This guide will delve into the mechanisms of action, key performance characteristics, and the essential experimental workflows required to characterize and compare these covalent agents.
The Principle of Covalent Inhibition: A Two-Step Process
Covalent inhibitors operate through a two-step mechanism.[3] Initially, the inhibitor reversibly binds to the target protein's active site, driven by non-covalent interactions. This is followed by the formation of a permanent covalent bond between the inhibitor's electrophilic warhead and a nucleophilic residue on the protein target.[3] This irreversible binding leads to sustained inhibition of the protein's function.
Figure 1: General mechanism of two-step covalent inhibition.
The efficiency of a covalent inhibitor is therefore a composite of its binding affinity (KI) and its chemical reactivity (kinact).[4] A well-designed covalent inhibitor possesses a warhead that is reactive enough to form a bond with its intended target but not so reactive that it indiscriminately modifies other proteins, which could lead to off-target toxicity.[1]
The Acrylamide Warhead: A Privileged Electrophile
The prop-2-enamide (acrylamide) moiety is a popular electrophilic warhead in the design of covalent inhibitors.[2][5] It acts as a Michael acceptor, reacting with the thiol group of a cysteine residue via a conjugate addition reaction to form a stable thioether linkage.[1] The reactivity of the acrylamide can be tuned by modifying its electronic properties, a key consideration in optimizing both potency and selectivity.[5]
Established Covalent Inhibitors for Comparison
To provide a framework for evaluating our compound of interest, we will compare it to two well-characterized acrylamide-containing covalent inhibitors: Ibrutinib and Afatinib.
-
Ibrutinib (Imbruvica®) is a first-in-class inhibitor of Bruton's tyrosine kinase (BTK).[6] It forms a covalent bond with Cys481 in the BTK active site, leading to irreversible inhibition of the B-cell receptor signaling pathway.[7][8] This makes it a highly effective therapy for various B-cell malignancies.[6]
-
Afatinib (Gilotrif®) is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), HER2, and HER4.[][10] It covalently binds to a conserved cysteine residue (Cys797 in EGFR) in the ATP-binding pocket of these kinases, making it effective in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[11][12]
Comparative Performance Metrics
A thorough evaluation of a novel covalent inhibitor like 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide requires a suite of biochemical and cellular assays. The following table outlines the key performance metrics and provides the established data for Ibrutinib and Afatinib.
| Parameter | 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide | Ibrutinib | Afatinib |
| Target(s) | To be determined | Bruton's tyrosine kinase (BTK) | EGFR, HER2, HER4[] |
| Covalent Residue | To be determined (likely Cysteine) | Cys481[7] | Cys797 (EGFR), Cys805 (HER2), Cys803 (HER4)[] |
| Biochemical Potency (IC50) | To be determined | ~0.5 nM (BTK)[6] | ~0.5 nM (EGFR), ~14 nM (HER2), ~1 nM (HER4)[] |
| Cellular Potency (IC50) | To be determined | ~11 nM (in B-cell lines)[6] | ~10-100 nM (in EGFR/HER2 dependent cell lines) |
| Kinetic Parameters (kinact/KI) | To be determined | High efficiency for BTK[13] | High efficiency for EGFR[14] |
Essential Experimental Workflows for Characterization
To populate the table above for a novel compound, a series of well-defined experiments must be conducted. The following protocols are fundamental to the characterization of any new covalent inhibitor.
Time-Dependent IC50 Assay
A hallmark of covalent inhibition is its time-dependent nature. As the covalent bond forms, the inhibition becomes more pronounced over time. This can be quantified by measuring the IC50 value at different pre-incubation times of the enzyme and inhibitor. A decrease in the IC50 with longer pre-incubation times is strong evidence of a covalent mechanism.[15]
Protocol: Time-Dependent IC50 Assay
-
Prepare Reagents: Target enzyme, assay buffer, substrate, detection reagent, and serial dilutions of the inhibitor in DMSO.
-
Enzyme-Inhibitor Pre-incubation: In a multi-well plate, pre-incubate the target enzyme with the serially diluted inhibitor for various time points (e.g., 15, 30, 60, and 120 minutes). Include a DMSO control.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Detection: After a fixed time, stop the reaction and measure the signal (e.g., fluorescence or absorbance).
-
Data Analysis: Plot the percent inhibition against the inhibitor concentration for each pre-incubation time and fit the data to a dose-response curve to determine the IC50 for each time point.
Determination of Kinetic Parameters (kinact and KI)
While time-dependent IC50 assays are indicative, a more rigorous a ssessment of a covalent inhibitor's efficiency is the determination of the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation).[4] The ratio kinact/KI is a second-order rate constant that represents the overall efficiency of the covalent inhibitor and is a more reliable metric for comparing potencies than IC50 values.[16][17]
Figure 2: Experimental workflow for characterizing a novel covalent inhibitor.
Protocol: kinact/KI Determination via LC-MS
-
Incubation: Incubate the target protein with a range of inhibitor concentrations at a constant temperature (e.g., 37°C) over a time course.
-
Sample Analysis: At each time point, quench the reaction and analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of unbound and covalently modified protein.[18]
-
Data Analysis: Plot the percentage of modified protein over time for each inhibitor concentration to determine the observed rate constant (kobs). Then, plot kobs versus the inhibitor concentration and fit the data to the appropriate equation to determine kinact and KI.[18]
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry (MS) is the gold standard for confirming the formation of a covalent adduct.[19] By measuring the mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[20] Further analysis using peptide mapping (bottom-up proteomics) can identify the specific amino acid residue that has been modified.[19]
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target protein with an excess of the inhibitor.
-
Sample Preparation: Remove unbound inhibitor using a desalting column or other purification method.
-
LC-MS Analysis: Analyze the sample using LC-MS to determine the mass of the protein.
-
Data Interpretation: Compare the mass of the inhibitor-treated protein with that of the untreated protein. An increase in mass equal to the molecular weight of the inhibitor confirms covalent adduct formation.
Cellular Assays for Downstream Signaling
Ultimately, the efficacy of an inhibitor is determined by its effect in a cellular context. For kinase inhibitors like Ibrutinib and Afatinib, this involves assessing the inhibition of downstream signaling pathways. This is often done using Western blotting to measure the phosphorylation status of key signaling proteins.
Figure 3: Simplified B-Cell Receptor (BCR) signaling pathway inhibited by Ibrutinib.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Treat appropriate cancer cell lines with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target's downstream signaling proteins (e.g., phospho-BTK and total BTK for Ibrutinib).
-
Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the protein bands and quantify the changes in phosphorylation.
Conclusion and Future Directions
The evaluation of a novel covalent inhibitor such as 3-(dimethylamino)-N-(4-phenoxyphenyl)prop-2-enamide requires a systematic and multi-faceted experimental approach. By leveraging the established methodologies outlined in this guide, researchers can thoroughly characterize its mechanism of action, potency, and cellular efficacy.
A direct comparison with well-understood covalent inhibitors like Ibrutinib and Afatinib provides a critical benchmark for assessing the potential of a new therapeutic candidate. The key to advancing a novel covalent inhibitor from a concept to a clinical candidate lies in the careful optimization of its binding affinity and the reactivity of its warhead to achieve high potency and selectivity, thereby maximizing therapeutic benefit while minimizing off-target effects. The journey of drug discovery is an iterative process of design, synthesis, and rigorous testing, and the principles and protocols described herein form the foundation for the successful development of the next generation of covalent medicines.
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Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Retrieved from [Link]
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Validating Hits from a High-Throughput Screen of Propenamide Libraries: A Comprehensive Comparison Guide
Introduction
Propenamides (acrylamides) have cemented their status as a premier class of covalent inhibitors. Acting as Michael acceptors, they irreversibly target nucleophilic cysteine residues in disease-driving proteins (e.g., KRAS G12C, BTK, and EGFR). High-throughput screening (HTS) of propenamide-focused DNA-encoded libraries (DELs) [6] or traditional small-molecule libraries is highly effective for initial hit generation. However, the electrophilic nature of propenamides inherently risks promiscuous reactivity, leading to false positives.
As an Application Scientist, I emphasize that primary HTS data is merely a starting point. To distinguish a highly selective targeted covalent inhibitor (TCI) from a reactive pan-assay interference compound (PAINS), researchers must employ an orthogonal validation cascade. This guide objectively compares the three gold-standard technologies for validating propenamide hits: High-Throughput Intact Mass Spectrometry (RapidFire MS) , Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , and Live-Cell Target Engagement (NanoBRET™) .
The Validation Triad: Technology Comparison
Pillar 1: Intact Mass Spectrometry (Agilent RapidFire MS) Before assessing functional inhibition, one must confirm that the propenamide actually forms a covalent adduct with the target protein. Traditional LC-MS is too slow for screening validation. Agilent's RapidFire High-Throughput MS system coupled to a Q-TOF mass spectrometer enables ultra-fast (seconds per sample) intact mass analysis [2]. By measuring the mass shift of the target protein, RapidFire MS provides direct, unambiguous evidence of covalent modification and stoichiometric occupancy, which is critical for calculating kinact/KI values[5].
Pillar 2: TR-FRET Biochemical Assays Once covalent binding is confirmed, its functional consequence must be evaluated. TR-FRET is a homogeneous, proximity-based assay that measures the displacement of a fluorescently labeled probe or the disruption of a protein-protein interaction [1]. Because it utilizes time-resolved fluorometry, it drastically reduces the background auto-fluorescence common in standard HTS, making it highly reliable for generating robust dose-response curves and evaluating biochemical selectivity [4].
Pillar 3: NanoBRET™ Cellular Target Engagement (Promega) Biochemical assays lack the complex environment of a living cell, where high intracellular ATP, glutathione (GSH) scavenging, and membrane permeability dictate a covalent inhibitor's true efficacy. Promega's NanoBRET Target Engagement (TE) assay bridges this gap [3]. It relies on bioluminescence resonance energy transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer. When a propenamide hit permeates the cell and covalently binds the target, it displaces the tracer, resulting in a quantifiable loss of the BRET signal [3].
Quantitative Comparison of Validation Technologies
To guide your assay selection, the following table summarizes the operational and scientific metrics of each platform when applied to propenamide hit validation.
| Feature / Metric | RapidFire Intact MS | TR-FRET | NanoBRET (Promega) |
| Primary Output | Direct mass shift (covalent adduct) | Biochemical IC50 / Ki | Cellular apparent affinity & Occupancy |
| Throughput | High (~10 seconds/sample) | Ultra-High (384/1536-well) | Medium-High (96/384-well) |
| Cellular Context | No (Recombinant protein) | No (Recombinant protein) | Yes (Live, intact cells) |
| Kinetic Capability | Yes ( kinact/KI via time-course) | Limited | Yes (Residence time & real-time binding) |
| Susceptibility to PAINS | Very Low (Direct observation) | Moderate (Fluorescence interference) | Low (BRET ratio normalizes noise) |
| Cost per Well | Low (Reagents) / High (Capital Equip) | Low | Medium (Proprietary tracers/substrates) |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, a validation protocol must be self-validating—meaning it incorporates internal controls that immediately flag assay failure or non-specific reactivity.
Protocol A: Intact Mass Spectrometry (RapidFire MS) for Covalent Adduct Confirmation
Causality: This assay confirms that the propenamide warhead reacts specifically with the target cysteine. A mutant protein (Cys-to-Ser) is used as a mandatory negative control to rule out non-specific binding to other nucleophiles (e.g., lysines).
-
Incubation: Incubate 1 µM of recombinant wild-type target protein (and a separate Cys-mutant control) with the propenamide hit at varying concentrations (0.1, 1.0, 10 µM) in 50 mM ammonium bicarbonate (pH 7.5) [2].
-
Time-Course: Quench the reaction with 1% formic acid at specific time intervals (0, 30, 60, 120 minutes) to allow for kinact/KI determination.
-
SPE Cleanup: Aspirate samples into the RapidFire system. Use a C4 Solid Phase Extraction (SPE) cartridge to desalt the protein rapidly (load/wash for 5000 ms at 1.25 mL/min with 95/5 H2O/ACN, 0.1% FA) [2].
-
Elution & MS Analysis: Elute into the Q-TOF MS (7000 ms with 70/30 ACN/H2O, 0.1% FA).
-
Data Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge intact mass. A successful hit will show a mass shift corresponding exactly to the molecular weight of the propenamide minus any leaving group. The Cys-mutant must show no mass shift.
Protocol B: TR-FRET Competition Assay
Causality: Validates that the covalent modification physically blocks the active site or allosteric pocket, preventing natural ligand/substrate binding.
-
Reagent Preparation: Prepare 6xHis-tagged target protein, a Europium-labeled anti-His antibody (donor), and a Cy5-labeled active-site tracer (acceptor).
-
Compound Addition: Dispense the propenamide hit (dose-response, 10-point curve) into a 384-well plate.
-
Equilibration: Add the target protein and incubate for 1 hour to allow covalent bond formation.
-
Tracer Addition: Add the TR-FRET tracer and donor antibody. Incubate for 30 minutes.
-
Readout: Read the plate on a time-resolved fluorometer (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio. A valid hit will decrease the FRET ratio in a dose-dependent manner [4].
Protocol C: NanoBRET Live-Cell Target Engagement
Causality: Proves the propenamide can cross the cell membrane, avoid sequestration by intracellular glutathione, and engage the target in a physiological environment.
-
Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase [3].
-
Plating: Seed cells into a 384-well white tissue culture plate and incubate overnight.
-
Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer (at its predetermined EC50 concentration) and the propenamide hit (dose-response).
-
Live-Cell Incubation: Incubate for 2 hours at 37°C. For covalent inhibitors, prolonged incubation or washout steps can be used to assess residence time and irreversible binding [3].
-
Substrate Addition: Add the NanoLuc substrate and extracellular NanoLuc inhibitor (to quench signal from dead/lysed cells).
-
Detection: Measure dual luminescence (donor emission at 460 nm, acceptor BRET emission at 618 nm). The loss of BRET signal confirms intracellular target engagement.
Visualizing the Validation Workflows
Below are the logical architectures of the validation cascade and the NanoBRET mechanism.
Fig 1. The orthogonal validation cascade for propenamide HTS hits.
Fig 2. Mechanism of NanoBRET target engagement for covalent inhibitors.
Conclusion
Validating propenamide hits requires a multi-tiered, objective approach. While TR-FRET provides excellent throughput for functional biochemical validation, it cannot confirm the mechanism of binding. RapidFire MS is indispensable for proving covalent adduct formation and determining kinetic parameters ( kinact/KI ). Finally, Promega's NanoBRET platform acts as the ultimate gatekeeper, ensuring that the covalent inhibitor is not just a reactive chemical in a tube, but a viable, cell-permeable compound capable of selective target engagement in a physiological environment.
References
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Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery. NIH PMC.[Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.[Link]
-
NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega.[Link]
-
Characterization of covalent inhibitors that disrupt the interaction between the tandem SH2 domains of SYK and FCER1G phospho-ITAM. ResearchGate.[Link]
-
Tailored mass spectrometry solutions for advanced protein science. Nuvisan.[Link]
-
The Power of DNA-Encoded Libraries for Covalent Inhibitor Discovery. X-Chem.[Link]
Comparison Guide: Elucidating the Mechanism of Action of (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide
Introduction
In the landscape of contemporary drug discovery, the enaminone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The compound (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide, hereafter referred to as Cmpd-X, belongs to this versatile chemical class. Its structural features, particularly the enaminone moiety, suggest a potential role as a modulator of intracellular signaling cascades, most notably as a kinase inhibitor.
This guide provides a comprehensive, technically-grounded framework for researchers to systematically investigate and confirm the mechanism of action of Cmpd-X. We hypothesize that Cmpd-X functions as an inhibitor of key protein kinases involved in oncogenic signaling, such as Extracellular signal-Regulated Kinase 2 (ERK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This hypothesis is based on published data demonstrating that similar enaminone derivatives can target these kinases.[1][2]
We will outline a multi-faceted experimental plan, progressing from broad-spectrum cellular assays to specific biochemical and target engagement studies. Each protocol is presented with the underlying scientific rationale, enabling researchers to not only execute the experiments but also to interpret the results within a broader biological context. For comparative analysis, we have selected well-characterized inhibitors: Sorafenib and Pazopanib as benchmarks for VEGFR-2 inhibition, and Purvalanol A for ERK2 inhibition.
Part 1: Initial Assessment of Cellular Effects
The first step is to determine if Cmpd-X exhibits biological activity at a cellular level. A cytotoxicity or anti-proliferative assay is a fundamental starting point to gauge the compound's potency and to establish a working concentration range for subsequent, more detailed mechanistic studies.
Anti-Proliferative Activity using the MTT Assay
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability and metabolic activity. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or HUVEC for endothelial cells) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare a series of dilutions of Cmpd-X, Sorafenib, and Pazopanib in the appropriate cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[4]
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
The results should be summarized in a table to facilitate a direct comparison of the anti-proliferative potency of Cmpd-X against established inhibitors.
| Compound | Cell Line | IC50 (µM) after 72h |
| Cmpd-X | HeLa | To be determined |
| Cmpd-X | MCF-7 | To be determined |
| Cmpd-X | HUVEC | To be determined |
| Sorafenib | HUVEC | ~0.02 - 0.1[6] |
| Pazopanib | HUVEC | ~0.02[7] |
Part 2: Biochemical Validation of Kinase Inhibition
If Cmpd-X demonstrates significant anti-proliferative activity, the next logical step is to directly test our hypothesis that it functions as a kinase inhibitor. In vitro biochemical assays using purified recombinant kinases are the gold standard for this purpose.
In Vitro Kinase Inhibition Assays (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8] The amount of ADP is directly proportional to the kinase activity. A reduction in the luminescent signal in the presence of an inhibitor indicates its blocking effect on the enzyme.[8][9]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: VEGFR-2 Kinase Assay [10][11][12]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer.
-
Thaw recombinant human VEGFR-2 kinase on ice and dilute to approximately 1 ng/µL in 1x Kinase Buffer.
-
Prepare a master mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2), and a suitable substrate like Poly (Glu, Tyr) 4:1.
-
Prepare serial dilutions of Cmpd-X, Pazopanib, and Sorafenib. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
To a white 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 25 µL of the master mix to each well.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 50 µL of ADP-Glo™ reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature and read the luminescence.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Detailed Protocol: ERK2 Kinase Assay [9][13][14]
The protocol is analogous to the VEGFR-2 assay, with the following modifications:
-
Enzyme: Use purified recombinant active ERK2 enzyme.
-
Substrate: Use a specific substrate for ERK2, such as Myelin Basic Protein (MBP).
-
Comparator: Use Purvalanol A as the positive control inhibitor.
Data Presentation: Comparative Biochemical IC50 Values
| Compound | Target Kinase | Biochemical IC50 (nM) |
| Cmpd-X | VEGFR-2 | To be determined |
| Cmpd-X | ERK2 | To be determined |
| Pazopanib | VEGFR-2 | 30[7][15] |
| Sorafenib | VEGFR-2 | 90[6][16] |
| Purvalanol A | ERK2 | ~6-15 |
Part 3: Confirming Target Engagement and Downstream Effects in a Cellular Context
Demonstrating that a compound inhibits a purified enzyme is a crucial step. However, it is equally important to confirm that the compound can enter the cell, bind to its intended target, and modulate the downstream signaling pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in intact cells.[17] The principle is that a protein becomes more thermally stable when bound to a ligand.[18] By heating cells treated with the compound across a temperature gradient, we can assess the amount of soluble target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of binding.[19]
Experimental Protocol: CETSA [17][19][20]
-
Cell Treatment: Culture the chosen cell line (e.g., HeLa or HUVEC) and treat with Cmpd-X (at a concentration ~10-fold above its cellular IC50) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble proteins, while the aggregated, denatured proteins are in the pellet.
-
Western Blot Analysis: Collect the supernatant, quantify the protein concentration, and analyze the amount of soluble target protein (e.g., ERK2 or VEGFR-2) at each temperature point by Western blotting.
Western Blot Analysis of Downstream Signaling
If Cmpd-X inhibits ERK2 or VEGFR-2, this should lead to a decrease in the phosphorylation of their downstream targets. Western blotting is the ideal technique to visualize and quantify these changes.[21][22]
Signaling Pathways for Investigation
Caption: Simplified VEGFR-2 and MAPK/ERK signaling pathways showing points of inhibition.
Experimental Protocol: Western Blot for Phospho-ERK (p-ERK) [21][22][23]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Cmpd-X or Purvalanol A for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or PMA) for 15-30 minutes to induce ERK phosphorylation.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[22]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[22]
MAPK/ERK Pathway Reporter Gene Assay
To obtain further quantitative data on pathway inhibition, a reporter gene assay can be employed. This involves using a cell line that has been engineered to express a reporter gene (like luciferase) under the control of a transcription factor that is activated by the MAPK/ERK pathway, such as through a Serum Response Element (SRE).[24][25]
Experimental Protocol: SRE-Luciferase Reporter Assay [24][26]
-
Transfection: Co-transfect HEK293 cells with an SRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with Cmpd-X or U0126 (a MEK inhibitor) for 30-60 minutes. Then, stimulate the cells with an activator of the pathway, such as Phorbol 12-myristate 13-acetate (PMA).[24]
-
Lysis and Luminescence Reading: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the SRE-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to unstimulated cells and the percent inhibition caused by the compounds.
Conclusion
This guide presents a logical and robust workflow to investigate the mechanism of action of (2E)-3-(dimethylamino)-N-(4-phenoxyphenyl)propenamide. By systematically progressing from cellular proliferation assays to specific biochemical and target engagement studies, researchers can build a comprehensive and compelling body of evidence. The comparison with well-characterized inhibitors at each stage provides essential context for evaluating the potency and specificity of this novel compound. The collective data from these experiments will not only confirm (or refute) the hypothesis of Cmpd-X as a kinase inhibitor but will also provide critical insights into its specific molecular targets and its potential as a therapeutic agent.
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of N-phenoxyphenyl Propenamides
For the modern researcher in drug discovery, the N-phenoxyphenyl propenamide scaffold represents a privileged structure, a versatile blueprint for designing potent and selective therapeutic agents. This guide delves into the intricate structure-activity relationships (SAR) of this chemical class, offering a comparative analysis of their performance as anticancer, anti-inflammatory, and kinase-inhibiting agents. By synthesizing data from key studies, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the path toward rational drug design.
The core N-phenoxyphenyl propenamide structure, characterized by two phenyl rings linked by an ether and an amide bond to a propenamide moiety, offers multiple points for chemical modification. These modifications, as we will explore, have profound effects on the compound's biological activity, selectivity, and pharmacokinetic properties.
The General Scaffold: A Foundation for Diversity
The fundamental structure of an N-phenoxyphenyl propenamide provides a rigid framework that can be strategically decorated with various functional groups to modulate its interaction with biological targets.
Caption: General chemical structure of N-phenoxyphenyl propenamides.
Anticancer Activity: A Tale of Substituents and Selectivity
The N-phenoxyphenyl propenamide scaffold has emerged as a promising framework for the development of novel anticancer agents. SAR studies have revealed that the nature and position of substituents on both phenyl rings are critical for cytotoxicity and selectivity against various cancer cell lines.
A systematic approach to modifying this scaffold can elucidate the key structural requirements for biological activity. The following table summarizes the anticancer activity of a series of N,N-dimethyl-2-phenoxypropanamide analogs against the MCF-7 human breast cancer cell line, illustrating the impact of substitutions.[1]
| Compound ID | R1 (para-position of phenoxy ring) | R2 (meta-position of phenoxy ring) | Stereochemistry | IC50 (µM) against MCF-7 |
| 1a | H | H | Racemic | 25.3 |
| 1b | Cl | H | Racemic | 12.1 |
| 1c | OCH3 | H | Racemic | 18.5 |
| 1d | H | NO2 | Racemic | 8.7 |
| 1e | Cl | NO2 | Racemic | 4.2 |
| 1f | Cl | NO2 | (S) | 2.1 |
| 1g | Cl | NO2 | (R) | 15.8 |
From this data, several key SAR insights emerge:
-
Electron-withdrawing groups enhance activity: The introduction of a chloro group at the para-position (1b vs 1a) and a nitro group at the meta-position (1d vs 1a) significantly increases cytotoxic activity.[2] The combination of both (1e) results in a synergistic effect.
-
Stereochemistry is crucial: The (S)-enantiomer (1f) is substantially more potent than the (R)-enantiomer (1g), highlighting the importance of stereospecific interactions with the biological target.
-
Lipophilicity plays a role: While not explicitly shown in this limited dataset, a balance of lipophilicity is generally required for optimal cell permeability and target engagement.
Kinase Inhibition: Targeting the ATP-Binding Site
Many N-phenoxyphenyl derivatives have been investigated as kinase inhibitors, a class of drugs that can block the action of protein kinases, which are key regulators of cell signaling.[3] For instance, N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent SPAK inhibitors, which are involved in regulating blood pressure.[4] The phenoxyphenyl moiety is known to form hydrophobic interactions within the kinase selectivity pocket.[5]
The following diagram illustrates a hypothetical workflow for a typical SAR study aimed at optimizing a lead compound for kinase inhibition.
Caption: Iterative workflow of a typical SAR study.
Anti-inflammatory and Analgesic Properties
The versatility of the phenoxyacetamide scaffold, a close relative of the propenamides, extends to anti-inflammatory and analgesic activities.[6] Studies on 2-(substituted phenoxy) acetamide derivatives have shown that substitutions on the phenoxy ring significantly influence their biological effects.[6] For example, the presence of halogens on the aromatic ring has been shown to favor both anticancer and anti-inflammatory activity.[2]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide a generalized, step-by-step methodology for the synthesis of N-phenoxyphenyl propenamide derivatives and their subsequent biological evaluation.
General Synthesis of N-phenoxyphenyl propenamides
This protocol is a representative example and may require optimization for specific target molecules.
-
Synthesis of the Propenoic Acid Intermediate:
-
To a solution of a substituted phenoxy aniline (1 eq.) in an appropriate solvent (e.g., dichloromethane), add triethylamine (1.5 eq.).
-
Cool the mixture to 0°C and add acryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-phenoxyphenyl propenamide.
-
Purify the product by column chromatography or recrystallization.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Conclusion and Future Directions
The N-phenoxyphenyl propenamide scaffold is a fertile ground for the discovery of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant improvements in potency and selectivity. Future research should focus on exploring a wider range of substituents, investigating novel linkers to replace the propenamide moiety, and employing computational modeling to guide the design of next-generation inhibitors with enhanced drug-like properties. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, inflammation, and beyond.
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A Comparative Analysis of Propenamide Derivatives as Anticancer Agents: A Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the propenamide scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective cancer therapeutics. This guide provides a comprehensive comparative analysis of various propenamide derivatives, offering insights into their mechanisms of action, experimental data supporting their efficacy, and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate this promising class of compounds.
The Propenamide Scaffold: A Versatile Tool in Oncology Research
The propenamide functional group, characterized by a carbonyl group attached to a vinyl group and an amide, offers a unique combination of chemical reactivity and structural flexibility. This allows for the generation of diverse libraries of derivatives with varying electronic and steric properties, enabling the fine-tuning of their biological activity. The electrophilic nature of the α,β-unsaturated carbonyl system in some propenamide derivatives allows for covalent interactions with nucleophilic residues in target proteins, often leading to irreversible inhibition and prolonged therapeutic effects.
Key Mechanistic Classes of Propenamide-Based Anticancer Agents
Our analysis categorizes propenamide derivatives based on their primary molecular targets and mechanisms of action. This approach provides a clear framework for understanding their therapeutic potential and for guiding future drug discovery efforts.
Tubulin Polymerization Inhibitors: Disrupting the Cellular Scaffolding
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature is crucial for the formation of the mitotic spindle during cell division, making them a prime target for anticancer drugs.[2] Propenamide derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
These derivatives typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][5] This disruption of microtubule formation leads to the arrest of the cell cycle at the G2/M phase and ultimately induces programmed cell death (apoptosis).[4]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Propenamide derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Kinase Inhibitors: Targeting Aberrant Signaling Cascades
Kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating virtually all cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several propenamide derivatives, particularly those incorporating an acrylamide moiety, have been developed as potent kinase inhibitors.[6][7][8]
The acrylamide group in these derivatives acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of the target kinase.[7] This irreversible inhibition blocks the downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. A key pathway targeted by these derivatives is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[3][9][10][11]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Acrylamide-containing propenamide derivatives can irreversibly inhibit the PI3K/Akt/mTOR signaling pathway.
Comparative Efficacy of Propenamide Derivatives
The in vitro cytotoxicity of propenamide derivatives is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of representative propenamide derivatives against various cancer cell lines.
| Derivative Class | Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based | 8i | PI3K/mTOR | PC3 (Prostate) | Sub-micromolar | [3][9] |
| HCT116 (Colorectal) | Sub-micromolar | [3][9] | |||
| Acrylamide Analogues | 13f | BCR-ABL Kinase | K562 (Leukemia) | 0.0323 | [6][8] |
| 6a | EGFR | A549 (Lung) | 0.15 | [7] | |
| 6g | EGFR | A549 (Lung) | 0.45 | [7] | |
| Benzo[a]phenazine Derivatives | 5d-2 | Topoisomerase I/II | HeLa (Cervical) | 1.04-2.27 | [12] |
| A549 (Lung) | 1.04-2.27 | [12] | |||
| MCF-7 (Breast) | 1.04-2.27 | [12] | |||
| HL-60 (Leukemia) | 1.04-2.27 | [12] | |||
| β-nitrostyrene Derivative | CYT-Rx20 | Not specified | MCF-7 (Breast) | 0.81 | [13] |
| MDA-MB-231 (Breast) | 1.82 | [13] | |||
| ZR75-1 (Breast) | 1.12 | [13] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. Direct comparison should be made with caution.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific integrity and reproducibility of research in this field, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of propenamide derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][14][15][16][17]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach overnight in a CO2 incubator at 37°C.[14][16]
-
Compound Treatment: The following day, treat the cells with various concentrations of the propenamide derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21]
Caption: Workflow for the detection of specific proteins by Western blotting.
-
Sample Preparation: After treatment with the propenamide derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [22]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members) overnight at 4°C. [23]7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
Propenamide derivatives represent a versatile and promising class of anticancer agents with diverse mechanisms of action. This guide has provided a comparative analysis of their efficacy, focusing on tubulin polymerization and kinase inhibition. The detailed experimental protocols included herein serve as a valuable resource for researchers in the field.
Future research should focus on the development of more selective and potent propenamide derivatives, with an emphasis on improving their pharmacokinetic properties and reducing off-target toxicities. The exploration of novel molecular targets and the use of combination therapies with existing anticancer drugs will be crucial in realizing the full therapeutic potential of this exciting class of compounds. The continued application of rigorous experimental methodologies, as outlined in this guide, will be paramount to advancing propenamide derivatives from the laboratory to the clinic.
References
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A Researcher's Guide to Orthogonal Validation of Novel Enaminone Bioactivity
In the dynamic landscape of drug discovery, the identification of novel bioactive scaffolds is a critical starting point. Enaminones, with their versatile chemistry and wide-ranging pharmacological potential, represent a promising class of molecules.[1][2][3] Their reported activities span from antimicrobial to antitumor, making them a focal point of medicinal chemistry research.[3][4][5] However, the journey from a promising hit to a validated lead compound is paved with rigorous scientific validation. A crucial aspect of this process is the use of orthogonal assays—distinct experimental methods that measure the same biological endpoint through different analytical principles.[6][7] This guide provides a comprehensive framework for employing orthogonal assays to validate the biological activity of a novel enaminone, ensuring data robustness and building a compelling case for further development.
The core principle of orthogonal validation is to mitigate the risk of false positives and experimental artifacts that can arise from a single assay platform.[6][8] By confirming a compound's activity through multiple, independent methods, researchers can gain higher confidence in the observed biological effect. This guide will walk you through a hypothetical case study of a novel enaminone, "Ena-X," designed as a potential inhibitor of a specific kinase, "Kinase-Y," which is implicated in cancer cell proliferation.
The Crucial First Step: Assessing General Cytotoxicity
Before investigating specific molecular targets, it is essential to determine the general cytotoxic profile of a novel compound. This initial screen helps to differentiate between broad-spectrum toxicity and targeted anti-proliferative effects. For this, we will employ two distinct cell viability assays that rely on different cellular health indicators.
Assay 1: MTT Assay - Measuring Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[9][10] This reduction is primarily carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable, metabolically active cells.[11]
Assay 2: ATP-Based Luminescence Assay - Quantifying Cellular Energy
As an orthogonal approach, a luminescence-based ATP assay measures the level of adenosine triphosphate (ATP) in the cell population. ATP is the primary energy currency of the cell and is rapidly depleted upon cell death.[12][13] This assay utilizes a luciferase enzyme that produces light in the presence of ATP, with the luminescent signal being directly proportional to the number of viable cells.[13]
Why this orthogonality is important: A compound could interfere with the MTT reduction process without actually being cytotoxic, leading to a false positive. Confirming the result with an ATP-based assay, which measures a different hallmark of cell viability, provides stronger evidence of a true cytotoxic or anti-proliferative effect.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Ena-X (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Addition: Add 100 µL of a commercially available ATP-releasing luminescent reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
Data Presentation: Comparative Cytotoxicity of Ena-X
| Assay Type | IC50 (µM) |
| MTT Assay | 12.5 |
| ATP-Based Luminescence Assay | 15.2 |
Delving Deeper: Target-Specific Validation
Having established the anti-proliferative effect of Ena-X, the next critical step is to validate its proposed mechanism of action: the inhibition of Kinase-Y. We will employ a biochemical enzyme inhibition assay and a cellular target engagement assay.
Assay 3: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of Ena-X to inhibit the enzymatic activity of purified Kinase-Y.[14] A common format for this assay involves measuring the phosphorylation of a substrate peptide by the kinase using a labeled ATP analog.
Assay 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context.[15][16] The principle is that the binding of a ligand (Ena-X) to its target protein (Kinase-Y) stabilizes the protein, leading to an increase in its thermal stability.[17][18] This change in thermal stability can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.[19]
Why this orthogonality is crucial: A compound might inhibit a kinase in a purified, in vitro system but fail to engage the target within the complex cellular environment due to poor permeability or rapid metabolism. CETSA provides direct evidence of target binding within intact cells, thus validating the in vitro findings in a more physiologically relevant setting.[15][16]
Experimental Protocols
Protocol 3: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing purified Kinase-Y, a specific substrate peptide, and ATP.
-
Compound Addition: Add varying concentrations of Ena-X or a vehicle control to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding a labeled ATP analog (e.g., ³²P-ATP or a fluorescence-based probe).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography or fluorescence detection).
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells with Ena-X or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[19]
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble Kinase-Y in the supernatant at each temperature using Western blotting or another protein quantification method.[19]
Data Presentation: Target Engagement and Inhibition by Ena-X
| Assay | Endpoint | Value |
| In Vitro Kinase Inhibition | IC50 (nM) | 85 |
| CETSA | Thermal Shift (ΔTm) | +4.2 °C |
The low nanomolar IC50 in the biochemical assay, coupled with a significant thermal shift in the CETSA, provides compelling, multi-faceted evidence that Ena-X directly engages and inhibits Kinase-Y in a cellular context.
Visualizing the Workflow and Pathway
To conceptualize the validation process and the targeted biological pathway, the following diagrams are provided.
Caption: Orthogonal assay workflow for novel enaminone validation.
Caption: Hypothesized signaling pathway and point of inhibition by Ena-X.
Conclusion
The validation of a novel bioactive compound requires a multi-pronged approach that moves beyond single-assay confirmation. By employing orthogonal assays, researchers can build a robust and compelling data package that substantiates the biological activity and mechanism of action of a novel enaminone like Ena-X. This rigorous approach not only enhances the credibility of the findings but also provides a solid foundation for advancing a promising compound through the drug discovery pipeline.
References
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- Bio-protocol. (2020). Cellular thermal shift assay (CETSA).
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Taif University. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
- Bentham Science Publishers. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds.
- ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- PMC. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.
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reproducibility and robustness of assays involving propenamide compounds
Title: Reproducibility and Robustness of Assays Involving Propenamide Compounds in Targeted Covalent Inhibitor (TCI) Discovery
Introduction Targeted covalent inhibitors (TCIs) have experienced a major renaissance, driven by the clinical success of oncology drugs targeting BTK, EGFR, and KRAS G12C[1]. At the heart of many of these therapeutics lies the propenamide (acrylamide) warhead. As a Senior Application Scientist, I frequently observe that the success of a TCI program hinges not just on the compound's design, but on the rigorous, reproducible validation of its binding kinetics and intrinsic reactivity.
Propenamides act as "soft" electrophiles, making them ideally suited to target "soft" nucleophiles like cysteine thiolates via Michael addition[2]. However, balancing warhead reactivity with non-covalent affinity is a delicate thermodynamic and kinetic challenge. If a propenamide is too reactive, it becomes a promiscuous binder, leading to off-target toxicity. If it is too inert, it fails to achieve the sustained target engagement that defines the efficacy of TCIs.
This guide provides an objective comparison of propenamide warheads against alternative electrophiles and establishes self-validating experimental protocols for assessing their robustness and reproducibility.
Mechanistic Grounding: The Kinetics of Covalent Inhibition
Covalent inhibition is a two-step process. First, the inhibitor (I) reversibly binds to the target enzyme (E) to form a non-covalent encounter complex (E·I), governed by the reversible binding constant KI ( koff/kon ). Second, the electrophilic warhead is positioned in close proximity to the nucleophilic residue, driving the formation of a covalent bond (E-I), governed by the inactivation rate kinact [3].
Kinetic pathway of targeted covalent inhibition via Michael addition.
Comparison Guide: Propenamides vs. Alternative Warheads
To contextualize the performance of propenamides, we must compare them against other common electrophiles used in drug discovery and chemical biology. The data below synthesizes typical assay readouts for intrinsic reactivity and target selectivity.
| Warhead Class | Intrinsic Reactivity (GSH t1/2 ) | Target Selectivity | Reversibility | Typical Application |
| Propenamide (Acrylamide) | Moderate to Low (10 - >24 h) | High (Soft electrophile) | Irreversible | Clinical Kinase Inhibitors (e.g., Osimertinib) |
| Cyanoacrylamide | Low | Very High | Reversible-Covalent | Prolonged residence time inhibitors[4] |
| Chloroacetamide | High (< 2 h) | Low to Moderate | Irreversible | Fragment screening, Chemical probes[3] |
| Vinyl Sulfonamide | Very High (< 1 h) | Low (Pan-reactive) | Irreversible | Tool compounds, Activity-based profiling |
Insight: Propenamides occupy the "Goldilocks" zone. Their relatively long half-life in glutathione (GSH) assays indicates stability in the absence of a specific binding pocket, meaning their reactivity is heavily reliant on the initial non-covalent affinity ( KI ) to drive the proximity-induced kinact [1].
Self-Validating Experimental Workflows
To ensure reproducibility, assays must be designed with internal controls that validate the mechanism of action. We rely on two orthogonal workflows: Intact Mass Spectrometry for target engagement and the GSH Trapping Assay for off-target risk assessment.
Orthogonal assay workflow balancing target engagement and intrinsic reactivity.
Protocol 1: Intact Mass Spectrometry for Covalent Adduct Formation
Purpose: To directly observe the covalent complex, confirm 1:1 stoichiometry, and calculate the rate of covalent bond formation. This assay is superior to biochemical fluorescence assays because it definitively rules out non-specific multi-labeling and false positives caused by aggregation[5].
Causality & Logic: By measuring the intact mass of the protein, we can observe the exact mass shift corresponding to the addition of the propenamide. If multiple mass shifts are observed (e.g., +1, +2, +3 adducts), the compound is too intrinsically reactive and is modifying off-target surface cysteines or lysines.
Step-by-Step Methodology:
-
Preparation: Prepare a 42 µM stock solution of the target protein in a physiological buffer (e.g., 20 mM HEPES, pH 7.4). Ensure the buffer is free of strong nucleophiles like DTT or β -mercaptoethanol, which will compete with the protein for the propenamide[6].
-
Incubation: Mix the protein with a 5- to 10-fold molar excess of the propenamide inhibitor.
-
Time-Course Sampling: Extract 10 µL aliquots at precise time intervals (e.g., 0, 15, 30, 60, 120, and 360 min) to capture the kinetic progress curve.
-
Quenching & Desalting: Quench the reaction by adding 1% formic acid. Inject the sample onto an LC-MS system equipped with a C4 desalting column. Crucial Step: Efficient desalting is mandatory to remove buffer salts that suppress ionization and obscure the intact protein envelope[5].
-
MS Analysis: Analyze via High-Resolution ESI-TOF MS.
-
Data Deconvolution: Use deconvolution software (e.g., MaxEnt1) to convert the multiply charged m/z spectra into zero-charge intact mass data.
-
Quantification: Calculate the percentage of adduct formation: Adduct %=Intensity of Unmodified+Intensity of AdductIntensity of Adduct×100 .
Protocol 2: Glutathione (GSH) Trapping Assay
Purpose: To assess the intrinsic electrophilicity of the propenamide warhead. GSH is the most abundant endogenous nucleophile; compounds that react too rapidly with GSH are flagged as Pan-Assay Interference Compounds (PAINS) or high-risk for hepatotoxicity[6][7].
Causality & Logic: The assay is performed at pH 7.4 to mimic physiological conditions. The thiolate anion ( S− ) is the reactive species. Because the pKa of the GSH thiol is ~8.3, only a small, physiologically relevant fraction is ionized at pH 7.4. Quenching with cold acetonitrile instantly halts the nucleophilic attack by precipitating any trace proteins and diluting the reactants, ensuring an accurate kinetic snapshot[8].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of the propenamide in DMSO. Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH)[8]. Note: 5 mM GSH is deliberately chosen to mimic intracellular concentrations.
-
Reaction Initiation: Spike the compound into the GSH buffer to achieve a final compound concentration of 50 µM (maintaining pseudo-first-order kinetics due to the vast excess of GSH)[7].
-
Incubation: Incubate the mixture at 37 °C with stirring under argon to prevent GSH oxidation[3].
-
Sampling & Quenching: At defined time points (0, 1, 2, 4, 6, and 24 hours), remove a 50 µL aliquot and immediately quench with 400 µL of cold acetonitrile[8].
-
Analysis: Centrifuge to remove any particulates, then inject the supernatant into an inline kinetic HPLC/UV/MS system.
-
Data Processing: Monitor the depletion of the parent compound's UV peak area or the appearance of the GSH-adduct mass. Plot the natural log of the remaining parent compound versus time to determine the half-life ( t1/2 ). A t1/2>10 hours is generally desired for targeted propenamides to ensure safety and selectivity.
Conclusion & Best Practices
The reproducibility of assays involving propenamide compounds relies entirely on understanding the interplay between non-covalent affinity and intrinsic reactivity. By strictly controlling buffer nucleophilicity, employing intact MS to verify 1:1 stoichiometry[5], and using GSH assays to gatekeep hyper-reactive molecules[7], researchers can confidently optimize TCIs. Avoid relying solely on biochemical IC50 shifts, as they cannot differentiate between specific covalent engagement and promiscuous aggregation.
References
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Targeted Covalent Enzyme Inhibitors - ResearchGate.9
-
BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC, NIH. 7
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Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - Journal of Medicinal Chemistry, ACS Publications. 3
-
Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC, NIH. 8
-
Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - NIH. 1
-
Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors - MDPI. 6
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Intact Protein Mass Spectrometry for Therapeutic Protein Quantitation, Pharmacokinetics, and Biotransformation in Preclinical and Clinical Studies: An Industry Perspective - ACS Publications. 5
-
Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC, NIH. 2
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Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor - ACS Publications.4
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
